molecular formula CH2NO2- B1207046 Carbamate CAS No. 302-11-4

Carbamate

カタログ番号: B1207046
CAS番号: 302-11-4
分子量: 60.032 g/mol
InChIキー: KXDHJXZQYSOELW-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamate is an amino-acid anion. It is a conjugate base of a carbamic acid.

特性

CAS番号

302-11-4

分子式

CH2NO2-

分子量

60.032 g/mol

IUPAC名

carbamate

InChI

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4)/p-1

InChIキー

KXDHJXZQYSOELW-UHFFFAOYSA-M

SMILES

C(=O)(N)[O-]

正規SMILES

C(=O)(N)[O-]

他のCAS番号

302-11-4

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the Carbamate Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone in modern organic chemistry and medicinal chemistry.[1] Its unique structural and electronic properties confer a balance of stability and reactivity that is exploited in a wide array of applications, from protecting groups in complex syntheses to key pharmacophores in drug design. This technical guide provides a comprehensive overview of the core chemical properties of carbamates, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Structural and Physicochemical Properties

The this compound moiety can be considered a hybrid of an amide and an ester, and its properties reflect this duality.[1] The delocalization of the nitrogen lone pair into the carbonyl group results in a planar structure with a significant rotational barrier around the C-N bond, leading to the existence of syn and anti conformers.[1]

Molecular Geometry

The geometry of the this compound group is crucial for its interactions with biological targets. The key bond lengths and angles determine the spatial arrangement of the functional group and its steric and electronic profile.

ParameterTypical Value (Å)Notes
C=O Bond Length~1.21
C-N Bond Length1.35 - 1.40Shorter than a typical C-N single bond due to resonance.[2][3] The bond length is influenced by the electron-withdrawing ability of the N-substituent.[2][3]
C-O Bond Length~1.35
N-H Bond Length~1.01
ParameterTypical Value (°)Notes
O=C-N Angle~125°
O=C-O Angle~125°
O-C-N Angle~110°
C-N-H Angle~120°Reflects the sp2 character of the nitrogen atom due to resonance.
Acidity and Basicity (pKa)

The pKa of the N-H proton in a this compound is a critical parameter, influencing its hydrogen bonding capacity and reactivity. The acidity is significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms.

Compound TypeSolventApproximate pKa
N-H of simple alkyl carbamatesDMSO~24-25
N-H of N-phenyl this compoundDMSO~23
N-H of N-sulfonyl carbamatesDMSO~16-17

Reactivity and Stability

Carbamates exhibit good chemical and proteolytic stability, a key feature in their application in drug design.[1] However, their cleavage under specific conditions is essential for their roles as protecting groups and prodrugs.

Hydrolysis

The hydrolysis of carbamates to the corresponding amine, alcohol, and carbon dioxide is a crucial reaction, particularly in biological systems. The rate of hydrolysis is highly dependent on pH and the substitution pattern of the this compound.

General Hydrolysis Trends:

  • Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.

  • Primary carbamates (R-NH-COOR') can undergo hydrolysis via an E1cB-type mechanism, which is often faster than the BAC2 mechanism observed for secondary and tertiary carbamates.

  • The nature of the leaving group (the -OR' moiety) and the substituents on the nitrogen atom significantly impact the rate of hydrolysis. Electron-withdrawing groups on the aryl ring of O-aryl carbamates generally increase the rate of hydrolysis.

This compound TypeConditionsRelative Stability
N-Aryl carbamatesAlkalineGenerally less stable than N-alkyl carbamates.
N,N-Disubstituted carbamatesAlkalineGenerally more stable than N-monosubstituted carbamates.[4]
Cyclic carbamates (5- or 6-membered)MetabolicGenerally stable to metabolic ring-opening.[1]

A comprehensive table of hydrolysis rate constants is challenging to compile due to the vast structural diversity of carbamates and the dependence on specific reaction conditions. Researchers should consult the primary literature for kinetic data on specific carbamates of interest.

Enzymatic Cleavage

In biological systems, the cleavage of carbamates is often mediated by enzymes, particularly esterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This enzymatic cleavage is the basis for the pharmacological activity of many this compound-based drugs and the activation of this compound prodrugs. The rate of enzymatic hydrolysis is dependent on the specific enzyme and the structure of the this compound substrate.

Synthesis of Carbamates

A variety of synthetic methods are available for the formation of the this compound linkage, allowing for the preparation of a wide range of this compound-containing molecules.

From Isocyanates and Alcohols

The reaction of an isocyanate with an alcohol is a straightforward and high-yielding method for the synthesis of carbamates.

Experimental Protocol: Synthesis of a this compound from an Isocyanate and an Alcohol

  • Materials:

    • Isocyanate (1.0 eq)

    • Alcohol (1.0 - 1.2 eq)

    • Anhydrous, aprotic solvent (e.g., THF, CH2Cl2)

    • Optional: Catalyst (e.g., dibutyltin (B87310) dilaurate, triethylamine)

  • Procedure:

    • Dissolve the alcohol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • If using a catalyst, add it to the alcohol solution.

    • Slowly add the isocyanate to the stirred alcohol solution at room temperature. The reaction is often exothermic, and cooling may be necessary for reactive substrates.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

As Amine Protecting Groups

Carbamates are extensively used as protecting groups for amines in multi-step organic synthesis. The most common this compound protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Experimental Protocol: Boc Protection of an Amine using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Materials:

    • Amine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 - 1.2 eq)

    • Solvent (e.g., THF, CH2Cl2, or a biphasic mixture like dioxane/water)

    • Base (e.g., triethylamine, NaHCO₃, or NaOH)

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add the base to the solution.

    • Add (Boc)₂O to the stirred solution.

    • Stir the reaction at room temperature for 1-12 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Experimental Protocol: Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)

  • Materials:

    • Amine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 eq)

    • Aqueous base (e.g., Na₂CO₃ or NaHCO₃ solution)

    • Organic solvent (e.g., THF, dioxane)

  • Procedure:

    • Dissolve the amine in a mixture of the organic solvent and the aqueous base solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add Cbz-Cl to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by recrystallization or column chromatography.

Experimental Protocol: Fmoc Protection of an Amine using Fmoc-Cl or Fmoc-OSu

  • Materials:

    • Amine (1.0 eq)

    • Fmoc-Cl or Fmoc-OSu (1.05 - 1.2 eq)

    • Base (e.g., NaHCO₃, pyridine)

    • Solvent (e.g., dioxane/water, CH₂Cl₂)

  • Procedure (using Fmoc-OSu):

    • Dissolve the amine in a suitable solvent such as a mixture of dioxane and water.

    • Add NaHCO₃ to the solution.

    • Add Fmoc-OSu and stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Acidify the solution with dilute HCl and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the Fmoc-protected amine.

Visualizing this compound Chemistry

Diagrams generated using Graphviz (DOT language) can effectively illustrate the fundamental chemical principles of carbamates.

Caption: Resonance structures illustrating electron delocalization in the this compound functional group.

Carbamate_Hydrolysis This compound R-NH-CO-OR' Tetrahedral_Intermediate R-NH-C(O-)(OH)-OR' This compound->Tetrahedral_Intermediate + OH- Hydroxide OH- Hydroxide->Tetrahedral_Intermediate Carbamic_Acid R-NH-COOH Tetrahedral_Intermediate->Carbamic_Acid - R'O- Alkoxide R'O- Tetrahedral_Intermediate->Alkoxide Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of base-catalyzed this compound hydrolysis.

AChE_Inhibition cluster_enzyme Acetylcholinesterase Active Site AChE AChE-Ser-OH Enzyme_Inhibitor_Complex [AChE-Ser-OH • R₂N-CO-OR'] AChE->Enzyme_Inhibitor_Complex Carbamate_Inhibitor R₂N-CO-OR' (this compound) Carbamate_Inhibitor->Enzyme_Inhibitor_Complex Carbamoylated_Enzyme AChE-Ser-O-CO-NR₂ (Inactive) Enzyme_Inhibitor_Complex->Carbamoylated_Enzyme Carbamoylation Leaving_Group R'OH Enzyme_Inhibitor_Complex->Leaving_Group Reactivated_Enzyme AChE-Ser-OH (Active) Carbamoylated_Enzyme->Reactivated_Enzyme Slow Hydrolysis (Decarbamoylation) Carbamic_Acid R₂N-COOH Carbamoylated_Enzyme->Carbamic_Acid Water H₂O Water->Reactivated_Enzyme

Caption: Mechanism of acetylcholinesterase inhibition by a this compound.

Conclusion

The this compound functional group is a versatile and vital component in the toolkit of chemists and drug developers. Its unique blend of stability and tunable reactivity allows for its use in a multitude of applications, from the precise construction of complex molecules to the design of innovative therapeutics. A thorough understanding of its chemical properties, supported by quantitative data and robust experimental protocols, is essential for harnessing its full potential in scientific research and development.

References

The Architectural Versatility of Carbamates: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, a cornerstone in medicinal chemistry, continues to demonstrate remarkable versatility in the design of novel therapeutic agents. Its unique structural and electronic properties, acting as a hybrid of an amide and an ester, allow it to serve as a key pharmacophore or a strategic prodrug moiety. This technical guide provides an in-depth exploration of the synthesis, biological activity, and therapeutic potential of novel this compound derivatives, with a focus on their application in the treatment of neurodegenerative diseases and cancer.

The this compound Moiety: A Privileged Scaffold in Drug Design

The this compound group's ability to engage in hydrogen bonding, act as a stable bioisostere for amide bonds, and modulate physicochemical properties makes it a highly attractive scaffold in drug discovery.[1][2] Its incorporation into a molecule can enhance biological activity, improve metabolic stability, and increase cell membrane permeability.[3][4] this compound derivatives have been successfully developed as drugs for a range of diseases, including Alzheimer's disease, cancer, and various infections.[3][5][6]

Synthetic Strategies for Novel this compound Derivatives

The synthesis of carbamates can be broadly categorized into traditional and modern "green" methodologies. The choice of synthetic route often depends on the desired substitution pattern, substrate sensitivity, and scalability.

Traditional Synthetic Routes

Historically, the synthesis of carbamates has relied on reactive and often hazardous reagents like phosgene (B1210022) and its derivatives.[7][8] While effective, these methods pose significant safety and environmental concerns.[7]

A common traditional method involves the reaction of an alcohol with an isocyanate. Another established route is the Curtius rearrangement, where an acyl azide (B81097) thermally decomposes to an isocyanate intermediate, which is then trapped by an alcohol to form the this compound.[8] Alkyl chloroformates are also frequently used reagents for this compound synthesis.[8][9]

Greener Synthetic Alternatives

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for this compound synthesis.[7] These approaches aim to replace toxic reagents and minimize waste generation.

Key greener alternatives include:

  • Carbon Dioxide (CO2) Based Methods: Utilizing CO2 as a C1 source is a highly attractive and sustainable approach.[2][8] These reactions typically involve the coupling of an amine, CO2, and an alkyl halide.[10]

  • Dimethyl Carbonate (DMC) Route: DMC offers a safer alternative to phosgene and can react with amines to form carbamates under milder conditions.[7]

  • Oxidative Carbonylation: This method involves the reaction of an amine, carbon monoxide, and an alcohol, often catalyzed by a transition metal.[7]

  • Transcarbamoylation: This approach uses a this compound donor, such as methyl this compound, to transfer the carbamoyl (B1232498) group to an alcohol, often catalyzed by tin compounds.[11]

This compound Derivatives as Enzyme Inhibitors

A significant application of this compound derivatives in drug discovery is their role as enzyme inhibitors. The this compound moiety can act as a "pseudo-irreversible" inhibitor by carbamoylating the serine residue in the active site of enzymes like cholinesterases.[12]

Cholinesterase Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in acetylcholine (B1216132) levels.[13] this compound-based cholinesterase inhibitors, such as rivastigmine, are a cornerstone of AD therapy.[13][14] These drugs increase acetylcholine levels in the brain by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][15]

Recent research has focused on developing novel this compound derivatives with improved selectivity and additional beneficial properties, such as antioxidant and anti-neuroinflammatory activities.[16][17][18]

Table 1: Biological Activity of Novel this compound-Based Cholinesterase Inhibitors

CompoundTarget Enzyme(s)IC50 (µM)Reference
Compound 16 BuChE2.00[15]
Compound 120 AChE0.4[16]
Compound 94 AChE1.2[16]
Compound C7 hAChE0.03035[18]
Compound C7 hBuChE0.04803[18]
BMC-3 AChE0.792[19]
BMC-3 BuChE0.0022[19]
BMC-16 AChE0.266[19]
BMC-16 BuChE0.0106[19]
Compound C3 MAGL22.86[20]
Compound C3 AChE61.78[20]
Compound C5 MAGL46.65[20]
Compound C5 AChE89.40[20]

hAChE: human Acetylcholinesterase, hBuChE: human Butyrylcholinesterase, MAGL: Monoacylglycerol Lipase

Carbamates in Cancer Therapy

This compound derivatives have also emerged as promising anticancer agents.[5][6] They can act as prodrugs, releasing a cytotoxic agent at the tumor site, or as inhibitors of key enzymes involved in cancer progression.[5] For example, some this compound derivatives of colchicine (B1669291) have shown potent antiproliferative activity by inhibiting tubulin polymerization.[21] Steroidal carbamates have also demonstrated antitumor activity against colon cancer cells.[22]

Table 2: Anticancer Activity of Novel this compound Derivatives

CompoundCell Line(s)IC50 (µM)Reference
Compound 13 Leukemia L12103.2[5]
Compound 6 Mouse Colon Carcinoma CT26WT26.8[22]
Colchicine Derivatives Various human cancer cell linesLow nanomolar range[21]

Antimicrobial Potential of this compound Derivatives

The this compound scaffold has also been explored for the development of novel antimicrobial agents.[23][24] Cephalosporin-carbamate conjugates have shown potent antibacterial activity by targeting both penicillin-binding proteins and DNA gyrase.[25] Sucrose octa(N-ethyl)this compound has demonstrated strong inhibition against a range of bacteria and fungi.[26]

Table 3: Antimicrobial Activity of a Sucrose this compound Derivative

OrganismMIC (µg/mL)Reference
S. aureus180 ± 6[26]
B. cereus94 ± 0[26]
P. aeruginosa94 ± 2[26]
T. viride90 ± 6[26]
A. versicolor180 ± 10[26]

Experimental Protocols

General Synthesis of Ethyl (2-hydroxypropyl)this compound[9]

This protocol describes a common method for introducing an ethyl this compound moiety onto a primary amine.

Materials:

Procedure:

  • To a three-neck round-bottom flask, add 1-amino-2-propanol and anhydrous dichloromethane.

  • Add triethylamine to the flask and cool the mixture to 0 °C in an ice bath.

  • Dissolve ethyl chloroformate in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography.

Continuous-Flow Synthesis of Carbamates from CO2[27]

This protocol outlines a modern, efficient method for this compound synthesis.

Setup:

  • Vapourtec E-series flow chemistry device with a 10 mL coil reactor.

Procedure:

  • Prepare a solution of the corresponding amine, alkyl bromide, and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.

  • Heat the reactor to the desired temperature (e.g., 70 °C).

  • Use a back-pressure regulator set to, for example, 3 bar.

  • Pump the reactant solution and CO2 into the reactor at defined flow rates.

  • Collect the product stream after the back-pressure regulator.

  • Isolate the product by removing the solvent under reduced pressure.

Visualizing Key Pathways and Workflows

Signaling Pathway: Cholinesterase Inhibition by Carbamates

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic Transmission Cholinergic Transmission Postsynaptic_Receptor->Cholinergic Transmission Carbamate_Inhibitor This compound Inhibitor Carbamate_Inhibitor->AChE Carbamoylation (Inhibition)

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

Experimental Workflow: General this compound Synthesis

Carbamate_Synthesis_Workflow Start Start: Select Reactants (Alcohol/Amine, Carbamoylating Agent) Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature Control) Start->Reaction_Setup Reaction Reaction Progression (Stirring, Monitoring) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Isolation Product Isolation (Drying, Solvent Removal) Workup->Isolation Purification Purification (Chromatography, Recrystallization) Isolation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final_Product Pure this compound Derivative Analysis->Final_Product

Caption: A generalized workflow for the synthesis of this compound derivatives.

Logical Relationship: Traditional vs. Greener Synthesis Routes

Synthesis_Routes_Comparison cluster_attributes Key Attributes Traditional Traditional Routes Phosgene Isocyanates Chloroformates Toxicity High Reagent Toxicity Traditional->Toxicity Waste Significant Hazardous Waste Traditional->Waste Greener Greener Alternatives CO2-based Dimethyl Carbonate (DMC) Oxidative Carbonylation Transcarbamoylation Sustainability Improved Sustainability Greener->Sustainability Safety Enhanced Safety Profile Greener->Safety

Caption: Comparison of traditional and greener this compound synthesis routes.

References

An In-depth Technical Guide to the Mechanism of Carbamate Formation from Isocyanates and Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

The formation of carbamates (urethanes) through the reaction of isocyanates and alcohols is a cornerstone of organic synthesis, pivotal in the production of polyurethanes and critical for the synthesis of numerous pharmaceutical compounds.[1][2] Carbamate groups, often used as bioisosteres for amide bonds, can enhance the pharmacokinetic properties of drug candidates.[2] A deep understanding of the reaction mechanism is therefore essential for process optimization, catalyst selection, and rational drug design. This guide provides a detailed examination of the uncatalyzed and catalyzed mechanisms, supported by quantitative data, experimental protocols, and process visualizations.

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group.[2] The generally accepted mechanism proceeds through a nucleophilic attack followed by a proton transfer.[2] The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance the electrophilicity of the carbon atom and increase reactivity, whereas electron-donating groups decrease it.[2]

Early studies suggested a simple bimolecular reaction, first-order in both isocyanate and alcohol.[1][3] However, extensive kinetic investigations revealed a more complex scenario where the reaction order with respect to the alcohol is often greater than one.[1] This is attributed to the self-association of alcohol molecules through hydrogen bonding.[1][3]

The reaction is now understood to proceed via a multimolecular mechanism where alcohol oligomers (dimers, trimers) act as the primary nucleophiles.[1] These alcohol clusters facilitate the reaction by acting as a template for proton transfer in a concerted fashion, significantly lowering the activation energy compared to the direct addition of a single alcohol molecule.[1][3][4] At low alcohol concentrations, the reaction may involve monomers, but at higher concentrations, reactions with alcohol trimers can become dominant.[1] This "alcohol catalysis" is a key feature of the uncatalyzed reaction.[3]

Uncatalyzed_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product R-NCO Isocyanate (R-N=C=O) TS Cyclic Transition State R-NCO->TS Nucleophilic Attack ROH_cluster Alcohol Cluster (ROH)n ROH_cluster->TS Proton Transfer Facilitation This compound This compound (R-NH-CO-OR) TS->this compound Rearrangement

Catalyzed Mechanisms

To accelerate this compound formation, especially with less reactive secondary alcohols, various catalysts are employed.[5][6] Catalysis can occur through two primary pathways: activation of the isocyanate via a nucleophilic catalyst or activation of the alcohol via a basic catalyst.

Tertiary amines are common catalysts in polyurethane chemistry.[7][8] The mechanism depends on the amine's basicity and steric hindrance.[9][10] Two main mechanisms are proposed:

  • Nucleophilic Catalysis: The amine attacks the isocyanate's carbonyl carbon, forming a highly reactive, unstable complex. This complex is then readily attacked by the alcohol. This pathway is favored by less sterically hindered amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).[8][9]

  • General Base Catalysis: The amine forms a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the oxygen atom for attack on the isocyanate. This is a concerted, termolecular mechanism.[11]

The catalytic activity of tertiary amines generally decreases with increased steric hindrance and lower basicity.[7][9]

Amine_Catalysis cluster_nucleophilic Nucleophilic Pathway cluster_base General Base Pathway N_R3N Tertiary Amine (R'3N) N_RNCO Isocyanate (R-NCO) N_Complex [R-N=C(O-)-N+R'3] Reactive Complex N_ROH Alcohol (ROH) N_this compound This compound B_R3N Tertiary Amine (R'3N) B_ROH Alcohol (ROH) B_Complex [R'3N---H-OR] Activated Alcohol B_RNCO Isocyanate (R-NCO) B_this compound This compound

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts.[12] The proposed mechanism involves the formation of a ternary complex between the catalyst, alcohol, and isocyanate. A widely accepted mechanism suggests that the organotin dicarboxylate first reacts with the alcohol to form an organotin alkoxide complex.[12] This alkoxide is the dominant catalytic species. It then interacts with the isocyanate, facilitating the nucleophilic attack and leading to the this compound product while regenerating the catalyst.[12]

Organotin_Catalysis Catalyst Organotin Dicarboxylate (R'2Sn(OCOR'')2) Alkoxide Organotin Alkoxide Complex [R'2Sn(OR)(OCOR'')] Catalyst->Alkoxide Forms ROH Alcohol (ROH) ROH->Alkoxide Ternary Ternary Complex [Catalyst-ROH-RNCO] Alkoxide->Ternary RNCO Isocyanate (R-NCO) RNCO->Ternary Coordinates This compound This compound Product Ternary->this compound Rearranges This compound->Catalyst Regenerates

Quantitative Data: Kinetics and Activation Energies

The rate of this compound formation is highly dependent on the structure of the alcohol and isocyanate, solvent, temperature, and catalyst. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[5][6][13]

Reactants (Isocyanate + Alcohol)SolventCatalystk (L mol⁻¹ min⁻¹)Apparent Activation Energy (Ea)Reference
Phenyl Isocyanate + Butan-1-olTHF/AlcoholNone6.0 x 10⁻³ (at 25°C)34.1 kJ/mol[5][13]
Phenyl Isocyanate + Butan-2-olTHF/AlcoholNone1.0 x 10⁻³ (at 25°C)38.4 kJ/mol[5][13]
Phenyl Isocyanate + 2-ButanolXyleneNone-41 kJ/mol[5]
Phenyl Isocyanate + n-Butyl AlcoholExcess AlcoholNone-11.5 kcal/mol (~48 kJ/mol)[14]
Phenyl Isocyanate + sec-Butyl AlcoholExcess AlcoholNone-12.5 kcal/mol (~52 kJ/mol)[14]
Phenyl Isocyanate + 1-ButanethiolTolueneTriethylamine (0.05 M)0.0422-[10]

Note: Rate constants and activation energies are highly condition-dependent. The values presented are for comparative purposes.

The experimental activation energies for uncatalyzed reactions of aryl isocyanates with alcohols typically fall within the range of 17–54 kJ/mol.[3][4] The large negative entropy of activation observed in some studies suggests a highly ordered transition state, consistent with the proposed cyclic mechanisms involving alcohol clusters.[5]

Experimental Protocols

Monitoring the kinetics of isocyanate-alcohol reactions is crucial for mechanistic studies. In-situ spectroscopic techniques are particularly powerful as they allow for real-time tracking of reactant consumption and product formation without disturbing the reaction.[15]

Objective: To determine the reaction rate constant by monitoring the disappearance of the isocyanate peak.

Methodology:

  • System Setup: An automated lab reactor equipped with temperature control, mechanical stirring, and an in-situ Attenuated Total Reflectance (ATR) FTIR probe (like ReactIR) is used.[15]

  • Reagent Preparation: Stock solutions of the desired isocyanate and alcohol are prepared in a suitable, dry solvent (e.g., THF, xylene).

  • Background Spectrum: A background spectrum of the solvent and alcohol mixture is collected at the target reaction temperature.

  • Reaction Initiation: The isocyanate solution is injected into the reactor to start the reaction. For pseudo-first-order kinetics, the alcohol is used in large excess (e.g., 20-fold).[4][6]

  • Data Acquisition: FTIR spectra are collected automatically at regular intervals (e.g., every 30-60 seconds).[15] The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) is monitored.[15]

  • Data Analysis: The absorbance of the isocyanate peak is converted to concentration using a pre-established calibration curve (Beer's Law). The rate constant is then calculated by plotting the natural logarithm of the isocyanate concentration versus time.

Objective: To determine reaction rate constants by analyzing quenched aliquots of the reaction mixture.

Methodology:

  • Reaction Setup: The reaction is performed in a thermostatted vessel with magnetic stirring.

  • Sampling: At timed intervals, aliquots are withdrawn from the reaction mixture.

  • Quenching: Each aliquot is immediately added to a solution containing an excess of a quenching agent, such as dibutylamine, which rapidly reacts with any remaining isocyanate to form a stable urea (B33335) derivative.[10]

  • Analysis: The quenched samples are analyzed by reverse-phase HPLC with UV detection to quantify the concentration of the this compound product or the urea derivative formed from the unreacted isocyanate.[6][13]

  • Data Processing: Concentration-time data is used to determine the reaction order and calculate the rate constant.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing Prep Prepare Isocyanate & Alcohol Stock Solutions Reactor Thermostatted Reactor Prep->Reactor Initiate Mix Reactants (t=0) Reactor->Initiate FTIR In-Situ FTIR Continuous Spectra Initiate->FTIR Real-time HPLC Aliquot Quenching & HPLC Analysis Initiate->HPLC Timed Sampling Process Plot Concentration vs. Time FTIR->Process HPLC->Process Calculate Calculate Rate Constant (k) & Activation Energy (Ea) Process->Calculate

Conclusion

The formation of carbamates from isocyanates and alcohols is a mechanistically rich reaction. While appearing simple, the process is governed by complex kinetics involving reactant self-association in the uncatalyzed pathway. The introduction of catalysts, such as tertiary amines and organotin compounds, provides alternative, lower-energy pathways that significantly accelerate the reaction. A thorough understanding of these mechanisms, supported by robust kinetic data from well-designed experiments, is indispensable for professionals in materials science and drug development, enabling precise control over reaction outcomes and the rational design of novel molecules and materials.

References

Exploring the Biological Activity of New Carbamate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group, characterized by its unique structural and electronic properties, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its ability to act as a stable, peptide bond isostere and to participate in crucial hydrogen bonding interactions has led to its incorporation in a wide array of biologically active molecules.[1][4] This technical guide provides an in-depth exploration of the biological activities of newly developed this compound compounds, focusing on their quantitative data, experimental evaluation, and underlying mechanisms of action.

Overview of this compound Compounds in Drug Discovery

Carbamates are organic compounds derived from carbamic acid. Their inherent stability, ability to penetrate cell membranes, and resemblance to peptide bonds have made them a privileged scaffold in medicinal chemistry.[1][5] The versatility of the this compound moiety allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][5] Consequently, this compound derivatives have been successfully developed as drugs for a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][5]

Quantitative Biological Activity Data

The biological efficacy of novel this compound compounds is typically quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, providing a comparative overview of their potency against different biological targets.

Table 1: Cholinesterase Inhibitory Activity of Novel this compound Derivatives

Cholinesterase inhibitors are crucial for the management of Alzheimer's disease.[6][7] Carbamates are a well-established class of these inhibitors.

Compound IDTarget EnzymeIC50 (µM)Source
Compound 16 Butyrylcholinesterase (BuChE)2.00[6]
BMC-3 Acetylcholinesterase (AChE)0.792[7][8]
Butyrylcholinesterase (BuChE)0.0022[7][8]
BMC-16 Acetylcholinesterase (AChE)0.266[7][8]
Butyrylcholinesterase (BuChE)0.0106[7][8]
Compound 10c Butyrylcholinesterase (BuChE)0.07[9]
Compound 1 Butyrylcholinesterase (BuChE)0.12[10]
Compound 7 Butyrylcholinesterase (BuChE)0.38[10]
Table 2: Antifungal Activity of Novel N-Aryl this compound Derivatives

Fungal infections pose a significant threat to agriculture and human health. Novel this compound fungicides are being developed to address this challenge.

Compound IDFungal SpeciesEC50 (µg/mL)Source
3b1 Botrytis cinerea12.94[11]
3b2 Botrytis cinerea17.21[11]
3b2 Fusarium graminearum9.53[11]
3a9 Colletotrichum destructivum16.70[11]
3b12 Colletotrichum siamense15.48[11]
1af Fusarium graminearum12.50[12]
1z Fusarium oxysporum16.65[12]
Table 3: Anticancer and Anticonvulsant Activity of Novel this compound Derivatives

This compound compounds have also shown promise as anticancer and anticonvulsant agents.

Compound IDActivity TypeCell Line / ModelIC50 / ED50Source
Compound 6 AntiproliferativeCT26WT (colon carcinoma)26.8 µM (IC50)[13]
Racemic-MBPC AnticonvulsantRat MES test19–39 mg/kg (ED50)[14]
MSPC AnticonvulsantRat MES test13 mg/kg (i.p.), 28 mg/kg (p.o.) (ED50)[14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of these novel this compound compounds.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate (B84403) buffer (pH 8.0), a solution of the test compound at various concentrations, and the enzyme solution (AChE from electric eel or BuChE from equine serum).

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.

  • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.[11]

Procedure:

  • Prepare potato dextrose agar (B569324) (PDA) medium and sterilize it.

  • Incorporate the test compound at various concentrations into the molten PDA medium.

  • Pour the medium into Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate (without the test compound) reaches a certain diameter.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth.[11]

Antiproliferative Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed the target cancer cells (e.g., CT26WT) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test this compound compounds for a specified duration (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the resulting purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations were created using the DOT language.

Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Cholinesterase_Inhibition cluster_synapse ACh Acetylcholine (ACh) SynapticCleft Synaptic Cleft AChReceptor ACh Receptor ACh->AChReceptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes This compound This compound Inhibitor This compound->AChE Inhibits PostsynapticNeuron Postsynaptic Neuron NeuronalSignaling Neuronal Signaling AChReceptor->NeuronalSignaling Activates

Caption: Mechanism of cholinesterase inhibition by this compound compounds.

Experimental Workflow: In Vitro Antifungal Screening

Antifungal_Screening_Workflow Start Start PrepareMedia Prepare PDA Medium with Test Compound Start->PrepareMedia Inoculate Inoculate with Fungal Mycelia PrepareMedia->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate DetermineEC50 Determine EC50 Value Calculate->DetermineEC50 End End DetermineEC50->End Prodrug_Activation Prodrug This compound Prodrug (Inactive) EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., Esterases) Prodrug->EnzymaticHydrolysis Metabolized by ActiveDrug Active Drug (e.g., Amine or Alcohol) EnzymaticHydrolysis->ActiveDrug CO2 CO2 EnzymaticHydrolysis->CO2 Amine Amine EnzymaticHydrolysis->Amine

References

Carbamate as a Bioisostere for Amide Bonds in Peptidomimetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of the ubiquitous amide bond with a carbamate linkage has emerged as a powerful tool in the design of peptidomimetics with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data supporting the use of carbamates as amide bioisosteres. By delving into their synthesis, conformational properties, and biological impact, this document aims to equip researchers with the knowledge to effectively leverage this valuable modification in drug discovery.

Introduction: The Rationale for Amide Bond Isosterism

Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug development. However, their therapeutic application is often hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation and poor oral bioavailability. The amide bond, the defining feature of the peptide backbone, is the primary site of enzymatic cleavage.

Bioisosteric replacement of the amide bond with a more stable surrogate, such as a this compound, offers a compelling strategy to overcome these limitations. The this compound linkage, characterized by the -NH-CO-O- functional group, maintains key structural features of the amide bond, including its planar geometry and hydrogen bonding capabilities, while conferring increased resistance to proteolysis.[1][2] This enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic profiles for peptidomimetic drugs.[3][4]

Physicochemical and Conformational Properties of the this compound Bond

The substitution of a methylene (B1212753) group (-CH2-) in the peptide backbone with an oxygen atom in the this compound linkage induces significant changes in the molecule's physicochemical and conformational properties.

Table 1: Comparison of Physicochemical Properties: Amide vs. This compound Bond

PropertyAmide Bond (-CO-NH-)This compound Bond (-O-CO-NH-)References
Rotational Energy Barrier (C-N bond) ~15-20 kcal/mol~12-16 kcal/mol (3-4 kcal/mol lower than amides)[2][5][6]
Conformational Preference Predominantly transCan adopt both cis and trans conformations; anti is often favored by 1.0-1.5 kcal/mol[2]
Hydrogen Bonding Acts as both H-bond donor (N-H) and acceptor (C=O)Acts as both H-bond donor (N-H) and acceptor (C=O and C-O-C)[6]
Polarity PolarGenerally more polar than amides[7]
Electrophilicity of Carbonyl Carbon Less electrophilicMore electrophilic than amides[2][5]

The lower rotational barrier around the C-N bond in carbamates, a result of the electronic influence of the adjacent oxygen atom, allows for greater conformational flexibility compared to the more rigid amide bond.[2][5][6] This can be advantageous in mimicking different secondary structures of peptides. Furthermore, the ability of carbamates to adopt both cis and trans conformations provides an additional layer of structural diversity for rational drug design.[2]

Synthesis of this compound-Containing Peptidomimetics

The incorporation of a this compound linkage into a peptide sequence can be achieved through various synthetic strategies, both in solution and on solid phase.

Solution-Phase Synthesis

A common approach involves the reaction of an amino acid ester with an isocyanate, which can be generated in situ from an acyl azide (B81097) (Curtius rearrangement) or by treating an amino acid with phosgene (B1210022) or a phosgene equivalent.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) offers a more efficient and automatable method for preparing this compound-containing peptidomimetics. Several strategies have been developed, including the use of pre-formed this compound-linked dipeptide building blocks or the on-resin formation of the this compound bond.

Biological Activity and Enzymatic Stability

The replacement of an amide bond with a this compound can significantly impact the biological activity and metabolic stability of a peptidomimetic.

Enhanced Enzymatic Stability

One of the primary advantages of the this compound linkage is its increased resistance to cleavage by proteases.[1][2] This enhanced stability translates to a longer duration of action in vivo.

Table 2: Enzymatic Stability of this compound-Containing Peptidomimetics

Compound/PeptideModificationMediumHalf-life (t½)Reference
This compound-based FAAH inhibitorThis compound linkageRat PlasmaVaries (e.g., 77 min for Carbaryl)[8]
Peptidyl-α-hydroxyglycine derivativesThis compound precursor80% Human Plasma1.3 - 3.9 h[4]
OT VariantsVarious modificationsSimulated Intestinal Fluid (SIF)>24 h for some variants[3]

Note: Data on the half-life of this compound peptidomimetics in simulated gastric and intestinal fluids is limited and represents an area for further research.

Modulation of Biological Activity

The introduction of a this compound can modulate the binding affinity and selectivity of a peptidomimetic for its target protein. This is exemplified by the development of potent inhibitors of serine proteases and other enzymes.

Table 3: Biological Activity of this compound-Containing Peptidomimetics

CompoundTargetAssayPotency (IC₅₀, Kᵢ, Kₑ)Reference
Piperidine (B6355638) this compound 8bHepsinInhibition AssayIC₅₀ = 0.6 nMDamalanka et al.
Piperidine this compound 8cHepsinInhibition AssayIC₅₀ = 0.5 nMDamalanka et al.
Piperidine this compound 8bMatriptaseInhibition AssayIC₅₀ = 30 nMDamalanka et al.
Piperidine this compound 8cMatriptaseInhibition AssayIC₅₀ = 70 nMDamalanka et al.
N-Alkyl Glycine NHS-Carbamate (NAP553)PlasminInhibition Assayk₂/Kᵢ = 1.3 x 10⁵ M⁻¹s⁻¹Ferguson et al.
N-Alkyl Glycine NHS-Carbamate (NAP559)ThrombinInhibition Assayk₂/Kᵢ = 2.7 x 10⁵ M⁻¹s⁻¹Ferguson et al.
Peptidomimetic XIHIV Entry (CD4)SPRKₑ = 10 µM(July 26 2006)[9]
Peptidomimetic IHIV Entry (CD4)SPRKₑ = 39 µM(July 26 2006)[9]
This compound 12SARS-CoV-2 MproBinding AssayKₑ = 26 nM[10][11]
This compound 13SARS-CoV-2 MproBinding AssayKₑ = 30 nM[10][11]

Case Study: this compound Peptidomimetics as Serine Protease Inhibitors

A notable application of this compound bioisosteres is in the development of inhibitors for serine proteases such as HGFA, matriptase, and hepsin, which are implicated in cancer progression through the activation of the MET and RON receptor tyrosine kinases.[12]

Signaling Pathway

The aberrant activation of MET and RON by their respective ligands, HGF and MSP, triggers a cascade of downstream signaling events that promote cell proliferation, survival, motility, and invasion. Key signaling nodes include the PI3K/AKT/mTOR and MAPK pathways.[12][13][14][15]

MET_RON_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET HGF->MET MSP MSP RON RON MSP->RON PI3K PI3K MET->PI3K MAPK MAPK MET->MAPK STAT3 STAT3 MET->STAT3 RON->PI3K RON->MAPK RON->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Proliferation, Survival, Motility, Invasion mTOR->Cell_Response ERK ERK MAPK->ERK ERK->Cell_Response STAT3->Cell_Response

MET and RON Signaling Pathways

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of this compound-based serine protease inhibitors typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow Start Start Synthesis Synthesis of this compound Peptidomimetics Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Inhibition_Assay Enzymatic Inhibition Assay (e.g., against Matriptase, Hepsin) Characterization->Inhibition_Assay Determine_IC50 Determine IC50 values Inhibition_Assay->Determine_IC50 Kinetic_Analysis Kinetic Analysis (Ki, kcat) Determine_IC50->Kinetic_Analysis Selectivity_Assay Selectivity Profiling (against off-target proteases) Kinetic_Analysis->Selectivity_Assay End End Selectivity_Assay->End

Inhibitor Synthesis and Evaluation Workflow

Detailed Experimental Protocols

General Procedure for the Synthesis of Piperidine this compound Peptidomimetics (as per Damalanka et al.)
  • Synthesis of Amino Acid Isocyanates: The corresponding amino acid methyl ester hydrochloride is refluxed with trichloromethyl chloroformate to yield the amino acid isocyanate.

  • Synthesis of Piperidinol Derivatives: Grignard reactions with commercially available tert-butyl 4-oxopiperidine-1-carboxylate are performed to obtain 1-Boc-4-piperidinol derivatives.

  • Formation of this compound Esters: The amino acid isocyanate is treated with the piperidinol derivative in the presence of a base like trimethylamine (B31210) in a suitable solvent such as dry acetonitrile.

  • Modification and Deprotection: Further modifications, such as the addition of sulfonyl groups, can be carried out. The Boc protecting group is then removed using dry HCl in dioxane.

  • Peptide Coupling: The resulting amine is coupled with the desired peptide fragment using standard peptide coupling reagents like HATU or HBTU/HOBt.

  • Final Deprotection and Purification: Global side-chain deprotection is performed using a cocktail of TFA/water/thioanisole, followed by purification using reverse-phase preparatory HPLC.

General Procedure for Solid-Phase Synthesis of this compound-Modified Peptides
  • Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in an appropriate solvent (e.g., DMF).[16]

  • Fmoc Deprotection: The Fmoc protecting group of the resin is removed using a solution of piperidine in DMF.[17]

  • Coupling of the First Amino Acid: The first Fmoc-protected amino acid is coupled to the resin using a coupling agent like HBTU/HOBt and a base such as DIEA.[17]

  • This compound Linkage Formation: To introduce the this compound, a chloroformate derivative of the next amino acid can be used, or an alcohol can be reacted with an on-resin N-terminal isocyanate generated in situ.

  • Peptide Elongation: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.[16][17]

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing TFA.[17]

Enzymatic Inhibition Assay Protocol (General)
  • Enzyme and Substrate Preparation: Prepare stock solutions of the target protease and a suitable fluorogenic substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the this compound peptidomimetic inhibitor in the assay buffer.

  • Assay Setup: In a microplate, add the enzyme, inhibitor (at various concentrations), and buffer. Incubate for a predetermined time at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mechanism of inhibition.

Conclusion

The this compound linkage serves as a highly effective bioisostere for the amide bond in peptidomimetics, offering a potent strategy to enhance metabolic stability and modulate biological activity. The increased resistance to proteolytic degradation, coupled with the ability to fine-tune conformational properties, makes this compound-containing peptidomimetics promising candidates for drug development across a range of therapeutic areas. The synthetic methodologies and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable structural modification in their pursuit of novel and effective therapeutics.

References

A Technical Guide to the History and Discovery of Carbamate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbamate functional group, an ester of carbamic acid (R₂NC(O)OR'), is a cornerstone of modern organic and medicinal chemistry. Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, impart a remarkable combination of stability and reactivity. This has led to the widespread application of carbamates in pharmaceuticals, agrochemicals, and polymers. From naturally occurring alkaloids to blockbuster drugs and high-performance polyurethanes, the history of this compound chemistry is a story of fundamental discoveries that have had profound societal impacts. This technical guide provides an in-depth exploration of the key milestones, experimental protocols, and conceptual leaps in the discovery and development of this vital chemical entity.

Early History and Foundational Syntheses

The journey into this compound chemistry began in the mid-19th century, transitioning from the isolation of natural products to the first deliberate laboratory syntheses.

Natural Origins: Physostigmine (B191203)

The first recognized biological activity of a this compound was observed long before its chemical structure was understood. In the 19th century, tribes in West Africa used an extract from the Calabar bean (Physostigma venenosum) as an ordeal poison. The active alkaloid, physostigmine , was isolated in 1864 by Jobst and Hesse. It was later identified as a methyl this compound ester and became a crucial tool in medicine for treating glaucoma due to its ability to inhibit the enzyme acetylcholinesterase.[1] This natural product provided the first glimpse into the potent biological effects of the this compound moiety and served as a blueprint for future drug design.

The First Synthesis: Charles-Adolphe Wurtz (1849)

The first deliberate synthesis of a simple this compound, then known as a urethane, is credited to the French chemist Charles-Adolphe Wurtz in 1849.[2] Wurtz's pioneering work demonstrated that urethanes could be formed by the reaction of an isocyanate with an alcohol.[2] This discovery was a critical step, establishing the fundamental reactivity of the isocyanate group, which would become central to this compound and polyurethane chemistry.

  • Reaction:

    • Reactants: Methyl isocyanate (CH₃NCO) and Ethanol (B145695) (C₂H₅OH).

    • Product: Ethyl N-methylthis compound.

  • General Procedure (Reconstructed):

    • Methyl isocyanate is prepared (Wurtz's method involved reacting potassium cyanate (B1221674) with dimethyl sulfate).

    • The prepared methyl isocyanate is carefully combined with ethanol, likely in a sealed vessel to contain the volatile isocyanate.

    • The reaction proceeds, often exothermically, as the hydroxyl group of the ethanol attacks the electrophilic carbon of the isocyanate group.

    • The resulting product, a simple urethane, is then isolated and purified.

This foundational experiment established the core synthetic route to carbamates via isocyanates, a method that remains fundamental today.

Key Rearrangement Reactions for this compound Synthesis

In the late 19th century, two major name reactions were discovered that provided alternative and powerful routes to isocyanates, the key precursors for carbamates. These rearrangement reactions, which involve the migration of an alkyl or aryl group to an electron-deficient nitrogen atom, became indispensable tools in organic synthesis.

The Hofmann Rearrangement (1881)

In 1881, August Wilhelm von Hofmann discovered that a primary amide could be converted to a primary amine with one less carbon atom by treatment with bromine in an alkaline solution.[3] The key to this transformation is the formation of an isocyanate intermediate.[3] By trapping this intermediate with an alcohol, a this compound can be synthesized.

The original 1881 procedure involved treating an amide with bromine and a strong base. To form a this compound, the reaction is performed in an alcoholic solvent.

  • Reaction:

    • Reactants: A primary amide (e.g., Benzamide), Bromine (Br₂), a strong base (e.g., Sodium Hydroxide (B78521), NaOH), and an alcohol (e.g., Methanol, CH₃OH).

    • Intermediate: Phenyl isocyanate.

    • Product: Methyl phenylthis compound.

  • General Procedure:

    • The primary amide is dissolved in the chosen alcohol (e.g., methanol).

    • A solution of bromine in the same alcohol is added.

    • A solution of sodium hydroxide is then added, and the mixture is heated.

    • The reaction proceeds through the formation of an N-bromoamide, which rearranges to the isocyanate.

    • The isocyanate is immediately trapped by the alcohol solvent to form the corresponding this compound.

    • The this compound product is then isolated and purified.

The Curtius Rearrangement (1890s)

Discovered by Theodor Curtius, this reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate.[4][5] Like the Hofmann rearrangement, the isocyanate can be trapped with an alcohol to yield a this compound.

Curtius's original work from 1894 detailed a two-step process to generate the key acyl azide intermediate from a carboxylic acid derivative.[4]

  • Reaction:

    • Reactants: Acyl chloride (e.g., Benzoyl chloride), Sodium azide (NaN₃), and an alcohol (e.g., Ethanol, C₂H₅OH).

    • Intermediate: Benzoyl azide, followed by Phenyl isocyanate.

    • Product: Ethyl phenylthis compound.

  • General Procedure:

    • Acyl Azide Formation: An acyl chloride is reacted with sodium azide in a suitable solvent to form the acyl azide. This intermediate is often not isolated due to its potentially explosive nature.

    • Rearrangement and Trapping: The solution containing the acyl azide is heated. The acyl azide rearranges to the isocyanate with the loss of nitrogen gas.

    • In the presence of an alcohol (which can be the solvent), the isocyanate is trapped in situ to form the this compound.

    • The final this compound product is isolated and purified.

The Dawn of a New Era: Polyurethanes

The early 20th century saw the application of fundamental this compound chemistry to create entirely new classes of materials.

Otto Bayer and the Invention of Polyurethane (1937)

In 1937, Otto Bayer and his team at IG Farben in Germany were seeking to create synthetic fibers to compete with nylon.[2] Their work led to the discovery of the polyaddition reaction between diisocyanates and diols, which formed polymers linked by this compound (urethane) groups. This invention, patented in 1937, marked the birth of polyurethanes, a remarkably versatile class of polymers.

The original patent described the reaction of a diisocyanate with a diol to form a polyurethane.

  • Reaction:

    • Monomers: A diisocyanate (e.g., Hexamethylene diisocyanate, HDI) and a diol (e.g., 1,4-Butanediol).

    • Product: Polyurethane.

  • General Procedure:

    • The diol and diisocyanate monomers are mixed, often in the presence of a catalyst.

    • An exothermic polyaddition reaction occurs, where the hydroxyl groups of the diol add across the isocyanate groups of the diisocyanate.

    • This step-growth polymerization forms long polymer chains linked by this compound functional groups.

    • The resulting polymer is then processed into its final form (e.g., fiber, foam, elastomer).

Quantitative Data Summary

Historical records from the 19th and early 20th centuries often lack the detailed quantitative data common in modern publications. However, based on reconstructions and subsequent work, the following data can be presented.

Discovery/ReactionDiscoverer(s)YearReactantsProductTypical Yield (%)Key Physical Property
First Urethane SynthesisCharles-Adolphe Wurtz1849Isocyanate + AlcoholSimple this compoundNot specified-
Hofmann RearrangementAugust W. von Hofmann1881Amide + Br₂ + Base + AlcoholThis compound~70% (modern methods)-
Curtius RearrangementTheodor Curtius1894Acyl Azide + AlcoholThis compound>75% (modern methods)-
Polyurethane SynthesisOtto Bayer et al.1937Diisocyanate + DiolPolyurethaneHigh (polymerization)Varies by monomer
Benzoyl Azide SynthesisTheodor Curtius1894Benzoyl Chloride + NaN₃Benzoyl AzideNot specifiedM.p. 28-30 °C[4]

Visualizing Key Pathways and Workflows

This compound Synthesis Pathways

The three primary historical pathways to this compound synthesis all converge on the critical isocyanate intermediate.

G Amide Primary Amide (R-CONH₂) Isocyanate Isocyanate (R-N=C=O) Amide->Isocyanate Hofmann Rearrangement (Br₂, NaOH, Δ) Acyl_Azide Acyl Azide (R-CON₃) Acyl_Azide->Isocyanate Curtius Rearrangement (Δ, -N₂) This compound This compound (R-NHCOOR') Isocyanate->this compound Alcohol Alcohol (R'-OH) Alcohol->this compound

Historical pathways to this compound synthesis via an isocyanate intermediate.
Experimental Workflow: Hofmann Rearrangement

The laboratory procedure for the Hofmann rearrangement involves a specific sequence of reagent additions and heating to generate and trap the isocyanate.

G start Start: Primary Amide in Alcohol add_br2 1. Add Bromine (Br₂) start->add_br2 add_base 2. Add Strong Base (NaOH) add_br2->add_base heat 3. Heat Mixture add_base->heat rearrange N-Bromoamide forms, rearranges to Isocyanate heat->rearrange trap Isocyanate trapped by Alcohol solvent rearrange->trap isolate 4. Isolate & Purify Product trap->isolate end End: This compound Product isolate->end

Workflow for Hofmann rearrangement to synthesize a this compound.
Signaling Pathway: Acetylcholinesterase Inhibition

Carbamates like physostigmine exert their biological effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). This leads to an accumulation of ACh in the synapse, enhancing cholinergic signaling. The inhibition is reversible.

G cluster_legend Legend ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Receptor Cholinergic Receptor ACh->Receptor Activates Products Choline + Acetate AChE->Products Hydrolyzes Carbamylated_AChE Carbamylated AChE (Inactive Enzyme) AChE->Carbamylated_AChE Carbamylation This compound This compound Inhibitor (e.g., Physostigmine) This compound->AChE Binds & Inhibits Carbamylated_AChE->AChE Slow Spontaneous Hydrolysis (Reversible) Signal Increased Signal Receptor->Signal Normal_Pathway Normal Pathway Inhibition_Pathway Inhibition Pathway

Mechanism of reversible acetylcholinesterase inhibition by carbamates.

Conclusion

The history of this compound chemistry is a testament to the power of fundamental research in driving innovation across diverse scientific fields. From the initial isolation of a natural product to the deliberate synthesis of simple urethanes by Wurtz, and the elegant rearrangement reactions developed by Hofmann and Curtius, the 19th century laid the essential groundwork. This foundation enabled the revolutionary invention of polyurethanes by Bayer in the 20th century and the rational design of countless this compound-based drugs and agrochemicals. For today's researchers, this history offers not only a rich scientific narrative but also a collection of robust and versatile synthetic methodologies that continue to be refined and applied in the quest for new molecules and materials.

References

Theoretical Studies on Carbamate Bond Rotational Barriers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The carbamate functional group is a cornerstone in medicinal chemistry and drug design, frequently employed as a stable and effective peptide bond surrogate.[1] Its presence in a molecule imparts a degree of conformational restriction due to the partial double bond character of the C–N bond, a phenomenon known as amide resonance.[1] Understanding the energy barrier to rotation around this bond is critical for designing molecules with specific three-dimensional structures, which in turn dictates their interaction with biological targets. This guide provides a comprehensive overview of the theoretical and experimental methodologies used to study this compound bond rotational barriers, presenting key data and workflows for researchers, scientists, and drug development professionals.

The Underlying Principles of this compound Bond Rotation

The hindered rotation in carbamates arises from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group. This resonance creates a partial double bond, resulting in a significant energy barrier to rotation. This phenomenon is described by three primary resonance structures, which contribute to the overall stability of the this compound moiety.[1]

Due to this restricted rotation, carbamates can exist as two distinct planar conformers, typically referred to as syn and anti isomers.[1] In most cases, the anti rotamer is energetically favored by approximately 1.0–1.5 kcal/mol due to steric and electrostatic factors, though in some instances, the energy difference can be negligible, leading to a nearly equal mixture of both isomers.[1] The rotational barrier in carbamates is generally 3–4 kcal/mol lower than that in analogous amides, a difference attributed to electronic and steric perturbations from the ester oxygen atom.[1]

Methodologies for Studying Rotational Barriers

The investigation of this compound rotational barriers employs a synergistic approach, combining computational (theoretical) calculations with experimental validation, primarily through dynamic nuclear magnetic resonance (DNMR) spectroscopy.

Computational Protocols

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the rotational process and calculating the associated energy barriers.

Typical Workflow: The process involves calculating the energies of the ground state (the stable conformer) and the transition state for rotation. The rotational energy barrier is the difference between these two energy values.[2][3]

  • Structure Optimization: The geometries of the ground state (GS) and transition state (TS) are optimized. The GS is a minimum on the potential energy surface, while the TS is a first-order saddle point.

  • Frequency Calculations: These are performed to confirm the nature of the stationary points (no imaginary frequencies for the GS, one imaginary frequency for the TS) and to obtain zero-point vibrational energy (ZPVE) corrections.

  • Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set for greater accuracy. Commonly used methods include the B3LYP functional with basis sets like 6-311+G**.[4]

  • Solvent Modeling: To simulate solution-phase behavior, continuum reaction field models, such as the Self-Consistent Reaction Field (SCRF) theory, are applied to account for the effect of the solvent.[4][5]

G cluster_input Input cluster_calc DFT Calculation Workflow mol This compound Molecule opt_gs Ground State (GS) Geometry Optimization mol->opt_gs opt_ts Transition State (TS) Geometry Optimization mol->opt_ts freq_gs GS Frequency Calculation opt_gs->freq_gs solv Inclusion of Solvent Model (e.g., SCRF) freq_gs->solv freq_ts TS Frequency Calculation opt_ts->freq_ts freq_ts->solv energy Calculate ΔG‡ (E_TS - E_GS) solv->energy

Diagram 1: A typical DFT workflow for calculating rotational barriers.
Experimental Protocols: Dynamic NMR (DNMR) Spectroscopy

DNMR spectroscopy is the primary experimental technique for measuring the rates of conformational exchange, such as bond rotation.

Experimental Principles: At low temperatures, the rotation around the C–N bond is slow on the NMR timescale, allowing for the observation of separate, distinct signals for the syn and anti rotamers.[6] As the temperature is increased, the rate of rotation accelerates. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, time-averaged signal.[6] By analyzing the spectrum at this temperature, the free energy of activation (ΔG‡), which represents the rotational barrier, can be determined.

Methodology:

  • Sample Preparation: The this compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, acetone-d₆).[4][7][8]

  • Data Acquisition: ¹H or ¹³C NMR spectra are acquired over a range of temperatures on a high-field NMR spectrometer (e.g., 300 or 500 MHz).[4][9] The temperature is carefully calibrated.

  • Data Analysis:

    • The coalescence temperature (Tc) is identified.[6]

    • The limiting chemical shift difference (Δν) between the signals of the two rotamers is measured from a spectrum at a temperature well below coalescence.[8]

    • The rate constant for rotation (k) at coalescence is calculated.

    • The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.[6][10]

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis sample Dissolve this compound in Deuterated Solvent vt_nmr Acquire Spectra at Variable Temperatures (VT-NMR) sample->vt_nmr low_t Low Temp: Observe Separate Signals vt_nmr->low_t high_t High Temp: Observe Coalesced Signal vt_nmr->high_t measure_dv Measure Chemical Shift Difference (Δν) low_t->measure_dv determine_tc Determine Coalescence Temperature (Tc) high_t->determine_tc calc_k Calculate Rate Constant (k) determine_tc->calc_k measure_dv->calc_k eyring Calculate Barrier (ΔG‡) using Eyring Equation calc_k->eyring

Diagram 2: Experimental workflow for DNMR analysis of rotational barriers.

Key Factors Influencing Rotational Barriers

The magnitude of the this compound rotational barrier is sensitive to a variety of structural and environmental factors.

  • Electronic Effects: The electronic nature of substituents, particularly on the nitrogen atom, plays a crucial role. Electron-donating groups (EDGs) on the nitrogen increase the electron density, enhancing the C–N double bond character and thus increasing the rotational barrier.[6][11] Conversely, electron-withdrawing groups (EWGs) decrease the C–N double bond character by delocalizing the nitrogen lone pair, which lowers the rotational barrier.[6][9][12] This relationship has been quantified using linear free energy relationships, such as Hammett plots.[6]

  • Steric Effects: Significant steric hindrance can force the N-aryl ring out of co-planarity with the this compound C–N bond, which can attenuate the resonance effects of substituents on the ring.[6]

  • Solvent Effects: The influence of the solvent is complex. For tertiary carbamates, the rotational barrier shows very little dependence on solvent polarity, a stark contrast to amides.[4][5] This has been attributed to a relatively small molecular dipole moment and similar dipole moments between the ground and transition states.[4][5] However, primary carbamates, which can act as hydrogen bond donors, exhibit a more pronounced solvent dependence.[7][11] In hydrogen-bond-accepting solvents like acetone, the ground state is stabilized more than the transition state, leading to a higher rotational barrier.[7][11]

G cluster_factors Influencing Factors cluster_details Specifics center_node This compound Rotational Barrier (ΔG‡) electronic Electronic Effects center_node->electronic steric Steric Effects center_node->steric solvent Solvent Effects center_node->solvent edg Electron-Donating Groups (Increase ΔG‡) electronic->edg Substituents ewg Electron-Withdrawing Groups (Decrease ΔG‡) electronic->ewg Substituents planarity Non-Planarity (Alters Resonance) steric->planarity polarity Solvent Polarity (Minor effect on tertiary) solvent->polarity hbond Hydrogen Bonding (Major effect on primary) solvent->hbond

Diagram 3: Factors influencing the this compound rotational barrier.

Quantitative Data on Rotational Barriers

The following tables summarize key quantitative data from various studies, illustrating the impact of different factors on the rotational barrier (ΔG‡).

Table 1: Effect of N-Substitution on Rotational Barriers

Compound ClassSubstitutionΔG‡ (kcal/mol)MethodConditionsReference(s)
N-Alkylthis compoundAlkyl~16DNMR-[9][12]
N-Phenylthis compoundPhenyl (EWG)12.3 - 12.5DNMRCDCl₃[8][9][12]
N-(2-pyridyl)this compound2-pyridyl (EWG)10.2DNMRTHF-d₈[8]
N-(2-pyrimidyl)this compound2-pyrimidyl (strong EWG)< 9DNMR / DFTTHF-d₈[8][9][12]
Primary Carbamates-H (vs Alkyl)12.4 - 14.3DNMRCDCl₃, Acetone-d₆[7][11]

Table 2: Electronic Effects of Aryl Substituents on t-Butyl N-methyl-N-aryl Carbamates

N-Aryl SubstituentΔG‡ (kcal/mol)MethodConditions (Solvent, Temp)Reference(s)
4-CN (strong EWG)10.7DNMRCDCl₃, 243 K[6]
4-Br11.8DNMRCDCl₃, 243 K[6]
4-H12.1DNMRCDCl₃, 243 K[6]
4-CH₃12.6DNMRCDCl₃, 243 K[6]
4-OCH₃ (strong EDG)13.2DNMRCDCl₃, 243 K[6]

Table 3: Solvent Effects on this compound Rotational Barriers

CompoundSolventΔG‡ (kcal/mol)MethodCommentsReference(s)
Cyclohexyl N,N-dimethylthis compoundCS₂~15DNMRTertiary this compound[4]
Cyclohexyl N,N-dimethylthis compoundCH₂Cl₂~15DNMRInsensitive to polarity[4]
Cyclohexyl N,N-dimethylthis compoundCH₃CN~15DNMRInsensitive to polarity[4]
Primary Carbamates (avg.)CDCl₃~12.7DNMRPrimary this compound[11]
Primary Carbamates (avg.)Acetone-d₆~14.0DNMRBarrier increases in H-bond acceptor[11]

Conclusion

The rotational barrier of the this compound C–N bond is a fundamental property with significant implications for molecular design. A combination of computational methods like DFT and experimental techniques, predominantly DNMR spectroscopy, provides a robust framework for its characterization. The barrier height is a tunable parameter, sensitive to the electronic nature of substituents, steric constraints, and the solvent environment. Electron-withdrawing groups on the nitrogen atom consistently lower the barrier, while electron-donating groups raise it. While tertiary carbamates are notably insensitive to solvent polarity, primary carbamates show increased rotational barriers in hydrogen-bond-accepting solvents. This detailed understanding allows for the rational design of conformationally constrained molecules, a critical aspect in the development of potent and selective therapeutic agents.

References

Carbamate Derivatives as Potential Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. Their structural motif, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, allows for diverse chemical modifications, leading to a wide array of pharmacological properties. A particularly significant application of this compound derivatives is their role as enzyme inhibitors. By interacting with the active sites of various enzymes, these compounds can modulate critical physiological and pathological processes. This technical guide provides an in-depth exploration of this compound derivatives as potential enzyme inhibitors, focusing on their mechanisms of action, quantitative inhibitory data, experimental protocols for their evaluation, and their impact on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Carbamates have been successfully developed into drugs for various diseases, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2] Their ability to act as "pseudo-irreversible" inhibitors, forming a transient covalent bond with the target enzyme, offers a unique pharmacological profile with a prolonged duration of action.[3] This guide will delve into the specifics of this inhibitory mechanism and explore its implications for drug design.

Mechanism of Enzyme Inhibition by this compound Derivatives

The primary mechanism by which many this compound derivatives inhibit enzymes, particularly serine hydrolases like acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), is through the carbamylation of a catalytically active serine residue within the enzyme's active site.[3] This process can be broadly categorized as pseudo-irreversible inhibition.

The inhibition process typically involves two steps:

  • Reversible Binding: The this compound inhibitor (I) initially binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E-I).

  • Covalent Carbamylation: The serine residue's hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the this compound. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a carbamylated enzyme (E-C) and releases an alcohol or phenol (B47542) leaving group.

This carbamylated enzyme is catalytically inactive. The covalent bond, however, is not permanent and can be slowly hydrolyzed to regenerate the active enzyme. The rate of this decarbamylation varies depending on the specific this compound and enzyme, leading to a prolonged but not permanent inhibition, hence the term "pseudo-irreversible."[3]

In contrast to the irreversible phosphorylation caused by organophosphates, the carbamylation by carbamates is a reversible process.[4] This reversibility contributes to a more favorable safety profile for this compound inhibitors in therapeutic applications.

However, not all this compound inhibitors act via this covalent mechanism. Some derivatives can exhibit reversible, non-covalent inhibition through interactions such as hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Target Enzymes and Therapeutic Applications

This compound derivatives have been shown to inhibit a range of enzymes with significant therapeutic relevance. The two most extensively studied targets are acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), is a key strategy in the treatment of Alzheimer's disease.[1] By inhibiting AChE, this compound drugs like rivastigmine (B141) increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission which is impaired in Alzheimer's patients.[5][6] Rivastigmine is a notable example as it inhibits both AChE and butyrylcholinesterase (BChE), another cholinesterase that plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease.[5][7] this compound insecticides, such as carbaryl, also function by inhibiting AChE in insects, leading to paralysis and death.[8][9]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid neuromodulator anandamide (B1667382).[10] By inhibiting FAAH, this compound derivatives like URB597 increase the endogenous levels of anandamide, which can produce analgesic, anxiolytic, and antidepressant effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][11][12] This makes FAAH an attractive therapeutic target for a variety of neurological and psychiatric disorders.

Quantitative Data on this compound Enzyme Inhibitors

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.

Below are tables summarizing the inhibitory activities of selected this compound derivatives against their target enzymes.

This compound DerivativeTarget EnzymeIC50 ValueSource Organism/TissueReference(s)
Rivastigmine Acetylcholinesterase (AChE)4.3 nM - 5.5 µMRat Brain / Human[5][13][14]
Butyrylcholinesterase (BChE)16 nM - 238 nMHuman[13][14]
Carbaryl Acetylcholinesterase (AChE)Varies (Insecticide)Insects[8]
URB597 Fatty Acid Amide Hydrolase (FAAH)3 - 5 nMHuman Liver / Rat Brain[1][11][12]
Fatty Acid Amide Hydrolase (FAAH)4.6 nMBrain membranes[15][16]
Fatty Acid Amide Hydrolase (FAAH)0.5 nMIntact neurons[15]
JNJ-42165279 Fatty Acid Amide Hydrolase (FAAH)1.0 ± 0.6 nM (as [11C]MK3168)Human[17]

Experimental Protocols

Accurate determination of the inhibitory potential of this compound derivatives requires robust and standardized experimental protocols. The following sections detail the methodologies for the most commonly used assays for AChE and FAAH inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and its inhibition.[18][19][20]

Principle:

The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound inhibitor stock solution

  • 96-well microplate

  • Microplate reader

Procedure (96-well plate format): [18][19]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATCh in deionized water (prepare fresh daily).

    • Prepare serial dilutions of the this compound inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In each well of a 96-well plate, add:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 10 µL of AChE solution

      • 10 µL of the this compound inhibitor solution (or solvent for control wells).

    • Include blank wells containing buffer, DTNB, and ATCh but no enzyme.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCh substrate solution to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH activity is commonly measured using radiometric or fluorometric assays.

1. Radiometric Assay

Principle:

This assay measures the hydrolysis of a radiolabeled substrate, typically [³H]anandamide or [¹⁴C-ethanolamine]-anandamide.[21][22] The enzymatic reaction releases a radiolabeled product (e.g., [³H]ethanolamine or [¹⁴C]ethanolamine), which is then separated from the unreacted substrate and quantified by liquid scintillation counting.

Materials:

  • FAAH-containing sample (e.g., rat brain homogenate, cell lysates)

  • Radiolabeled anandamide (e.g., [³H]anandamide)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound inhibitor stock solution

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure: [22]

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound inhibitor.

  • Assay Setup:

    • In microcentrifuge tubes, pre-incubate the FAAH-containing sample with the this compound inhibitor (or solvent for control) in the assay buffer for a specified time (e.g., 60 minutes) at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding the radiolabeled anandamide substrate.

  • Reaction Incubation and Termination:

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the unreacted substrate, leaving the aqueous-soluble radiolabeled product in the aqueous phase.

  • Quantification:

    • Centrifuge the tubes to separate the phases.

    • Transfer an aliquot of the aqueous phase to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed and determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value as described for the AChE assay.

2. Fluorometric Assay

Principle:

This assay utilizes a non-fluorescent FAAH substrate that, upon hydrolysis by FAAH, releases a fluorescent product, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[23] The increase in fluorescence is directly proportional to FAAH activity.

Materials:

  • FAAH enzyme or FAAH-containing sample

  • Fluorogenic FAAH substrate

  • Assay buffer

  • This compound inhibitor stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: [23]

  • Assay Setup:

    • In a 96-well black plate, add the FAAH enzyme/sample, assay buffer, and the this compound inhibitor at various concentrations.

  • Pre-incubation:

    • Incubate the plate for a specified time to allow inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 360 nm and emission at 465 nm for AMC).

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Visualization

The inhibition of enzymes by this compound derivatives has profound effects on cellular signaling pathways. Understanding these pathways is crucial for elucidating the therapeutic effects and potential side effects of these compounds.

Cholinergic Signaling Pathway

This compound inhibitors of AChE directly impact cholinergic signaling. In a cholinergic synapse, acetylcholine is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, initiating a signal. AChE, located in the synaptic cleft, rapidly hydrolyzes acetylcholine to terminate the signal. By inhibiting AChE, carbamates increase the concentration and residence time of acetylcholine in the synapse, leading to enhanced and prolonged activation of cholinergic receptors.[6]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh_synapse Acetylcholine (ACh) ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh_synapse->Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate This compound This compound Inhibitor This compound->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction Receptor->Signal Endocannabinoid_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicle NT_release NT_vesicle->NT_release CB1_receptor CB1 Receptor CB1_receptor->NT_release Inhibition NT_synapse Neurotransmitter NT_release->NT_synapse Anandamide_synapse Anandamide (AEA) Anandamide_synapse->CB1_receptor Postsynaptic_receptor Postsynaptic Receptor NT_synapse->Postsynaptic_receptor PL_precursor Membrane Phospholipid Precursor AEA_synthesis Anandamide Synthesis PL_precursor->AEA_synthesis Anandamide_intra Anandamide (AEA) AEA_synthesis->Anandamide_intra Anandamide_intra->Anandamide_synapse Retrograde Signaling FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide_intra->FAAH Degradation_products Arachidonic Acid + Ethanolamine FAAH->Degradation_products This compound This compound Inhibitor This compound->FAAH Inhibition Signal Signal Transduction Postsynaptic_receptor->Signal

References

The Structure-Activity Relationship of Carbamate Insecticides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the structure-activity relationships (SAR) of carbamate insecticides. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecular mechanisms, key structural features, and experimental methodologies that define the efficacy of this important class of insecticides.

Introduction: The Rise of this compound Insecticides

This compound insecticides emerged in the mid-20th century as alternatives to organochlorine and organophosphate insecticides.[1] Derived from carbamic acid, these compounds are esters of N-methylcarbamic acid and exhibit broad-spectrum insecticidal activity.[2] Their development was driven by the need for effective pest control agents with lower environmental persistence and, in some cases, improved safety profiles compared to their predecessors. The primary mechanism of action for this compound insecticides is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[3][4] This guide will delve into the intricate relationship between the chemical structure of carbamates and their ability to inhibit AChE, ultimately leading to their insecticidal effects.

Mechanism of Action: Inhibition of Acetylcholinesterase

The toxicity of this compound insecticides stems from their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[3][4] The inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5]

The interaction between a this compound insecticide and AChE is a multi-step process:

  • Reversible Binding: The this compound molecule first binds non-covalently to the active site of AChE, forming an enzyme-inhibitor complex.[6]

  • Carbamoylation: The serine hydroxyl group in the active site of AChE attacks the carbonyl carbon of the this compound, leading to the formation of a carbamoylated enzyme and the release of the alcohol or phenol (B47542) leaving group.[6] This covalent modification inactivates the enzyme.

  • Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation process that occurs with the natural substrate, acetylcholine, leading to a prolonged inhibition of the enzyme.[6]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamoylation by carbamates is reversible.[7][8] The rate of decarbamoylation, and thus the duration of inhibition, is a key factor in the overall toxicity of a this compound insecticide.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE->Carbamoylated_AChE Forms This compound This compound Insecticide This compound->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by this compound insecticides in the synaptic cleft.

Structure-Activity Relationship (SAR) of this compound Insecticides

The insecticidal activity of carbamates is intricately linked to their chemical structure. Key structural features that influence their potency include the nature of the leaving group (the alcohol or phenol moiety), the substituents on the this compound nitrogen, and the overall physicochemical properties of the molecule.[9][10]

The this compound Moiety

The core carbamic acid ester functional group is essential for activity. N-methylcarbamates are generally more potent insecticides than their N,N-dimethyl or N-unsubstituted counterparts.[11] This is attributed to a better fit in the active site of insect AChE.

The Leaving Group (Aryl or Oxime Moiety)

The nature of the leaving group significantly impacts the binding affinity and carbamoylation rate. Aromatic or heterocyclic ring systems are common leaving groups. Substituents on these rings can influence electronic and steric properties, thereby affecting the molecule's interaction with the AChE active site. For instance, the position of substituents on a phenyl ring can dramatically alter activity, with the meta position often yielding the most active inhibitors.[11]

Physicochemical Properties

Lipophilicity, or the ability of a molecule to dissolve in fats and lipids, is a crucial factor for insecticidal activity.[9] Carbamates must be able to penetrate the insect's cuticle and navigate through biological membranes to reach their target site. Therefore, an optimal balance of lipophilicity and water solubility is necessary for effective insecticidal action.

Quantitative Structure-Activity Relationship (QSAR) Data

Quantitative structure-activity relationship (QSAR) studies provide valuable insights into how specific structural modifications affect the biological activity of this compound insecticides. The following tables summarize key data from various studies.

Table 1: Acetylcholinesterase (AChE) Inhibition by Various this compound Insecticides

This compound InsecticideAChE SourceIC50 (µM)Reference
CarbofuranBovine Erythrocyte0.33[7]
CarbarylBovine Erythrocyte1.8[7]
AldicarbBovine Erythrocyte0.6[7]
MethomylBovine Erythrocyte1.2[7]
PropoxurBovine Erythrocyte0.8[7]
Compound 6q*Housefly Brain12[3][12]
Phenyl N-methylthis compound (MH)Housefly Brain>1000[3][12]
Metolcarb (MT)Housefly Brain145[3][12]

*Compound 6q is a novel this compound derivative designed as a dual-binding site AChE inhibitor.[3][12]

Table 2: Acute Toxicity of Selected this compound Insecticides

This compound InsecticideTest OrganismRoute of AdministrationLD50 (mg/kg)Reference
BendiocarbCalotes versicolor (Garden Lizard)Intraperitoneal15.57[13]
CarbarylCalotes versicolor (Garden Lizard)Intraperitoneal64.97[13]
CarbofuranRattus norvegicus (Wistar Rat)Oral8-14[5]

Experimental Protocols

The evaluation of this compound insecticide activity involves a combination of in vitro enzymatic assays and in vivo toxicity studies.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's assay is a widely used colorimetric method to determine the AChE inhibitory activity of compounds.[14][15]

Principle:

Acetylthiocholine (B1193921) (ATCh) is hydrolyzed by AChE to produce thiocholine (B1204863) and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of phosphate buffer.

    • AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel or bovine erythrocytes) in phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10 minutes.

    • Substrate Solution: Prepare a solution of acetylthiocholine iodide (ATChI) in phosphate buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of the this compound insecticide in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add:

      • 70 µL of AChE solution.

      • 80 µL of DTNB solution.

      • 10 µL of the this compound inhibitor solution (or buffer for the control).

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of ATChI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration and the control.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vivo Insecticidal Activity Bioassay (Topical Application)

This method is used to determine the contact toxicity of a this compound insecticide to a target insect species.

Principle:

A precise dose of the insecticide is applied directly to the insect's body, and the resulting mortality is observed over a specific period.

Detailed Protocol:

  • Test Insects: Use a susceptible strain of a target insect species (e.g., houseflies, Musca domestica, or aphids, Lipaphis erysimi). Rear the insects under controlled conditions of temperature, humidity, and photoperiod.

  • Insecticide Solutions: Prepare a series of dilutions of the this compound insecticide in a volatile solvent such as acetone.

  • Application:

    • Anesthetize the adult insects (e.g., with carbon dioxide or by chilling).

    • Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µL) of the insecticide solution to the dorsal thorax of each insect.

    • A control group should be treated with the solvent alone.

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the insects under controlled environmental conditions.

    • Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis:

    • Correct the observed mortality for any mortality in the control group using Abbott's formula.

    • Perform a probit analysis to determine the LD50 value (the dose of insecticide that is lethal to 50% of the test population) and its 95% confidence limits.

Logical Relationships and Experimental Workflows

Visualizing the logical flow of research and experimental procedures can aid in understanding the overall process of investigating the structure-activity relationship of this compound insecticides.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & SAR Start Hypothesize Structural Modifications Synthesis Synthesize Novel this compound Analogs Start->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification AChE_Assay AChE Inhibition Assay (Ellman's) Purification->AChE_Assay Insect_Bioassay Insecticidal Bioassay (Topical Application) Purification->Insect_Bioassay IC50_Det Determine IC50 Values AChE_Assay->IC50_Det SAR_Analysis Structure-Activity Relationship Analysis IC50_Det->SAR_Analysis LD50_Det Determine LD50 Values Insect_Bioassay->LD50_Det LD50_Det->SAR_Analysis QSAR_Modeling QSAR Modeling (Optional) SAR_Analysis->QSAR_Modeling Lead_Opt Lead Optimization QSAR_Modeling->Lead_Opt Lead_Opt->Start

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of this compound insecticides.

Conclusion

The structure-activity relationship of this compound insecticides is a well-established field that continues to be relevant for the development of new and improved pest control agents. A thorough understanding of the mechanism of acetylcholinesterase inhibition, coupled with systematic structural modifications and robust experimental evaluation, is crucial for designing potent and selective insecticides. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies that form the foundation of SAR studies in this important class of compounds. The continued application of these principles will undoubtedly lead to the discovery of novel this compound insecticides with enhanced efficacy and improved safety profiles.

References

The Multifaceted Role of Carbamates in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates, esters of carbamic acid, represent a diverse class of organic compounds with significant and varied effects on the central nervous system (CNS).[1][2] Their actions range from potent neurotoxicity, primarily through the inhibition of acetylcholinesterase (AChE), to therapeutic interventions for a spectrum of neurological and psychiatric disorders.[1][3] This in-depth technical guide provides a comprehensive overview of the core mechanisms of carbamate action within the CNS, with a focus on their interactions with key neurotransmitter systems. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action: Cholinesterase Inhibition

The principal mechanism by which many carbamates exert their effects on the CNS is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[2] Unlike organophosphates, which cause irreversible inhibition, carbamates are typically reversible or pseudo-irreversible inhibitors.[2] They act as substrates for AChE, leading to the carbamylation of a serine residue within the enzyme's active site. This carbamylated enzyme is hydrolyzed at a much slower rate than the acetylated enzyme, resulting in the accumulation of ACh in the synaptic cleft and subsequent overstimulation of cholinergic receptors.[3][4]

The kinetics of this interaction, including the rates of carbamylation and decarbamylation, are crucial in determining the potency and duration of action of different this compound compounds.[5][6] These kinetic parameters are often expressed as the inhibition constant (Ki), the bimolecular rate constant (ki), and the half-life for spontaneous reactivation.

Quantitative Data: Inhibition of Acetylcholinesterase

The inhibitory potency of various carbamates against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. A lower value indicates greater potency.

This compoundTarget EnzymeIC50 (µM)Ki (nM)SpeciesReference
Insecticides
BendiocarbAcetylcholinesterase1Rat[7]
PropoxurAcetylcholinesterase>1 (approx. 1)Rat[7]
AldicarbAcetylcholinesterase>1 (approx. 1)Rat[7]
CarbarylAcetylcholinesterase17Rat[7]
CarbofuranAcetylcholinesterase0.033[8]
FenoxycarbAcetylcholinesterase>1000Rat[7]
EPTCAcetylcholinesterase>1000Rat[7]
Therapeutic Agents
Rivastigmine (B141)Acetylcholinesterase4.15Human[3]
Donecopride Derivative 7Acetylcholinesterase4.15Human[3]
Donecopride Derivative 20Acetylcholinesterase4.1Human[3]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioateAcetylcholinesterase38.98[9]
2-(phenylcarbamoyl)phenyl diphenylthis compoundButyrylcholinesterase1.60[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of this compound compounds against AChE.

1. Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

2. Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (pH 8.0)

  • Test this compound compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare serial dilutions of the test this compound compound in phosphate buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Test this compound solution (or vehicle for control)

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

  • Determine the percentage of enzyme inhibition for each concentration relative to the control (vehicle-treated) wells.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions add_reagents Add Reagents and This compound to Plate prep_this compound->add_reagents prep_reagents Prepare Assay Reagents (AChE, ATCI, DTNB) prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add ATCI Substrate pre_incubate->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Workflow for determining the IC50 of a this compound against AChE.

Modulation of NMDA Receptors

Beyond their effects on the cholinergic system, some carbamates have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.

Felbamate, an anti-epileptic drug, is a notable example of a this compound that interacts with NMDA receptors. It acts as a non-competitive antagonist, preferentially at receptors containing the GluN2B subunit.[10][11] This interaction is distinct from the binding sites of glutamate and the co-agonist glycine (B1666218).

Quantitative Data: NMDA Receptor Modulation
This compoundTargetIC50 (mM)SpeciesReference
FelbamateNR1/NR2A NMDA Receptor8.56Recombinant[10]
FelbamateNR1/NR2B NMDA Receptor0.93Recombinant[10]
FelbamateNR1/NR2C NMDA Receptor2.02Recombinant[10]
FelbamateNR1a/NR2A NMDA Receptor2.6Rat[11]
FelbamateNR1a/NR2B NMDA Receptor0.52Rat[11]
FelbamateNR1a/NR2C NMDA Receptor2.4Rat[11]
Experimental Protocol: NMDA Receptor Calcium Influx Assay

This protocol describes a method to assess the effect of this compound compounds on NMDA receptor activity by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.

1. Principle: Activation of NMDA receptors leads to an influx of Ca2+ into the neuron. This increase in intracellular Ca2+ can be detected by fluorescent dyes, such as Fura-2 or Fluo-4, whose fluorescence intensity or emission spectrum changes upon binding to Ca2+.

2. Materials:

  • Primary neuronal cell culture or a cell line expressing NMDA receptors

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • HEPES-buffered saline solution (HBSS)

  • NMDA and glycine (agonists)

  • Test this compound compound

  • Fluorescence microscope or a plate reader with fluorescence capabilities

3. Procedure:

  • Culture neurons or NMDA receptor-expressing cells on glass coverslips or in a multi-well plate.

  • Load the cells with the fluorescent Ca2+ indicator dye according to the manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Apply the test this compound compound at various concentrations and incubate for a defined period.

  • Stimulate the cells with a solution containing NMDA and glycine.

  • Record the changes in fluorescence intensity over time.

4. Data Analysis:

  • Quantify the change in fluorescence intensity (ΔF) upon agonist stimulation for each concentration of the this compound.

  • Normalize the fluorescence change to the baseline fluorescence (ΔF/F0).

  • Plot the normalized fluorescence change against the this compound concentration.

  • Determine the IC50 or EC50 value, representing the concentration of the this compound that causes 50% inhibition or potentiation of the NMDA receptor-mediated Ca2+ influx, respectively.

NMDA_Calcium_Influx_Pathway cluster_receptor NMDA Receptor Activation cluster_cellular_response Cellular Response Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Channel Signaling Downstream Signaling Cascades Ca_influx->Signaling This compound This compound (e.g., Felbamate) This compound->NMDA_R Antagonizes

This compound antagonism of NMDA receptor-mediated calcium influx.

Interaction with the GABAergic System

The GABAergic system, the primary inhibitory neurotransmitter system in the CNS, is another important target for certain carbamates. Gamma-aminobutyric acid (GABA) exerts its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. Modulation of GABAA receptors, which are ligand-gated chloride ion channels, is a common mechanism for anxiolytic, sedative, and anticonvulsant drugs.

Some carbamates, such as methocarbamol (B1676395), a centrally acting muscle relaxant, are thought to produce their effects through the potentiation of GABAA receptor function.[12] Felbamate has also been shown to potentiate GABA-induced currents.[13]

Quantitative Data: GABAergic Modulation

Quantitative data for the direct binding or modulatory effects of many carbamates on GABA receptors are less abundant in readily compiled formats compared to their effects on cholinesterases. However, studies have demonstrated their functional impact. For instance, methocarbamol acts as a GABAA receptor agonist.[12]

Experimental Protocol: GABAA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a this compound compound for the GABAA receptor.

1. Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAA receptor. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.

2. Materials:

  • Rat brain membrane preparation (source of GABAA receptors)

  • Radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Unlabeled GABAA receptor ligand (for determining non-specific binding, e.g., GABA)

  • Test this compound compound

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

3. Procedure:

  • Prepare serial dilutions of the test this compound compound.

  • In test tubes, combine the brain membrane preparation, the radiolabeled ligand at a fixed concentration, and either the test this compound at varying concentrations, the unlabeled ligand (for non-specific binding), or buffer alone (for total binding).

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of specific binding inhibited by each concentration of the test this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Calculate the IC50 value, and subsequently the Ki value using the Cheng-Prusoff equation, to determine the affinity of the this compound for the GABAA receptor.

GABA_Signaling_Pathway cluster_receptor GABAA Receptor Activation cluster_cellular_response Cellular Response GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Opens Channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition This compound This compound (e.g., Methocarbamol) This compound->GABAA_R Potentiates

Potentiation of GABAA receptor-mediated inhibition by carbamates.

Conclusion

Carbamates represent a versatile chemical class with a profound impact on the central nervous system. Their primary mechanism of action, the inhibition of acetylcholinesterase, underpins both their neurotoxic properties as insecticides and their therapeutic utility in conditions characterized by cholinergic deficits. Furthermore, the ability of certain carbamates to modulate other critical neurotransmitter systems, including the glutamatergic (NMDA) and GABAergic systems, highlights the complexity of their pharmacological profiles and opens avenues for the development of novel therapeutics with multifaceted mechanisms of action. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to empower researchers in their efforts to further elucidate the intricate roles of carbamates in the CNS and to facilitate the rational design of new and improved therapeutic agents. Continued investigation into the structure-activity relationships and the specific interactions of carbamates with their CNS targets will be crucial for harnessing their therapeutic potential while mitigating their toxic risks.

References

An In-depth Technical Guide to the Natural Sources and Occurrence of Carbamate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of naturally occurring carbamate compounds, their biological sources, and quantitative occurrence. It includes detailed experimental protocols for the isolation and analysis of key compounds and visual representations of relevant biochemical pathways and experimental workflows to support research and development in this field.

Introduction to Naturally Occurring this compound Compounds

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). The this compound functional group, -NHC(=O)O-, is found in a variety of naturally synthesized molecules and plays a crucial role in several biological processes. While many carbamates are known for their use as synthetic pesticides and in the pharmaceutical industry, a significant number are of natural origin.[1][2] These natural carbamates exhibit a range of biological activities, from potent neurotoxicity to essential roles in metabolism. This guide focuses on the primary examples of naturally occurring carbamates, their sources, and methods for their study.

Key Naturally Occurring this compound Compounds and Their Sources

The natural occurrence of carbamates spans from plant alkaloids and fermentation byproducts to marine toxins and essential biomolecules.

Physostigmine (B191203) (Eserine): A Potent Plant Alkaloid

Physostigmine is a parasympathomimetic indole (B1671886) alkaloid and a reversible cholinesterase inhibitor.[3][4] It is the most well-known naturally occurring this compound with significant pharmacological applications.

  • Primary Natural Sources:

    • Calabar Bean (Physostigma venenosum): This is the principal source of physostigmine. The bean, native to West Africa, was historically used as an ordeal poison.[5][6][7]

    • Manchineel Tree (Hippomane mancinella): This tree, found in the tropical regions of the Americas, also contains physostigmine.[3]

Urethane (Ethyl this compound): A Fermentation Byproduct

Urethane is a simple this compound ester that is formed naturally during fermentation processes. It is classified as a Group 2A probable human carcinogen.

  • Primary Natural Sources:

    • Fermented Beverages: Found in wine, spirits (especially fruit brandies), and beer.

    • Fermented Foods: Present in bread, soy sauce, and yogurt.

This compound-Containing Marine Toxins

Several marine organisms produce potent toxins that contain a this compound moiety. These are often associated with harmful algal blooms.

  • Primary Natural Sources:

    • Dinoflagellates (Alexandrium sp., Gymnodinium sp., Pyrodinium sp.): These microorganisms produce paralytic shellfish toxins (PSTs), a group of neurotoxins that includes saxitoxin (B1146349) (STX) and its this compound derivatives like gonyautoxins (GTX).[6]

    • Cyanobacteria (e.g., Aphanizomenon sp.): Certain freshwater cyanobacteria also produce saxitoxin and its analogues.[6]

    • Marine Invertebrates: Shellfish such as mussels, clams, and oysters can accumulate these toxins by filter-feeding on toxic algae, leading to paralytic shellfish poisoning (PSP) in humans.[6][7][8]

Carbamates in Biological Systems

The this compound group is also integral to fundamental biochemical processes.

  • Hemoglobin: The N-terminal amino groups of the protein chains in deoxyhemoglobin form carbamates upon binding with carbon dioxide, which aids in the transport of CO₂ in the blood.[2]

  • Enzymatic Activity: Carbamates are involved in the active sites of enzymes such as urease and phosphotriesterase.[2] The enzyme RuBisCO, crucial for carbon fixation in photosynthesis, utilizes a lysine (B10760008) this compound at its active site to bind Mg²⁺.[2]

Quantitative Occurrence of Natural Carbamates

The concentration of naturally occurring carbamates can vary significantly depending on the source and environmental conditions.

This compound CompoundNatural SourceReported Concentration/Content
Physostigmine Calabar Bean (Physostigma venenosum)Total alkaloids (primarily physostigmine): 96.11 mg/100g of seeds
Urethane (Ethyl this compound) White Table Wine8 ng/mL [ ]
Sake111 ng/mL [ ]
Stone-Fruit Brandies100 - 20,000 µg/kg [ ]
Saxitoxin (and derivatives) Puffer Fish (Sphoeroides nephelus) OvariesUp to 22,104 µg STX eq/100 g tissue[6]

Experimental Protocols

Extraction and Isolation of Physostigmine from Physostigma venenosum

This protocol describes a standard laboratory procedure for the extraction and purification of physostigmine from Calabar beans.

Materials and Reagents:

  • Dried and powdered Calabar beans

  • Methanol (B129727)

  • 10% Acetic Acid in Methanol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Ammonium (B1175870) Hydroxide (concentrated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • Separatory funnel

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Extraction:

    • Macerate the powdered Calabar beans in methanol for 24-48 hours at room temperature.

    • Filter the mixture and concentrate the methanolic extract using a rotary evaporator.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 10% acetic acid in methanol to protonate the alkaloids, making them soluble.

    • Wash the acidic solution with dichloromethane to remove non-polar impurities. Discard the organic layer.

    • Make the aqueous/methanolic layer basic (pH ~9-10) by adding concentrated ammonium hydroxide. This deprotonates the physostigmine, making it soluble in organic solvents.

    • Extract the alkaline solution multiple times with dichloromethane.

    • Combine the dichloromethane extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield crude physostigmine.

  • Purification:

    • Purify the crude extract using silica gel column chromatography.

    • Elute with a gradient of dichloromethane and methanol.

    • Monitor the fractions using TLC and combine the fractions containing pure physostigmine.

    • Evaporate the solvent from the pure fractions to obtain crystalline physostigmine.

Quantification of Physostigmine by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of physostigmine in plasma and brain tissue samples and can be adapted for plant extracts.[8]

Instrumentation and Conditions:

  • HPLC System: With a UV or electrochemical detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of methanol and a phosphate (B84403) buffer containing an ion-pairing agent like octanesulfonic acid.

  • Detection: UV detection at 245 nm.

  • Internal Standard: Carbaryl can be used as an internal standard.[8]

Sample Preparation (for plasma/brain):

  • Precipitate proteins in the sample with trichloroacetic acid (TCA).

  • Add the internal standard (carbaryl).

  • Extract with chloroform (B151607).

  • Evaporate the chloroform layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Quantification:

  • Generate a calibration curve using known concentrations of physostigmine standards.

  • Quantify physostigmine in the sample by comparing the ratio of the peak area of physostigmine to the peak area of the internal standard against the calibration curve.

Visualizations of Pathways and Workflows

Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates

The primary mechanism of action for physostigmine and many synthetic carbamates is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

AChE_Inhibition Mechanism of Acetylcholinesterase Inhibition by Carbamates ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Carbamylated_AChE Carbamylated AChE (Inactive) AChE->Carbamylated_AChE This compound This compound (e.g., Physostigmine) This compound->AChE Binds to and carbamylates

Caption: Acetylcholinesterase (AChE) inhibition by carbamates.

Experimental Workflow: Extraction of Physostigmine

The following diagram outlines the key steps in the laboratory extraction and purification of physostigmine from Calabar beans.

Physostigmine_Extraction start Powdered Calabar Beans maceration Maceration in Methanol start->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract acidification Dissolution in Acidic Methanol crude_extract->acidification wash Wash with Dichloromethane (Removes Impurities) acidification->wash basification Basification with Ammonium Hydroxide wash->basification extraction Liquid-Liquid Extraction with Dichloromethane basification->extraction drying Drying over Anhydrous Sodium Sulfate extraction->drying filtration2 Filtration drying->filtration2 concentration2 Concentration (Rotary Evaporator) filtration2->concentration2 crude_physostigmine Crude Physostigmine concentration2->crude_physostigmine chromatography Silica Gel Column Chromatography crude_physostigmine->chromatography pure_physostigmine Pure Crystalline Physostigmine chromatography->pure_physostigmine

Caption: Experimental workflow for the extraction of physostigmine.

Biosynthetic Pathway of Physostigmine

The biosynthesis of physostigmine has been elucidated and involves a unique series of enzymatic reactions starting from 5-hydroxytryptophan.[9][10]

Caption: Biosynthetic pathway of physostigmine.

Role of Carbamoyl Phosphate in Biosynthesis

Carbamoyl phosphate is a key metabolic intermediate that serves as a precursor for the biosynthesis of both arginine and pyrimidine (B1678525) nucleotides. Its synthesis and utilization are tightly regulated.

References

Carbamate Synthesis via Curtius Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a powerful and versatile chemical transformation that facilitates the synthesis of primary amines, carbamates, and ureas from carboxylic acids.[1] The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate intermediate, which can then be trapped by a variety of nucleophiles.[2] This method is particularly valuable in medicinal chemistry and drug development due to its broad functional group tolerance and stereospecificity, allowing for the introduction of amine functionalities into complex molecules with retention of configuration.[3][4] This guide provides an in-depth overview of the Curtius rearrangement for carbamate synthesis, including its mechanism, common experimental protocols, and applications in the pharmaceutical industry.

Reaction Mechanism

The currently accepted mechanism of the Curtius rearrangement involves a concerted process. The acyl azide, upon heating, undergoes simultaneous migration of the R-group from the carbonyl carbon to the nitrogen atom and expulsion of nitrogen gas to directly form the isocyanate.[2][5] This concerted pathway avoids the formation of a discrete, high-energy acyl nitrene intermediate.[2] The resulting isocyanate is a highly reactive electrophile that can be readily trapped by nucleophiles such as alcohols to furnish the corresponding this compound.[4]

Curtius Rearrangement Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Azide Acyl Azide (R-CON₃) Carboxylic_Acid->Acyl_Azide Azide Source (e.g., DPPA, NaN₃) Isocyanate Isocyanate (R-N=C=O) Acyl_Azide->Isocyanate Heat (Δ) - N₂ This compound This compound (R-NHCOOR') Isocyanate->this compound Alcohol Alcohol (R'-OH) Alcohol->this compound

Caption: General mechanism of Curtius rearrangement for this compound synthesis.

Data Presentation: Comparison of Synthetic Protocols

The synthesis of carbamates via the Curtius rearrangement can be accomplished through various protocols, primarily differing in the method of acyl azide formation. The two most common approaches are the use of diphenylphosphoryl azide (DPPA) in a one-pot reaction with the carboxylic acid, and the conversion of a carboxylic acid to an acyl chloride followed by reaction with sodium azide.

Table 1: One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)

This method is often preferred for its operational simplicity and for avoiding the isolation of potentially explosive acyl azides.[3][6]

Carboxylic Acid SubstrateAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
Thiazole-4-carboxylic Acidtert-Butyl AlcoholTriethylamine (B128534)tert-Butyl Alcohol902176
Thiophene-2-carboxylic AcidBenzyl (B1604629) AlcoholTriethylamineToluene90-100several-
Adamantane-1-carboxylic acidin situ t-butoxide-THF4048-24085-96

Note: The yield for Thiophene-2-carboxylic Acid was not explicitly stated in the provided search results.

Table 2: Two-Step Curtius Rearrangement via Acyl Chloride

This classical approach involves the activation of the carboxylic acid as an acyl chloride before the introduction of the azide.

Carboxylic Acid SubstrateAzide SourceAlcoholSolventTemp (°C)Time (h)Yield (%)
Thiophene-2-carboxylic AcidSodium Azidetert-ButanolToluene100overnight-

Note: The yield for this specific reaction was not explicitly stated in the provided search results.

Experimental Protocols

Protocol 1: One-Pot Synthesis of tert-Butyl N-thiazol-4-ylthis compound using DPPA[2]

This protocol details a one-pot procedure starting directly from a carboxylic acid.

Materials:

  • Thiazole-4-carboxylic Acid

  • Diphenylphosphoryl Azide (DPPA)

  • Triethylamine

  • tert-Butyl Alcohol

  • Ethyl acetate (B1210297) (for chromatography)

  • Hexane (for chromatography)

  • Silica (B1680970) gel

Procedure:

  • To a solution of thiazole-4-carboxylic acid (500 mg, 3.87 mmol) and triethylamine (0.59 mL, 4.26 mmol, 1.1 equiv.) in tert-butyl alcohol (2 mL) at 0 °C, add DPPA (0.92 mL, 4.26 mmol, 1.1 equiv.).

  • Stir the solution at 0 °C for 30 minutes.

  • Heat the reaction mixture to 90 °C and stir for 21 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (ethyl acetate:hexane = 0:1 to 1:1) to give tert-butyl N-thiazol-4-ylthis compound as a white solid (591 mg, 76% yield).

Protocol 2: Synthesis of N-tert-Butyl adamantan-1-yl-carbamate[8]

This procedure is a practical and efficient one-pot, zinc-catalyzed Curtius rearrangement.

Materials:

  • Adamantane-1-carboxylic acid

  • Sodium azide

  • Tetra-n-butyl ammonium (B1175870) bromide

  • Zinc triflate

  • Di-tert-butyl dicarbonate (B1257347)

  • Tetrahydrofuran (THF)

  • 10% aqueous solution of NaNO₂

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and argon inlet, charge adamantane-1-carboxylic acid (5.40 g, 30.0 mmol), sodium azide (3.90 g, 60.0 mmol), tetra-n-butyl ammonium bromide (0.870 g, 2.70 mmol), and zinc triflate (0.220 g, 0.60 mmol).

  • Purge the flask with argon.

  • Add 150 mL of THF via syringe and heat the flask in an oil bath to 40 °C.

  • Once the internal temperature reaches 40 °C, add di-tert-butyl dicarbonate (7.58 mL, 33.0 mmol).

  • Stir the reaction mixture under argon at 40 °C until >95% conversion is observed by GC analysis (typically 120-240 hours).

  • Cool the reaction mixture to room temperature and quench with 50 mL of a 10% aqueous solution of NaNO₂.

  • Stir the biphasic mixture for 30 minutes at room temperature and then transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the one-pot Curtius rearrangement using DPPA.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Carboxylic Acid and Triethylamine in Alcohol B Cool to 0 °C A->B C Add DPPA B->C D Stir at 0 °C C->D E Heat to 90 °C D->E F Stir for 21h E->F G Cool to RT F->G H Concentrate G->H I Column Chromatography H->I J Pure this compound I->J

Caption: A typical experimental workflow for this compound synthesis via Curtius rearrangement.

Applications in Drug Development

The Curtius rearrangement has been instrumental in the synthesis of numerous medicinally relevant compounds and approved drugs.[3] Its ability to tolerate a wide array of functional groups makes it a valuable tool in late-stage functionalization and the preparation of complex molecular architectures.

For example, the rearrangement has been employed in the synthesis of inhibitors of protein-tyrosine phosphatase 4A3 (PTP4A3) and in the development of the antiviral drug Oseltamivir (Tamiflu).[2][3] In the synthesis of a renin inhibitor, aliskiren, the Curtius rearrangement was a key step to install a benzyl this compound which was later converted to the required amine functionality.[3] Similarly, this reaction was crucial in preparing a key diamino alcohol core unit for a range of HIV protease inhibitors.[3] These examples underscore the strategic importance of the Curtius rearrangement in modern drug discovery.

References

Carbamate Formation in Biological Systems and CO2 Fixation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamate formation, the reversible reaction of carbon dioxide with amine groups, is a fundamental biochemical process with profound implications for cellular physiology and CO2 fixation. This technical guide provides a comprehensive overview of enzymatic and non-enzymatic this compound formation in biological systems. It delves into the critical roles of carbamates in the catalytic mechanisms of key CO2-fixing enzymes, their function as dynamic post-translational modifications, and their emerging significance in cellular signaling. This document offers detailed experimental protocols for the detection and quantification of carbamates, presents key quantitative data in a structured format, and utilizes graphical representations to elucidate complex biochemical pathways and workflows. This guide is intended to be a valuable resource for researchers and professionals in biochemistry, drug discovery, and biotechnology, fostering a deeper understanding of the multifaceted roles of carbamates in biology.

Introduction

The reaction between carbon dioxide (CO2) and primary or secondary amines to form a this compound is a readily reversible, non-enzymatic reaction that occurs under physiological conditions.[1] In biological systems, this reaction is harnessed for various purposes, from the activation of CO2-fixing enzymes to the regulation of protein function through post-translational modification.

The formation of a this compound introduces a negative charge and a new functional group onto a molecule, which can significantly alter its chemical properties, conformation, and interactions with other molecules. This dynamic and reversible nature makes this compound formation an ideal mechanism for cellular regulation in response to changes in CO2 concentration, pH, and metabolic state.

This guide will explore the two primary contexts of this compound formation in biology: its central role in enzymatic CO2 fixation and its function as a widespread, yet underappreciated, post-translational modification.

Enzymatic this compound Formation in CO2 Fixation

Two of the most well-characterized examples of enzymatic CO2 fixation that rely on this compound formation are the reactions catalyzed by Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) and Carbamoyl (B1232498) Phosphate (B84403) Synthetase (CPS).

Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)

RuBisCO is the most abundant enzyme on Earth and is responsible for the vast majority of carbon fixation in the biosphere through the Calvin-Benson cycle.[2] The catalytic activity of RuBisCO is critically dependent on the formation of a this compound at a specific lysine (B10760008) residue within its active site.[3]

The activation of RuBisCO involves the reaction of a "non-substrate" CO2 molecule with the ε-amino group of a conserved lysine residue (Lys201 in spinach RuBisCO).[4] This carbamylation is stabilized by the coordination of a magnesium ion (Mg2+), which completes the active site.[4] The resulting this compound-Mg2+ complex is essential for the proper positioning and polarization of the substrate, ribulose-1,5-bisphosphate (RuBP), for carboxylation.[5] In some organisms, the activation of RuBisCO is facilitated by the enzyme RuBisCO activase, which helps to remove inhibitory sugar phosphates from the active site, allowing for carbamylation.[3]

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl Phosphate Synthetase (CPS) is another vital enzyme that utilizes a this compound intermediate for the synthesis of carbamoyl phosphate, a key precursor in the biosynthesis of pyrimidines, arginine, and in the urea (B33335) cycle.[6][7]

The reaction mechanism of CPS involves three main steps:

  • Bicarbonate phosphorylation: ATP phosphorylates bicarbonate to form carboxyphosphate (B1215591).[8]

  • This compound formation: Ammonia, derived from the hydrolysis of glutamine in the case of CPS II, attacks the carboxyphosphate to form this compound and inorganic phosphate.[6][8]

  • Carbamoyl phosphate synthesis: A second molecule of ATP phosphorylates the this compound intermediate to produce carbamoyl phosphate.[6][8]

The unstable this compound intermediate is channeled through the interior of the enzyme from the site of its formation to the site of its phosphorylation, preventing its diffusion into the cytoplasm.[7]

Carbamates as Post-Translational Modifications (PTMs)

Beyond their role in enzyme active sites, carbamates can also form on N-terminal α-amino groups and the ε-amino groups of lysine residues on a wide range of proteins.[1][4] This post-translational modification (PTM) is a direct and reversible way for cellular CO2 levels to influence protein structure and function.

The formation of a this compound can alter a protein's charge, conformation, and interactions with other molecules, thereby modulating its activity, stability, or localization. Computational studies have predicted that a significant percentage of large proteins may contain carbamates.[1] The reversible nature of this PTM makes it a dynamic regulatory mechanism, though its lability has historically made it challenging to study.

Quantitative Data on this compound Formation

The following tables summarize key quantitative data related to the kinetics of RuBisCO and Carbamoyl Phosphate Synthetase.

Table 1: Kinetic Parameters of RuBisCO

ParameterSpeciesValueTemperature (°C)Reference
kcat (carboxylation)Spinach3.3 ± 0.5 s⁻¹25[9]
KM (CO2)Spinach10 ± 4 µM25[9]
KM (RuBP)Spinach1.5 ± 0.5 µM25[9]
K_c (Michaelis-Menten constant for CO2)Various seaweedsVaries widely4 and 25[10]
k_cat^c (Carboxylation turnover rate)Various seaweedsVaries widely4 and 25[10]

Table 2: Kinetic Parameters of Carbamoyl Phosphate Synthetase (CPS)

ParameterOrganismValueConditionsReference
Apparent Km (Carbamoyl Phosphate) for OCT in situRat Liver Mitochondria~8 times higher than soluble enzymeToluene-treated mitochondria[11]
Apparent Km (Ornithine) for OCT in situRat Liver Mitochondria~2 times higher than soluble enzymeToluene-treated mitochondria[11]
kcat (ATP Synthesis)E. coli0.130 ± 0.005 s⁻¹pH 7.5, 25°C[4]
Km (ADP)E. coli0.13 ± 0.03 mMpH 7.5, 25°C[4]
kcat (CP Synthesis)E. coli1.90 ± 0.01 s⁻¹pH 7.5, 25°C[4]

Experimental Protocols

Protocol for Trapping and Identifying Protein Carbamates

This protocol is based on the this compound trapping method using triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEO) followed by mass spectrometry analysis.[12]

Objective: To stabilize and identify carbamylated residues on proteins.

Materials:

  • Protein sample or cell lysate

  • Triethyloxonium tetrafluoroborate (TEO)

  • pH stat (e.g., Titrando 902, Metrohm)

  • Reaction buffer (biologically relevant, e.g., HEPES)

  • Quenching solution (e.g., Tris buffer)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • HPLC-ESI-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare the protein sample or cell lysate in a suitable, amine-free buffer.

    • Ensure the pH is maintained at a biologically relevant level (e.g., pH 7.4).

  • This compound Trapping:

    • Set up the reaction in a pH stat to maintain a constant pH throughout the reaction.

    • Add TEO to the protein solution. TEO is a crystalline salt soluble in aqueous conditions.[12] The concentration of TEO and reaction time may need to be optimized for the specific protein of interest.

    • The TEO will transfer an ethyl group to the negatively charged this compound, forming a stable ethyl-carbamate derivative.[12]

  • Quenching and Sample Preparation for Mass Spectrometry:

    • Quench the reaction by adding a Tris-based buffer.

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.

  • Tryptic Digestion:

    • Dilute the sample with an appropriate buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Sample Cleanup and Mass Spectrometry:

    • Acidify the digest with formic acid.

    • Clean up the peptide mixture using a C18 solid-phase extraction method.

    • Analyze the peptides by HPLC-ESI-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying the ethyl-carbamate modification on lysine and N-terminal amines as a variable modification.

Protocol for Enzyme Kinetics Assay of a CO2-Fixing Enzyme

This protocol provides a general framework for determining the kinetic parameters of a CO2-fixing enzyme like RuBisCO.

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for CO2.

Materials:

  • Purified enzyme (e.g., RuBisCO)

  • Substrate (e.g., RuBP for RuBisCO)

  • Bicarbonate solutions of varying concentrations (to provide CO2)

  • Assay buffer

  • Coupling enzymes and substrates for a spectrophotometric assay (e.g., for NADH-linked assay)

  • Spectrophotometer

Procedure:

  • Enzyme Activation:

    • Pre-incubate the enzyme in the assay buffer containing MgCl2 and a saturating concentration of bicarbonate to ensure full carbamylation and activation.

  • Assay Setup:

    • Prepare a series of reaction mixtures in cuvettes, each containing the assay buffer, MgCl2, the coupling enzyme system, NADH, and a different concentration of bicarbonate.

    • Equilibrate the cuvettes to the desired temperature in the spectrophotometer.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate (e.g., RuBP).

  • Data Collection:

    • Monitor the change in absorbance at 340 nm (for NADH-linked assays) over time. The rate of NADH oxidation is proportional to the rate of the CO2-fixing reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each bicarbonate concentration from the linear portion of the absorbance versus time plot.

    • Plot the initial velocity (v) against the substrate (CO2) concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

Signaling Pathways and Logical Relationships

Enzymatic CO2 Fixation Pathways

The following diagrams illustrate the central role of this compound formation in the catalytic cycles of RuBisCO and Carbamoyl Phosphate Synthetase.

RuBisCO_Activation_and_Carboxylation cluster_activation RuBisCO Activation cluster_carboxylation Carboxylation Cycle E Inactive RuBisCO E_CO2 RuBisCO-CO2 E->E_CO2 CO2 (activator) E_CO2_Mg Active RuBisCO (this compound-Mg2+ complex) E_CO2->E_CO2_Mg Mg2+ RuBP RuBP E_CO2_Mg->RuBP RuBP binding Intermediate Enediol Intermediate RuBP->Intermediate Carboxylated Carboxylated Intermediate Intermediate->Carboxylated CO2 (substrate) PGA 2 x 3-PGA Carboxylated->PGA PGA->E_CO2_Mg Enzyme regeneration

Caption: Activation and carboxylation cycle of RuBisCO.

CPS_Mechanism HCO3 Bicarbonate Carboxyphosphate Carboxyphosphate HCO3->Carboxyphosphate ATP1 ATP ATP1->Carboxyphosphate ADP1 ADP Carboxyphosphate->ADP1 This compound This compound Intermediate Carboxyphosphate->this compound NH3 Ammonia NH3->this compound Pi Pi This compound->Pi CP Carbamoyl Phosphate This compound->CP ATP2 ATP ATP2->CP ADP2 ADP CP->ADP2

Caption: Mechanism of Carbamoyl Phosphate Synthetase.

Experimental Workflow

The following diagram illustrates the workflow for the identification of protein carbamylation sites.

Carbamate_Detection_Workflow Start Protein Sample / Cell Lysate Trapping This compound Trapping (TEO) Start->Trapping Denature Denaturation (Urea) Trapping->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Cleanup Peptide Cleanup (C18) Digest->Cleanup MS LC-MS/MS Analysis Cleanup->MS Analysis Data Analysis (Database Search) MS->Analysis Result Identified Carbamylation Sites Analysis->Result

Caption: Workflow for protein this compound identification.

This compound-Mediated Signaling

While endogenous this compound signaling pathways are an active area of research, the impact of exogenous carbamates, such as certain pesticides, on cellular signaling is better understood. These compounds can interfere with key signaling pathways, such as the Nrf2 antioxidant response pathway.[2][13]

Carbamate_Signaling_Interference cluster_normal Normal Conditions cluster_this compound This compound Exposure OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant Antioxidant Response ARE->Antioxidant activates transcription of Carbamates This compound Pesticides Inhibition Inhibition Carbamates->Inhibition Inhibition->Keap1_Nrf2 may inhibit Nrf2 activation

Caption: Interference of this compound pesticides with the Nrf2 signaling pathway.

Conclusion and Future Directions

This compound formation is a fundamental and versatile biochemical reaction that plays a pivotal role in CO2 fixation and the regulation of protein function. The enzymatic harnessing of carbamates by RuBisCO and Carbamoyl Phosphate Synthetase underscores their importance in core metabolic pathways. Furthermore, the discovery of carbamates as a widespread post-translational modification opens up new avenues for understanding how cells sense and respond to changes in CO2 levels.

The development of novel techniques for the detection and quantification of carbamates, such as the TEO-based trapping method, is enabling a more comprehensive exploration of the "carbamylome." Future research in this area will likely focus on:

  • Elucidating novel this compound-dependent signaling pathways: Identifying the full spectrum of proteins regulated by carbamylation and the downstream consequences of this modification.

  • Understanding the interplay between carbamylation and other PTMs: Investigating how this compound formation is integrated with other regulatory modifications like phosphorylation, acetylation, and ubiquitination.

  • Developing therapeutic strategies targeting this compound formation: The modulation of this compound formation on specific proteins could offer new therapeutic opportunities for a range of diseases, including metabolic disorders and cancer.

This guide provides a solid foundation for researchers and professionals seeking to explore the exciting and rapidly evolving field of this compound biochemistry. The provided data, protocols, and graphical representations are intended to facilitate further investigation and innovation in this critical area of biological science.

References

The Carbamate Strategy: An In-depth Technical Guide to Amine Protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selective manipulation of functional groups is paramount. Among the most fundamental and frequently encountered challenges is the temporary masking of amine functionalities to prevent unwanted side reactions. Carbamate protecting groups have emerged as an indispensable tool in the synthetic chemist's arsenal, offering a versatile and reliable strategy for the protection of primary and secondary amines. Their widespread application, particularly in peptide synthesis and the development of complex pharmaceutical agents, underscores their significance. This technical guide provides a comprehensive overview of the core principles of this compound protecting group strategy, with a focus on the three most ubiquitous groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Core Principles of this compound Protection

The primary function of a this compound protecting group is to decrease the nucleophilicity and basicity of an amine by converting it into a less reactive this compound.[1] This is achieved by replacing one of the hydrogen atoms of the amine with an alkoxycarbonyl group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, thereby reducing its availability for reaction.[2]

The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups within the molecule.[3] The strategic advantage of the most common this compound protecting groups—Boc, Cbz, and Fmoc—lies in their differing lability, which forms the basis of "orthogonal protection." This powerful concept allows for the selective deprotection of one group in the presence of others, enabling the stepwise and controlled synthesis of complex molecules.[4][]

A Comparative Overview of Common this compound Protecting Groups

The selection of an appropriate this compound protecting group is dictated by the overall synthetic strategy, including the presence of other functional groups and the reaction conditions anticipated in subsequent steps. The table below summarizes the key characteristics and relative stabilities of the Boc, Cbz, and Fmoc groups.

Protecting GroupAbbreviationStructureLabilityCommon Deprotection ReagentsStability
tert-ButoxycarbonylBocR-NH-CO-O-tBuAcid-labile[6]Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)[7][8]Stable to base, hydrogenolysis, and many nucleophiles.[9]
CarboxybenzylCbz or ZR-NH-CO-O-CH₂-PhHydrogenolysis[10]H₂, Pd/C[11]Stable to acidic and basic conditions.[10]
9-FluorenylmethyloxycarbonylFmocR-NH-CO-O-CH₂-FluorenylBase-labile[12]Piperidine[13]Stable to acidic and hydrogenolysis conditions.[14]

Mechanisms of Protection and Deprotection

The introduction and removal of this compound protecting groups proceed through well-defined reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting potential side reactions.

Protection of Amines

The formation of a this compound typically involves the reaction of an amine with a corresponding chloroformate or dicarbonate (B1257347) in the presence of a base. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protecting group precursor.

General Protection Mechanism:

protection_mechanism cluster_reagents Protecting Group Precursors (PG-X) Amine R-NH₂ Intermediate R-NH₂⁺-(PG)-X⁻ Amine->Intermediate Nucleophilic Attack Reagent PG-X ProtectedAmine R-NH-PG Intermediate->ProtectedAmine Elimination Byproduct HX Intermediate->Byproduct Boc2O (Boc)₂O CbzCl Cbz-Cl FmocCl Fmoc-Cl

General mechanism for the protection of an amine with a this compound group.
Deprotection of Carbamates

The cleavage of the this compound bond is achieved under specific conditions that are characteristic of each protecting group.

Boc Deprotection (Acid-Catalyzed): The Boc group is removed under acidic conditions. Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[4][13]

boc_deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc-H⁺ BocAmine->ProtonatedBoc + H⁺ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ Amine R-NH₂ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 tBu (CH₃)₃C⁺

Mechanism of acid-catalyzed Boc deprotection.

Cbz Deprotection (Hydrogenolysis): The Cbz group is cleaved by catalytic hydrogenation. The benzyl (B1604629) C-O bond is reductively cleaved on the surface of a palladium catalyst, yielding the unstable carbamic acid, which then decarboxylates. Toluene (B28343) is a byproduct of this reaction.[10]

cbz_deprotection CbzAmine R-NH-Cbz CarbamicAcid R-NH-COOH CbzAmine->CarbamicAcid H₂, Pd/C Toluene PhCH₃ CbzAmine->Toluene Amine R-NH₂ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2

Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Fmoc Deprotection (Base-Catalyzed): The Fmoc group is removed under basic conditions, typically with piperidine (B6355638). The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that cleaves the this compound and releases the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is trapped by the amine base.[7][12]

fmoc_deprotection FmocAmine R-NH-Fmoc Anion Fmoc Anion FmocAmine->Anion + Base CarbamicAcid R-NH-COO⁻ Anion->CarbamicAcid β-elimination DBF Dibenzofulvene Anion->DBF Amine R-NH₂ CarbamicAcid->Amine + H⁺

Mechanism of base-catalyzed Fmoc deprotection.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.

Boc Protection and Deprotection

Protocol 1: Boc Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (B128534) (NEt₃) (1.2 equiv) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) or a biphasic system of Dichloromethane (DCM) and water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the amine in THF in a round-bottom flask.[9]

    • Add triethylamine to the solution.[9]

    • Add di-tert-butyl dicarbonate portion-wise to the stirring solution at room temperature.[9]

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[15]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene (for azeotropic removal of TFA)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM in a round-bottom flask.[16]

    • Add TFA to the solution (typically 20-50% v/v) at room temperature.[12]

    • Stir the reaction mixture for 30-120 minutes, monitoring by TLC.[12]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[12] The product is typically obtained as the TFA salt of the amine.

Cbz Protection and Deprotection

Protocol 3: Cbz Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

    • Aqueous solvent system (e.g., water, or a mixture of THF and water)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve the amine in an aqueous solution of NaHCO₃.[17]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate to the stirring solution.[17]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent like methanol.[11]

    • Carefully add 10% Pd/C to the solution.[11]

    • Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere with a balloon or by using a Parr hydrogenator.[11]

    • Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[6]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fmoc Protection and Deprotection

Protocol 5: Fmoc Protection of a Primary Amine

  • Materials:

    • Primary amine (1.0 equiv)

    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane and water (1:1 mixture)

    • Diethyl ether

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the amine in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution.[18]

    • In a separate flask, dissolve Fmoc-OSu in dioxane.[18]

    • Slowly add the Fmoc-OSu solution to the amine solution with vigorous stirring at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the Fmoc-protected amine.

    • Collect the precipitate by filtration or extract with an organic solvent.

Protocol 6: Fmoc Deprotection using Piperidine

  • Materials:

    • Fmoc-protected amine

    • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM) or Ethyl Acetate for extraction

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve the Fmoc-protected substrate in DMF.[13]

    • Add the 20% piperidine in DMF solution to the reaction mixture.[13]

    • Stir at room temperature for 30-60 minutes, monitoring by TLC.[13]

    • Concentrate the reaction mixture under reduced pressure.[13]

    • Redissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (twice) and then with brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude deprotected amine.

Experimental Workflow

The strategic application of this compound protecting groups often follows a logical workflow, particularly in multi-step syntheses such as solid-phase peptide synthesis (SPPS).

experimental_workflow Start Start with Amine Substrate Protection Protection of Amine (e.g., Boc, Cbz, or Fmoc) Start->Protection Reaction Perform Desired Chemical Transformation(s) Protection->Reaction Deprotection Selective Deprotection of this compound Group Reaction->Deprotection Purification Purification of Final Product Deprotection->Purification End Final Deprotected Amine Purification->End

A generalized experimental workflow for a protection-deprotection strategy in organic synthesis.

Conclusion

The this compound protecting group strategy is a cornerstone of modern organic synthesis, providing a robust and versatile means of managing the reactivity of amines. The orthogonality of the Boc, Cbz, and Fmoc groups, in particular, has revolutionized the synthesis of complex molecules, most notably peptides and other biopolymers. A thorough understanding of their respective stabilities, mechanisms of protection and deprotection, and the detailed experimental protocols for their use is essential for any researcher, scientist, or drug development professional engaged in the art of chemical synthesis. By mastering these principles, the synthetic chemist is well-equipped to navigate the challenges of multi-step synthesis and efficiently construct the molecules of tomorrow.

References

Methodological & Application

Application Note: Analysis of N-Methyl Carbamate Pesticides Using HPLC with Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl carbamate pesticides are a widely utilized class of insecticides in agriculture to safeguard crops.[1] However, their potential for water source contamination and adverse health impacts necessitates highly sensitive and reliable analytical methods for their detection and quantification.[1] Due to the thermal instability and low UV absorbance of many carbamates, direct analysis by gas chromatography or standard high-performance liquid chromatography (HPLC) presents significant challenges.[1]

This application note details a robust and sensitive method for the analysis of N-methyl carbamates in various matrices, employing HPLC coupled with post-column derivatization (PCD) and fluorescence detection. This technique, which forms the basis for official regulatory methods such as EPA Method 531.2, involves the chromatographic separation of carbamates, followed by a two-step post-column chemical reaction.[1][2] The carbamates are first hydrolyzed under basic conditions to yield methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent to form a highly fluorescent isoindole derivative, enabling sensitive and selective detection.[1][2][3][4]

Principle of Post-Column Derivatization

The post-column derivatization of N-methyl carbamates is a sequential, two-step process that occurs after the analytes have been separated by the HPLC column:

  • Hydrolysis: The separated carbamates are mixed with a strong base, typically sodium hydroxide (B78521) (NaOH), and heated. This alkaline hydrolysis cleaves the this compound ester bond, releasing methylamine.[1][2]

  • Derivatization: The resulting methylamine then reacts with o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) or N,N-dimethyl-2-mercaptoethylamine (thiofluor), to form a highly fluorescent isoindole derivative.[1][2] This derivative is then detected by a fluorescence detector.[1]

Below is a diagram illustrating the chemical pathway of this derivatization process.

G This compound N-Methyl this compound (From HPLC Column) Hydrolysis Hydrolysis (+ NaOH, Heat) This compound->Hydrolysis Methylamine Methylamine Hydrolysis->Methylamine Derivatization Derivatization (+ OPA, Thiol) Methylamine->Derivatization Isoindole Fluorescent Isoindole (To Detector) Derivatization->Isoindole

Post-column derivatization of N-methyl carbamates.

Experimental Protocols

This section provides a detailed protocol for the analysis of N-methyl carbamates in water samples, based on established methodologies like EPA Method 531.2.

Materials and Reagents
  • Reagent Water: HPLC grade or equivalent, free of interfering amines and ammonia.

  • Methanol (B129727), Acetonitrile (B52724): HPLC grade.

  • Sodium Hydroxide (NaOH): Reagent grade, for hydrolysis solution (e.g., 0.075 N).[1]

  • o-Phthalaldehyde (OPA): Reagent grade.

  • 2-Mercaptoethanol or Thiofluor: Reagent grade.[1]

  • Boric Acid: For borate (B1201080) buffer preparation.

  • Potassium Dihydrogen Citrate (B86180) and Sodium Thiosulfate (B1220275): For sample preservation.[2][5]

  • This compound Standards: Analytical grade standards of target carbamates.

Instrumentation
  • HPLC System: A system capable of gradient elution with a post-column reaction module.[1]

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Post-Column Reaction System: A two-step reaction module with heating capability.

  • Fluorescence Detector: Capable of excitation at approximately 330-340 nm and emission detection at approximately 450-465 nm.[2][4]

  • Data Acquisition System

The general experimental workflow is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_pcd Post-Column Derivatization cluster_detection Detection & Analysis Sample Water Sample Preserve Preserve & Filter Sample->Preserve Injector Autosampler/ Injector Preserve->Injector Column C18 Column Injector->Column Hydrolysis Hydrolysis (NaOH, Heat) Column->Hydrolysis Derivatization Derivatization (OPA/Thiol) Hydrolysis->Derivatization Detector Fluorescence Detector Derivatization->Detector Data Data System Detector->Data

Workflow for this compound analysis by HPLC-PCD.
Sample Preparation (Water Samples)

  • Collection: Collect samples in amber glass vials to protect from light.[5]

  • Preservation: For each 40-60 mL of sample, add potassium dihydrogen citrate to buffer the pH to approximately 3.8 and sodium thiosulfate to dechlorinate the sample.[2][3][5]

  • Storage: Samples must be chilled and stored at a temperature not exceeding 10°C, and analyzed within 28 days.[5]

  • Filtration: Before analysis, allow the sample to warm to room temperature and filter through a 0.45 µm membrane filter.[1]

HPLC and Post-Column Derivatization Conditions
  • Mobile Phase: A gradient of methanol and water or acetonitrile and water.[1]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.[1]

  • Injection Volume: 100 - 400 µL.[1]

  • Post-Column Reagent 1 (Hydrolysis): 0.075 N NaOH at a flow rate of approximately 0.3 mL/min.[1]

  • Post-Column Reactor 1 Temperature: 80-100°C.[1][2]

  • Post-Column Reagent 2 (Derivatization): OPA and 2-mercaptoethanol solution in a borate buffer.

  • Post-Column Reactor 2 Temperature: Ambient.[2]

  • Fluorescence Detector Wavelengths: Excitation at ~340 nm and emission at ~465 nm.[2]

Calibration and Quantification

Prepare a series of calibration standards by diluting a stock solution of the target this compound pesticides in methanol. Analyze the standards under the same conditions as the samples. Construct a calibration curve by plotting the peak area against the concentration of each analyte. The concentration of the analytes in the samples is then determined from this calibration curve.[1]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of N-methyl this compound pesticides using HPLC with post-column derivatization, with data compiled from various sources.

AnalyteRetention Time (min)Method Detection Limit (MDL) in Reagent Water (µg/L)
Aldicarb sulfoxide8.50.20
Aldicarb sulfone10.20.20
Oxamyl12.50.20
Methomyl14.80.10
3-Hydroxycarbofuran19.50.40
Aldicarb22.10.10
Propoxur24.50.20
Carbofuran26.00.40
Carbaryl27.80.30
Methiocarb32.50.50

Note: Retention times are approximate and can vary depending on the specific column, mobile phase gradient, and HPLC system used. MDLs are based on data from EPA method documentation and may vary between laboratories.[2]

Conclusion

The HPLC method with post-column derivatization provides a sensitive, selective, and reliable approach for the determination of N-methyl this compound pesticides in environmental samples. This method is widely adopted by regulatory bodies due to its robustness and ability to achieve low detection limits.[1] The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the analysis of these important compounds.

References

Application Notes and Protocols for the Use of Carbamate Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload. The linker's properties significantly influence the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the target site.

Carbamate-based linkers have emerged as a versatile and widely utilized platform in ADC development. They offer a balance of stability in systemic circulation and controlled cleavage within the tumor microenvironment or inside the target cell. This document provides detailed application notes and protocols for the synthesis, conjugation, and evaluation of ADCs employing this compound linkers.

Core Concepts of this compound Linkers in ADCs

This compound linkers in ADCs are typically designed to be cleaved by one of two primary mechanisms:

  • Enzymatic Cleavage: These linkers incorporate a peptide sequence that is a substrate for proteases, such as cathepsin B, which are overexpressed in the lysosomal compartment of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide.[1][2] Upon internalization of the ADC and trafficking to the lysosome, the peptide sequence is cleaved, initiating the release of the payload.

  • pH-Sensitive Cleavage: These linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] Hydrazone-containing linkers are a common example of this class.

Often, this compound linkers are used in conjunction with a self-immolative spacer, such as p-aminobenzyl this compound (PABC). Following the initial cleavage event (either enzymatic or pH-mediated), the PABC spacer spontaneously undergoes a 1,6-elimination reaction to release the unmodified, active payload.[2]

Data Presentation: Comparative Stability and Efficacy of this compound Linkers

The stability of the linker is a critical attribute of an ADC, as premature release of the cytotoxic payload in circulation can lead to off-target toxicity. The following tables summarize quantitative data on the stability and in vitro efficacy of various this compound-based linkers from the literature.

Linker TypeModel System/DrugMediumConditionHalf-life (t½) / % ReleaseReference(s)
Val-Cit-PABCUncialamycinHuman Serum24 hStable[4]
Val-Cit-PABCUncialamycinMouse Serum24 h100% release[4]
m-amide-PABC (MA-PABC)UncialamycinMouse Serum24 hDramatically improved stability vs. Val-Cit-PABC[4]
N-(2-aminoethyl)-m-amide-PABCUncialamycinMouse Serum24 h3% hydrolysis[4]
AcylhydrazoneDoxorubicin ADCBufferpH 7.0> 2.0 h[4]
AcylhydrazoneDoxorubicin ADCBufferpH ~5.02.4 min[4]
Silyl ether-basedMMAEHuman Plasma-> 7 days[4]
Benzylic N-acyl this compound-Plasma-Stable[4]
Benzylic N-acyl this compound-BufferpH 5.5 (24 h)> 80% release[4]
CarbonateSN-38Serum-~36 h[4]
ADC ConstructAverage DARTarget Cell LineIC50 (nM)Reference(s)
Trastuzumab-SN38 A3.7SKOV-35.2 ± 0.3[5]
Trastuzumab-SN38 B3.2SKOV-34.4 ± 0.7[5]
Trastuzumab-vc-MMAE-N87 (High HER2)~13-50 ng/mL[6]
Trastuzumab-vc-MMAE<3.5MDA-MB-361-DYT2 (Moderate HER2)1500-60000 ng/mL[6]
Trastuzumab-vc-MMAE>3.5MDA-MB-361-DYT2 (Moderate HER2)25-80 ng/mL[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common this compound linker-payload, its conjugation to an antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Protocol 1: Synthesis of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl this compound-p-Nitrophenyl Carbonate (MC-Val-Cit-PABC-PNP)

This protocol outlines the synthesis of a widely used cleavable linker-payload precursor, which can be subsequently reacted with an amine-containing payload.

Diagram of Synthetic Workflow

G cluster_0 Fmoc-Val-Cit-PABOH Synthesis cluster_1 Fmoc Deprotection cluster_2 Peptide Coupling cluster_3 Final Linker Assembly Fmoc_Cit Fmoc-L-Citrulline HATU_DIPEA HATU, DIPEA in DMF Fmoc_Cit->HATU_DIPEA PABOH 4-Aminobenzyl alcohol PABOH->HATU_DIPEA Fmoc_Cit_PABOH Fmoc-Cit-PABOH HATU_DIPEA->Fmoc_Cit_PABOH Piperidine (B6355638) Piperidine in DMF Fmoc_Cit_PABOH->Piperidine H_Cit_PABOH H-Cit-PABOH Piperidine->H_Cit_PABOH Fmoc_Val_OSu Fmoc-Val-OSu H_Cit_PABOH->Fmoc_Val_OSu Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH Deprotection2 Piperidine in DMF Fmoc_Val_Cit_PABOH->Deprotection2 H_Val_Cit_PABOH H-Val-Cit-PABOH Deprotection2->H_Val_Cit_PABOH MC_OSu Mc-OSu H_Val_Cit_PABOH->MC_OSu MC_Val_Cit_PABOH Mc-Val-Cit-PABOH MC_OSu->MC_Val_Cit_PABOH PNP_Carbonate bis(4-nitrophenyl) carbonate, DIPEA MC_Val_Cit_PABOH->PNP_Carbonate Final_Product Mc-Val-Cit-PABC-PNP PNP_Carbonate->Final_Product

Caption: Synthetic workflow for Mc-Val-Cit-PABC-PNP linker.

Materials:

  • Fmoc-L-Citrulline

  • 4-Aminobenzyl alcohol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • Mc-OSu (Maleimidocaproic acid N-hydroxysuccinimide ester)

  • bis(4-nitrophenyl) carbonate

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Synthesis of Fmoc-Cit-PABOH: To a solution of Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir the reaction at room temperature for 12-16 hours. Purify the product by column chromatography.

  • Fmoc Deprotection of Fmoc-Cit-PABOH: Dissolve Fmoc-Cit-PABOH (1.0 equiv) in DMF and add an excess of piperidine (e.g., 20%). Stir at room temperature for 1-2 hours. Remove the solvent and excess piperidine under reduced pressure to obtain H-Cit-PABOH.

  • Synthesis of Fmoc-Val-Cit-PABOH: To the solution of H-Cit-PABOH from the previous step, add Fmoc-Val-OSu (1.1 equiv) and stir at room temperature for 20 hours. Purify the dipeptide product by column chromatography.

  • Fmoc Deprotection of Fmoc-Val-Cit-PABOH: Repeat the Fmoc deprotection procedure as described in step 2 to obtain H-Val-Cit-PABOH.

  • Coupling with Maleimidocaproic Acid: Couple the resulting dipeptide (H-Val-Cit-PABOH) with Mc-OSu to obtain Mc-Val-Cit-PABOH.

  • Activation with p-Nitrophenyl Carbonate: React Mc-Val-Cit-PABOH (1 eq.) with bis(4-nitrophenyl) carbonate (1.87 eq.) in DMF at 20°C in the presence of DIPEA (1.75 eq.) to yield the final product, Mc-Val-Cit-PABC-PNP.

Protocol 2: Conjugation of MC-Val-Cit-PABC-MMAE to a Monoclonal Antibody

This protocol describes the conjugation of a pre-formed linker-payload (MC-Val-Cit-PABC-MMAE) to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Diagram of ADC Conjugation Workflow

G mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb Reduced mAb with free thiols Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation Linker_Payload Maleimide-activated Linker-Payload (e.g., MC-VC-PABC-MMAE) Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., Size Exclusion Chromatography) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., HIC-HPLC for DAR) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: General workflow for ADC synthesis and characterization.

Materials:

  • Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water)

  • MC-Val-Cit-PABC-MMAE

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) HPLC column

Procedure:

  • Antibody Preparation: Ensure the antibody is in a suitable buffer (e.g., PBS, pH 7.4) free of primary amines. If necessary, perform a buffer exchange.[5]

  • Partial Reduction of Antibody: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]

  • Conjugation Reaction: Prepare a stock solution of MC-Val-Cit-PABC-MMAE in DMSO. Add a 1.2 to 1.5-fold molar excess of the linker-payload over the TCEP used in the reduction step to the reduced antibody solution. Ensure the final DMSO concentration is below 10% (v/v).[5] Gently mix and incubate at room temperature for 1 hour.[5]

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. Incubate for an additional 20-30 minutes.

  • Purification: Purify the ADC using a desalting column (e.g., SEC) equilibrated with PBS, pH 7.4 to remove unconjugated linker-payload and other small molecules.[2]

  • Characterization (DAR Measurement by HIC-HPLC):

    • Sample Preparation: Dilute the purified ADC to 1 mg/mL in a high-salt mobile phase (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[7]

    • HPLC Analysis: Inject the sample onto a HIC column equilibrated with the high-salt mobile phase. Apply a gradient of decreasing salt concentration to elute the ADC species. Monitor the absorbance at 280 nm.[7]

    • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) and calculate the weighted average DAR.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro potency (IC50) of the ADC against a target cancer cell line.

Diagram of Cytotoxicity Assay Workflow

G Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate overnight Cell_Seeding->Incubation1 ADC_Treatment Treat with serial dilutions of ADC Incubation1->ADC_Treatment Incubation2 Incubate for 72-120 hours ADC_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 3-4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis G cluster_0 MMAE Action cluster_1 Cellular Consequences cluster_2 Key Molecular Players MMAE MMAE Tubulin Tubulin dimers MMAE->Tubulin binds to Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubule->Mitotic_Spindle leads to G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ATM_p53 ATM/p53 Pathway Activation G2M_Arrest->ATM_p53 activates p21 p21 Upregulation ATM_p53->p21 Cdc2_CyclinB Cdc2/Cyclin B Inhibition p21->Cdc2_CyclinB inhibits Cdc2_CyclinB->G2M_Arrest maintains

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Carbamate Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the solid-phase peptide synthesis (SPPS) of peptides utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy. The Fmoc group is a base-labile protecting group for the α-amino group of amino acids, which has become the cornerstone of modern peptide synthesis due to its mild deprotection conditions and compatibility with a wide range of chemistries.[1][2][3] This methodology allows for the efficient and high-fidelity assembly of peptide chains on a solid support.[2]

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is an iterative process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] The key to this strategy is the principle of orthogonal protection, where the temporary Fmoc group is removed under mild basic conditions, while the permanent side-chain protecting groups are stable to these conditions and are only removed at the final cleavage step under strong acidic conditions.[2][5][6]

Advantages of the Fmoc Strategy:

  • Mild Deprotection Conditions: The Fmoc group is cleaved by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), which is less harsh than the strong acids required for the alternative Boc (tert-butyloxycarbonyl) strategy.[1][7][]

  • Orthogonality: The use of a base-labile α-amino protecting group and acid-labile side-chain protecting groups allows for selective deprotection, minimizing unwanted side reactions.[2][3][5]

  • Compatibility: The mild conditions are compatible with a wide range of sensitive amino acid modifications, such as phosphorylation and glycosylation.[3]

  • Automation: The process is easily automated, and the release of the fluorenyl group upon deprotection provides a strong UV absorbance that can be used to monitor the reaction progress.[1][3][9]

Experimental Data and Parameters

Successful peptide synthesis relies on optimized reaction conditions. The following tables summarize key quantitative data for various stages of Fmoc-SPPS.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

ReagentConcentrationSolventReaction TimeNotes
Piperidine20% (v/v)DMF2 x (1-10 min)The most common condition. A two-step deprotection is often used.[1][2]
Piperidine5-10% (v/v)DMFLonger reaction times requiredMay be used to minimize side reactions like aspartimide formation.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2-10% (v/v)DMFFaster than piperidineOften used with a scavenger like piperidine (0.1 M) to trap the dibenzofulvene byproduct. Not recommended for Asp-containing peptides.[10]

Table 2: Common Coupling Reagents for Peptide Bond Formation

ReagentEquivalents (AA:Reagent:Base)SolventCoupling TimeNotes
HBTU/HATU3-5: 3-5: 6-10 (DIEA)DMF30-120 minHighly efficient and commonly used aminium-based reagents.[2]
HCTU3-5: 3-5: 6-10 (DIEA)DMF30-120 minGood coupling efficiency and suppression of racemization.[11]
DIC/HOBt3-5: 3-5: N/ADMF/DCM60-240 minA classic carbodiimide-based method.
COMU3-5: 3-5: 6-10 (DIEA)DMF30-120 minSuperior racemization suppression compared to HOBt-based reagents.[11]

Table 3: Common Side-Chain Protecting Groups in Fmoc-SPPS

Amino AcidSide-Chain Protecting GroupLability
ArgPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Acid-labile
Asn, Gln, HisTrt (Trityl)Acid-labile
Asp, GluOtBu (tert-butyl ester)Acid-labile
CysTrt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio)Trt is acid-labile; Acm is removed by iodine; StBu is reductively cleaved.
Lys, TrpBoc (tert-butyloxycarbonyl)Acid-labile
Ser, Thr, TyrtBu (tert-butyl ether)Acid-labile

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. These should be adapted and optimized based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[4]

  • Weighing: Weigh the desired amount of resin (typically 0.1-1.0 mmol scale) into a reaction vessel.

  • Swelling: Add DMF to the resin (10-15 mL per gram of resin) and allow it to swell for at least 30-60 minutes with gentle agitation.[2][5] This step is crucial for exposing the reactive sites on the resin.

  • Washing: After swelling, drain the DMF and wash the resin several times with DMF to remove any impurities.

Protocol 2: First Amino Acid Coupling (Loading)

This protocol is for loading the first Fmoc-amino acid onto a hydroxyl-functionalized resin like Wang resin.

  • Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HCTU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the swollen and washed resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with agitation.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the coupling solution and treat the resin with a capping solution (e.g., a mixture of acetic anhydride (B1165640) and DIEA in DMF) for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

Protocol 3: Iterative Peptide Chain Elongation

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Drain the solvent from the resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.[2]

    • Mix for 3 minutes, then drain.[2]

    • Add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes to ensure complete deprotection.[2]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] A colorimetric test like the Kaiser test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF for a few minutes.[2]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[2] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test will be negative for a complete reaction).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling byproducts.[2]

Protocol 4: Final Cleavage and Deprotection
  • Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 3, step 1.

  • Washing: Wash the resin extensively with DMF, followed by DCM, and then dry the resin under vacuum.[2][5]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and the side-chain protecting groups used. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).[5]

  • Cleavage Reaction: Treat the dry peptide-resin with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature with occasional agitation.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[2]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[2] The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz to illustrate the key processes in Fmoc-SPPS.

Fmoc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Elongation Cycle cluster_final_steps Final Steps Resin Resin Swollen_Resin Swollen Resin Resin->Swollen_Resin DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swollen_Resin->Deprotection Start Cycle Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Overall workflow of Fmoc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction Base Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Free_Amine H2N-Peptide-Resin Beta_Elimination->Free_Amine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct Piperidine Scavenging

Caption: Mechanism of Fmoc group deprotection by piperidine.

References

GC-MS Method for the Detection of Carbamate Residues in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of carbamate pesticide residues in various food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method described herein utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by GC-MS analysis, incorporating an in-port derivatization technique to address the thermal lability of many this compound compounds.

Introduction

This compound pesticides are widely used in agriculture to protect crops from pests. However, their residues in food products can pose a significant risk to human health due to their potential neurotoxicity. Regulatory bodies worldwide have established maximum residue limits (MRLs) for carbamates in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring these residues to ensure food safety.

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for this compound analysis, GC-MS offers a viable and often complementary approach. The primary challenge in GC-MS analysis of carbamates is their thermal instability, which can lead to degradation in the hot injector port and column. This protocol addresses this issue through an in-situ derivatization method, specifically flash methylation, which converts the thermally labile carbamates into more stable derivatives suitable for GC analysis.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a wide range of food matrices.

Materials:

  • Homogenized food sample (e.g., fruits, vegetables, grains)

  • Acetonitrile (B52724) (ACN), pesticide residue grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL polypropylene (B1209903) centrifuge tubes with screw caps

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the this compound residues.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute. This step partitions the water from the sample into the acetonitrile and facilitates the separation of the organic layer.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and MgSO₄.

  • Vortex the d-SPE tube for 30 seconds to allow for the removal of interfering matrix components such as organic acids, sugars, and fatty acids.

  • Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Analysis with In-Port Derivatization (Flash Methylation)

To overcome the thermal lability of carbamates, a flash methylation derivatization is performed in the GC injector port. This is achieved by co-injecting the sample extract with a methylating agent.

Materials:

  • Final sample extract from the QuEChERS procedure

  • Methylating agent (e.g., Trimethylphenylammonium hydroxide (B78521) (TMPAH) or (m-trifluoromethylphenyl)trimethylammonium hydroxide)

  • GC-MS system equipped with a split/splitless injector and a mass selective detector

GC-MS Parameters:

Parameter Condition
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
InjectorSplit/Splitless
Injector Temperature250 °C[1]
Injection ModeSplitless
Injection Volume1 µL of sample extract co-injected with 1 µL of methylating agent
Carrier GasHelium
Flow Rate1.2 mL/min, constant flow[1]
Oven Temperature ProgramInitial temperature 70 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 6 min[1]
Mass Spectrometer
Ion Source Temperature250 °C[1]
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[1]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan (for initial identification)
Monitored IonsSpecific to the derivatized carbamates of interest (determined by initial analysis of standards)

Data Presentation

The following table summarizes typical performance data for the GC-MS analysis of selected this compound residues in a vegetable matrix using the described method.

Table 1: Quantitative Performance Data for GC-MS Analysis of this compound Residues

This compoundLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Carbofuran1.55.092.36.8
Carbaryl2.06.589.57.2
Propoxur1.03.595.15.9
Aldicarb2.58.085.78.1
Methomyl3.010.088.27.5

Note: The above data are representative and may vary depending on the specific food matrix, instrumentation, and laboratory conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Homogenized Food Sample extraction Acetonitrile Extraction sample->extraction Add ACN partitioning Salting Out (MgSO4, NaCl) extraction->partitioning Add Salts cleanup Dispersive SPE (PSA, MgSO4) partitioning->cleanup Transfer Supernatant final_extract Final Extract cleanup->final_extract Centrifuge injection Co-injection with Methylating Agent final_extract->injection derivatization In-Port Derivatization (Flash Methylation) injection->derivatization separation GC Separation derivatization->separation detection MS Detection (SIM/Scan) separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis of this compound residues in food.

Alternative Derivatization Techniques

While flash methylation is a robust technique, other derivatization methods can also be employed for the GC-MS analysis of carbamates. These include:

  • Silylation: Using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability.[2]

  • Derivatization with 9-Xanthydrol: This reagent reacts with carbamates to form stable derivatives that are amenable to GC-MS analysis.[3][4]

The choice of derivatization reagent may depend on the specific carbamates of interest and the available laboratory resources. Method optimization is recommended for each specific application.

Conclusion

The described GC-MS method, incorporating a modified QuEChERS sample preparation and in-port flash methylation, provides a sensitive and reliable means for the determination of this compound pesticide residues in food. The protocol is robust and can be adapted for the analysis of a wide range of carbamates in various food matrices. Proper validation of the method in the specific matrix of interest is essential to ensure accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and pesticide residue analysis.

References

Phosgene-Free Carbamate Synthesis: A Safer Approach for Pharmaceutical and Chemical Industries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The synthesis of carbamates is a cornerstone of modern organic and medicinal chemistry. These versatile functional groups are integral components of numerous pharmaceuticals, agrochemicals, and polymers. Historically, the use of highly toxic phosgene (B1210022) has been a prevalent method for carbamate formation. However, significant safety and environmental concerns have driven the development of safer, phosgene-free alternatives. This document provides a detailed overview of contemporary phosgene-free this compound synthesis methodologies, complete with experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in adopting these greener approaches.

Introduction to Phosgene-Free Strategies

The primary phosgene-free strategies for this compound synthesis involve the utilization of alternative carbonyl sources. The most prominent and eco-friendly methods include the reaction of amines with carbon dioxide (CO2) in the presence of various activating agents, the use of dialkyl carbonates like dimethyl carbonate (DMC), and protocols starting from urea (B33335). These methods circumvent the hazards associated with phosgene while often offering milder reaction conditions and improved substrate scope.

Key Phosgene-Free Methodologies

Several effective phosgene-free methods for this compound synthesis have been established:

  • Carbon Dioxide-Based Syntheses: This approach utilizes CO2 as an abundant, non-toxic C1 source. The reaction typically involves an amine, CO2, and an electrophile or an alcohol with an activating agent. The in-situ generated carbamic acid is then trapped to form the desired this compound.

  • Dimethyl Carbonate (DMC) as a Green Reagent: DMC is an environmentally benign reagent that serves as both a reactant and a solvent. The reaction of amines with DMC provides a direct route to carbamates, often with the liberation of methanol (B129727) as the only byproduct.

  • Urea-Based Approaches: Urea can serve as a safe and inexpensive carbonyl source for this compound synthesis. The reaction of urea with alcohols, often in the presence of a catalyst, yields carbamates through a transesterification-like process.

  • Rearrangement Reactions: The Curtius rearrangement of acyl azides, derived from carboxylic acids, provides a phosgene-free pathway to isocyanates, which can be subsequently trapped by alcohols to furnish carbamates.

Data Presentation: Comparison of Phosgene-Free Methods

The following tables summarize quantitative data for various phosgene-free this compound synthesis protocols, allowing for easy comparison of their efficacy under different conditions.

Table 1: this compound Synthesis from Amines, CO2, and Alkyl Halides

AmineAlkyl HalideBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
AnilineBenzyl (B1604629) chlorideCs2CO3TBAIDMF251295
PiperidineEthyl iodideDBU-MeCN25588
BenzylamineMethyl iodideCs2CO3-DMFRT1292

Table 2: this compound Synthesis using Dimethyl Carbonate (DMC)

AmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
AnilineZinc acetate (B1210297)DMC180699
Benzylamine-DMC/CO2 (120 bar)130475
Hexamethylene diamineFeCl3DMC160593

Table 3: this compound Synthesis from Urea and Alcohols

Amine SourceAlcoholCatalystTemp (°C)Time (h)Yield (%)Reference
Aniline (from Phenylurea)MethanolNaOCH365298
UreaMethanolPolyphosphoric acid140467.4
UreaButanolTiO2-Cr2O3/SiO2180696

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data tables.

Protocol 1: Synthesis of Benzyl Phenylthis compound using CO2 and Benzyl Chloride
  • Materials: Aniline (1.0 mmol), Cesium Carbonate (Cs2CO3, 1.5 mmol), Tetrabutylammonium Iodide (TBAI, 0.1 mmol), Benzyl chloride (1.2 mmol), Dimethylformamide (DMF, 5 mL).

  • Procedure:

    • To a round-bottom flask, add aniline, Cs2CO3, and TBAI.

    • Add DMF and stir the mixture under a CO2 atmosphere (balloon).

    • Add benzyl chloride dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl phenylthis compound.

Protocol 2: Synthesis of Methyl N-phenylthis compound using Dimethyl Carbonate
  • Materials: Aniline (10 mmol), Dimethyl Carbonate (DMC, 100 mmol), Zinc acetate (0.5 mmol).

  • Procedure:

    • Charge a high-pressure reactor with aniline, DMC, and zinc acetate.

    • Seal the reactor and stir the mixture at 180 °C for 6 hours.

    • After cooling to room temperature, vent the reactor.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the excess DMC by distillation.

    • The residue is purified by recrystallization or column chromatography to yield methyl N-phenylthis compound.

Protocol 3: Synthesis of Methyl this compound from Urea and Methanol
  • Materials: Urea (1.0 mol), Methanol (2.0 mol), Polyphosphoric acid (1:1 mass ratio to urea).

  • Procedure:

    • In a sealed reactor, combine urea, methanol, and polyphosphoric acid.

    • Heat the mixture to 140 °C and maintain the pressure at 7.8 atm for 4 hours with stirring.

    • After the reaction, cool the reactor to room temperature and slowly release the pressure.

    • The reaction mixture is then subjected to distillation to separate the methyl this compound from the catalyst and unreacted starting materials.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described phosgene-free this compound synthesis methods.

G cluster_co2 CO2-Based Synthesis amine_co2 Amine carbamic_acid Carbamic Acid Intermediate amine_co2->carbamic_acid + CO2, Base co2 CO2 co2->carbamic_acid base Base (e.g., DBU, Cs2CO3) base->carbamic_acid carbamate_co2 This compound carbamic_acid->carbamate_co2 + Electrophile electrophile Electrophile (e.g., Alkyl Halide) electrophile->carbamate_co2

Caption: Workflow for this compound synthesis using

Application Notes and Protocols for Enzymatic Assays in the Screening of Carbamate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates represent a significant class of molecules that function as inhibitors for a variety of enzymes, with a primary focus on serine hydrolases. Their mechanism of action involves the carbamoylation of the active site serine residue, which leads to a transiently inactivated enzyme state. This pseudo-irreversible inhibition underpins their application as therapeutic agents for conditions such as Alzheimer's disease and myasthenia gravis, and also as the active components in many insecticides. High-throughput screening (HTS) is a critical methodology for the rapid evaluation of the biological activity of extensive compound libraries. In the context of carbamates, HTS assays are frequently utilized to identify and characterize their inhibitory effects on key enzymatic targets.

This document provides detailed application notes and protocols for conducting enzymatic assays to screen and characterize carbamate-based inhibitors against four key enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoacylglycerol Lipase (MAGL), and Fatty Acid Amide Hydrolase (FAAH).

Principles of this compound Inhibition and Assay Methodologies

This compound inhibitors typically act as pseudo-irreversible inhibitors through a two-step mechanism:

  • Reversible Binding: The this compound inhibitor (I) initially binds reversibly to the enzyme (E) to form an enzyme-inhibitor complex (EI).

  • Carbamoylation: The enzyme's active site serine attacks the carbamoyl (B1232498) group of the inhibitor, resulting in the formation of a carbamoylated enzyme and the release of the leaving group. This covalent modification is slowly hydrolyzed, leading to prolonged inhibition.

A variety of assay formats can be employed to screen for this compound inhibitors, each with its own advantages and disadvantages:

  • Colorimetric Assays: These assays are valued for their simplicity and cost-effectiveness, providing straightforward quantification of enzyme activity through visible color changes. They are particularly useful for preliminary screening.

  • Fluorescence-Based Assays: Known for their high sensitivity and ability to provide real-time insights into enzyme activity, these assays are ideal for screening large compound libraries.

  • Luminescence-Based Assays: These assays offer very high sensitivity and a broad dynamic range, which is invaluable for detecting low-abundance targets and minimizing background noise.

The choice of assay depends on factors such as the required sensitivity, throughput, and available instrumentation.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for screening this compound inhibitors and the signaling pathways of the targeted enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound Library) Pre_incubation Pre-incubation (Enzyme + Inhibitor) Compound_Plating->Pre_incubation Enzyme_Prep Enzyme Preparation (AChE, BChE, MAGL, or FAAH) Enzyme_Prep->Pre_incubation Substrate_Prep Substrate Preparation Reaction_Initiation Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Initiation Pre_incubation->Reaction_Initiation Signal_Detection Signal Detection (Colorimetric, Fluorometric, or Luminescent) Reaction_Initiation->Signal_Detection Data_Processing Data Processing (Calculate % Inhibition) Signal_Detection->Data_Processing Hit_Identification Hit Identification Data_Processing->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response

Caption: General experimental workflow for screening this compound-based enzyme inhibitors.

signaling_pathways Enzyme Signaling Pathways cluster_AChE_BChE Cholinergic Signaling cluster_MAGL_FAAH Endocannabinoid Signaling Acetylcholine Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis BChE Butyrylcholinesterase (BChE) Acetylcholine->BChE Hydrolysis Choline_Acetate Choline + Acetate (Signal Termination) AChE->Choline_Acetate BChE->Choline_Acetate Carbamate_Cholinesterase This compound Inhibitor Carbamate_Cholinesterase->AChE Inhibits Carbamate_Cholinesterase->BChE Inhibits Anandamide Anandamide (AEA) (Endocannabinoid) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) (Endocannabinoid) MAGL Monoacylglycerol Lipase (MAGL) Two_AG->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid (Signaling Precursor) FAAH->Arachidonic_Acid MAGL->Arachidonic_Acid Carbamate_Lipase This compound Inhibitor Carbamate_Lipase->FAAH Inhibits Carbamate_Lipase->MAGL Inhibits

Caption: Simplified signaling pathways involving the targeted enzymes.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitor Screening Assay (Colorimetric - Ellman's Method)

This protocol is adapted for a 96-well plate format and is suitable for both AChE and BChE by using the appropriate enzyme and substrate.

Materials:

  • Recombinant human AChE or BChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCh or BTCh in deionized water. Prepare this solution fresh daily.

    • Dilute the enzyme (AChE or BChE) to a working concentration (e.g., 0.05 U/mL) in phosphate buffer immediately before use. Keep on ice.

    • Prepare serial dilutions of the test this compound compounds in the appropriate solvent.

  • Assay Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.

    • 100% Activity Control: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL of each this compound dilution.

  • Pre-incubation:

    • Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate (ATCh or BTCh) to all wells.

    • Immediately start measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

    • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each concentration of the this compound inhibitor using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of 100% Activity Control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Monoacylglycerol Lipase (MAGL) Inhibitor Screening Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate to measure MAGL activity.

Materials:

  • Recombinant human MAGL

  • 7-hydroxycoumarinyl arachidonate (B1239269) (7-HCA) or similar fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader (e.g., Excitation: 355 nm, Emission: 460 nm for AMC-based substrates)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Dilute the MAGL enzyme to a working concentration in the assay buffer.

    • Prepare serial dilutions of the test this compound compounds.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of each this compound dilution to the wells of the microplate.

    • Add the diluted MAGL enzyme solution to all wells except the blank.

    • For the blank, add assay buffer instead of the enzyme.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode for 20-30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of the reaction (increase in fluorescence per minute).

    • Calculate the percent inhibition and determine the IC50 value as described for the cholinesterase assay.

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay (Fluorometric)

This protocol is based on the enzymatic hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Recombinant human FAAH

  • Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA) or similar fluorogenic substrate

  • Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the AAMCA substrate in the assay buffer.

    • Dilute the FAAH enzyme to a working concentration in the assay buffer.

    • Prepare serial dilutions of the test this compound compounds.

  • Assay Plate Setup:

    • Dispense a small volume (e.g., 200 nL) of each this compound solution into the wells of a 384-well plate using an automated liquid handler.

    • Dispense the FAAH enzyme solution to all wells.

  • Pre-incubation:

    • Mix the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the AAMCA substrate solution to all wells.

    • Immediately measure the fluorescence intensity in kinetic mode every minute for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate and percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Quantitative Analysis of this compound Inhibitors

The following tables summarize the inhibitory potency (IC50 and Ki values) of various this compound compounds against the target enzymes.

Table 1: Inhibitory Activity of this compound Compounds against Acetylcholinesterase (AChE)

This compound CompoundIC50 (µM)Ki (µM)Reference
Rivastigmine0.02 - 2.8-
Physostigmine0.007 - 0.1-
Donepezil (this compound derivative)0.0058-
Bambuterol-0.0033 x 10^6 M⁻¹min⁻¹
Compound 8 (Bisthis compound)-4.56 x 10^6 M⁻¹min⁻¹
Isosorbide-2-benzyl this compound> 100-

Table 2: Inhibitory Activity of this compound Compounds against Butyrylcholinesterase (BChE)

This compound CompoundIC50 (µM)Ki (µM)Reference
Rivastigmine0.03 - 0.4-
Bambuterol0.004-
Isosorbide-2-benzyl this compound (7a)0.150-
Isosorbide-2-butyl this compound (7c)0.170-
Sulfonamide-based this compound (5k)4.33-
Compound 10c (this compound chlorohydrate)0.070.097

Table 3: Inhibitory Activity of this compound Compounds against Monoacylglycerol Lipase (MAGL)

This compound CompoundIC50 (µM)Ki (µM)Reference
JZL1840.008-
URB6023.1-
PF-067950710.003-
KML290.004-
MJN1100.002-

Table 4: Inhibitory Activity of this compound Compounds against Fatty Acid Amide Hydrolase (FAAH)

This compound CompoundIC50 (µM)Ki (µM)Reference
URB5970.0046-
JZL195--
OL-1350.002-
PF-044578450.0075-
BIA 10-24740.019-

Note: The provided IC50 and Ki values are compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Conclusion

The enzymatic assays detailed in these application notes provide robust and adaptable platforms for the screening and characterization of this compound-based enzyme inhibitors. The choice of a colorimetric, fluorometric, or luminescent method will depend on the specific requirements of the screening campaign, including throughput, sensitivity, and cost. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the identification of novel and potent this compound inhibitors for therapeutic applications.

Application Notes and Protocols for the Characterization of Carbamate Products using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in modern chemistry, particularly within drug discovery and development.[1][2] Its ability to provide detailed structural information at the atomic level makes it ideal for the unambiguous characterization of synthesized compounds, including the versatile carbamate functional group. Carbamates are prevalent in pharmaceuticals, agrochemicals, and polymers, making their precise structural verification and quantification critical.

This document provides detailed application notes and standardized protocols for the characterization of this compound products using ¹H and ¹³C NMR spectroscopy. It is intended to serve as a comprehensive guide for researchers and scientists involved in the synthesis, purification, and analysis of this compound-containing molecules.

Principle of NMR Spectroscopy for this compound Characterization

NMR spectroscopy exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of the nucleus.[2] By analyzing the chemical shifts, coupling constants (J), and signal integrals, one can deduce the structure of a molecule.

For carbamates (R-O-C(=O)N-R'R''), NMR spectroscopy provides key information:

  • ¹H NMR: Allows for the identification and quantification of protons on the alkyl or aryl groups attached to the oxygen and nitrogen atoms of the this compound moiety. The chemical environment of these protons provides valuable structural information.

  • ¹³C NMR: Directly observes the carbon skeleton of the molecule, including the characteristic carbonyl carbon of the this compound group. The chemical shift of this carbon is a key diagnostic marker.

  • Quantitative NMR (qNMR): Enables the determination of the purity and concentration of a this compound product by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration.[3][4]

Data Presentation: Characteristic NMR Data for Carbamates

The following tables summarize typical chemical shift ranges for the key nuclei in this compound structures. These values are indicative and can be influenced by the specific substituents (R, R', and R'') and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts for Carbamates

Proton TypeChemical Shift (δ) ppmNotes
N-H4.5 - 5.5 (broad)Position and broadness can vary significantly with solvent, concentration, and temperature.
O-CH -3.5 - 4.5Protons on the carbon adjacent to the this compound oxygen.
N-CH -2.8 - 3.5Protons on the carbon adjacent to the this compound nitrogen.
Aromatic-H6.5 - 8.5If R, R', or R'' are aromatic groups.
Alkyl-H0.8 - 2.0Protons on alkyl chains further from the this compound group.

Table 2: Typical ¹³C NMR Chemical Shifts for Carbamates

Carbon TypeChemical Shift (δ) ppmNotes
C =O150 - 165The carbonyl carbon of the this compound is a key diagnostic peak. It is typically more shielded than amide and ester carbonyls (~160-180 ppm).[5]
O-C -50 - 70Carbon adjacent to the this compound oxygen.
N-C -30 - 50Carbon adjacent to the this compound nitrogen.
Aromatic-C110 - 150If R, R', or R'' are aromatic groups.
Alkyl-C10 - 40Carbons on alkyl chains.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[6]

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • Glass Pasteur pipette

  • Small vial for dissolving the sample[7]

  • Internal standard for qNMR (e.g., maleic acid, 1,4-dioxane), if required.

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the this compound product. For quantitative analysis, record the weight precisely.

  • Choose a Solvent: Select a deuterated solvent in which the this compound is readily soluble.[6] The solvent's residual peak should not overlap with signals of interest.[6]

  • Dissolve the Sample: Dissolve the weighed sample in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[7] Gentle vortexing or warming may be necessary to aid dissolution.

  • Filter if Necessary: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution to a clean, dry NMR tube using a Pasteur pipette.

  • Add Internal Standard (for qNMR): If performing quantitative analysis, add a precisely weighed amount of a suitable internal standard to the sample. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.[4]

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: ¹H and ¹³C NMR Data Acquisition

The following is a general procedure for acquiring standard 1D ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

Procedure:

  • Insert the Sample: Insert the prepared NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock and Shim: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tune and Match the Probe: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal detection.

  • Acquire ¹H Spectrum:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

    • Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is recommended.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • Acquire ¹³C Spectrum:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and improve sensitivity.

    • A longer relaxation delay (e.g., 2-5 seconds) is often required for ¹³C NMR, especially for quaternary carbons like the this compound carbonyl.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the Data:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H spectrum.

    • Peak pick and label the signals in both spectra.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh this compound Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate and Analyze calibrate->integrate

Caption: Experimental workflow for NMR analysis of carbamates.

spectral_interpretation start NMR Spectra (1H & 13C) chem_shift Chemical Shifts (δ) start->chem_shift Identify functional groups integration Integration (1H) start->integration Determine proton ratios coupling Coupling Constants (J) start->coupling Elucidate connectivity structure This compound Structure Confirmation chem_shift->structure integration->structure coupling->structure

Caption: Logical flow for this compound structure elucidation from NMR data.

Conclusion

NMR spectroscopy is an essential tool for the characterization of this compound products in research and drug development. By following standardized protocols for sample preparation and data acquisition, and with a clear understanding of the characteristic spectral features of carbamates, researchers can confidently verify the structure, purity, and concentration of their synthesized compounds. The data and protocols presented herein provide a solid foundation for the effective application of NMR in the analysis of this important class of molecules.

References

Application Notes and Protocols for Carbamate-Based Resins in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamate-based resins are a versatile class of solid supports utilized in solid-phase organic synthesis (SPOS). The this compound linkage offers a stable and reliable method for the immobilization of molecules to a solid support, serving as a key functional group in the synthesis of a wide array of organic compounds, including peptides, peptidomimetics, and small molecule libraries for drug discovery. The stability of the this compound bond allows for a broad range of reaction conditions to be employed during synthesis, while still allowing for selective cleavage of the final product from the resin. These application notes provide an overview of the use of this compound-based resins, detailed experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.

Key Features of this compound-Based Resins

This compound linkers in solid-phase synthesis offer several advantages:

  • Chemical Stability : The this compound linkage is robust and stable under a variety of reaction conditions, including exposure to both acidic and basic reagents, making it compatible with a wide range of synthetic transformations.

  • Peptide Bond Surrogate : Due to its structural similarity to the amide bond, the this compound functionality is often used as a peptide bond surrogate in medicinal chemistry to enhance metabolic stability and cell permeability.

  • Controlled Cleavage : Depending on the specific this compound linker employed, cleavage of the synthesized molecule from the resin can be achieved under specific conditions, often with high yields.

  • Versatility : this compound-based resins can be used for the synthesis of a diverse range of organic molecules, from simple small molecules to complex natural products and their analogs.

Experimental Protocols

The following protocols provide a general framework for the use of this compound-based resins in solid-phase organic synthesis. Optimization of reaction conditions may be necessary for specific substrates and target molecules.

Protocol 1: Attachment of a this compound Linker to a Support Resin

This protocol describes the attachment of a this compound-containing linker to a solid support, such as a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • tert-Butyl (7-aminoheptyl)this compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in the reaction vessel.

  • Linker Preparation: In a separate flask, dissolve 2-3 equivalents of tert-Butyl (7-aminoheptyl)this compound relative to the resin's substitution capacity in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the linker solution to the resin, followed by the addition of 4-5 equivalents of DIPEA.[1]

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.[1]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Synthesis of a Small Molecule on a this compound-Functionalized Resin

This protocol outlines the steps for the elongation of a molecule on the solid support using a standard Fmoc-protection strategy.

Materials:

  • This compound-functionalized resin (from Protocol 1)

  • Fmoc-protected amino acid or other building block

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • Hydroxybenzotriazole (HOBt) or other coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection (if applicable): If the this compound linker is Boc-protected, treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 30 minutes to remove the Boc group. Wash the resin with DCM, 10% DIPEA in DCM, and then DMF.

  • Coupling:

    • Swell the resin in DMF.

    • In a separate vial, dissolve the Fmoc-protected building block (3 equivalents), a coupling agent like DIC (3 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add the coupling cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent building block to be added to the growing chain.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the final step of cleaving the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the nature of the this compound linker and the protecting groups used.

Materials:

  • Product-bound resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final product-bound resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction: Place the dried resin in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin).[1]

  • Agitation: Agitate the mixture at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Concentrate the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a flask containing cold diethyl ether to precipitate the crude product.[1]

  • Isolation: Isolate the precipitated product by centrifugation or filtration. Wash the crude product with cold ether several times to remove scavengers and residual TFA.

  • Drying: Dry the final product under vacuum.

Quantitative Data Summary

The efficiency of solid-phase synthesis using this compound-based resins can be evaluated by several parameters, including resin loading, coupling efficiency, and cleavage yield. The following tables summarize representative quantitative data from the literature.

ParameterResin/LinkerMethodValueReference
Resin Loading Merrifield ResinThis compound formation with CO2Not specified[1](2)
2-Chlorotrityl Chloride ResinAttachment of tert-Butyl (7-aminoheptyl)this compoundDependent on initial resin substitution[1](1)
Reaction Yield Imine-linked COF to this compound-linked COFPostsynthetic modification86% conversion to this compound[3](3)
Cleavage Kinetics Benzyl, Benzhydryl, and Indole-based linkersTFA cleavageSulfonamide > this compound ≈ Urea > Amide[4](4)

Visualizations

Experimental Workflow for Solid-Phase Synthesis using a this compound-Based Resin

SPOS_Workflow Resin Solid Support (e.g., 2-Chlorotrityl) LinkerAttach Linker Attachment (this compound Linker) Resin->LinkerAttach FunctionalizedResin This compound-Functionalized Resin LinkerAttach->FunctionalizedResin Deprotection1 Deprotection (e.g., TFA for Boc) FunctionalizedResin->Deprotection1 Coupling Building Block Coupling Deprotection1->Coupling ProtectedProduct Protected Product on Resin Coupling->ProtectedProduct Deprotection2 Deprotection (e.g., Piperidine for Fmoc) ProtectedProduct->Deprotection2 Cleavage Cleavage from Resin (e.g., TFA Cocktail) ProtectedProduct->Cleavage ElongationCycle Elongation Cycle Deprotection2->ElongationCycle ElongationCycle->Coupling FinalProduct Final Product Cleavage->FinalProduct

Caption: A generalized workflow for solid-phase organic synthesis.

Logical Relationship of Key Steps in SPOS

SPOS_Logic cluster_ResinPrep Resin Preparation cluster_Synthesis Synthesis Cycle cluster_Finalization Finalization Resin_Selection Resin Selection Linker_Attachment Linker Attachment Resin_Selection->Linker_Attachment Deprotection Deprotection Linker_Attachment->Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Cleavage Cleavage Washing->Cleavage Purification Purification Cleavage->Purification

Caption: Key stages and their logical flow in a typical SPOS process.

References

Protocol for the Removal of the Cbz Protecting Group by Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug discovery.[1] Its popularity is due to its stability under a variety of reaction conditions and the various methods available for its removal, allowing for orthogonal protection strategies in multi-step syntheses.[1][2]

Catalytic hydrogenolysis is the most common and mildest method for Cbz group cleavage.[1] This method offers a clean and efficient deprotection strategy, typically yielding the free amine, toluene (B28343), and carbon dioxide as the sole byproducts.[2][3] The reaction involves the cleavage of the benzyl (B1604629) C-O bond by hydrogen, mediated by a palladium catalyst.[1][4]

This document provides detailed protocols for the removal of the Cbz protecting group by catalytic hydrogenation, including standard hydrogenolysis with hydrogen gas and transfer hydrogenation using alternative hydrogen donors.

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds through a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which forms toluene and an unstable carbamic acid intermediate.[4][5] This intermediate then spontaneously decarboxylates to produce the free amine and carbon dioxide.[4][5]

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene

[R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂

Comparative Data of Catalytic Systems

The selection of the catalyst, hydrogen source, solvent, and reaction conditions can significantly influence the efficiency and selectivity of Cbz deprotection. The following table summarizes quantitative data from various studies to facilitate comparison.

Catalyst SystemHydrogen Source/ReagentTypical ConditionsReaction TimeYield (%)Key Advantages & Disadvantages
5-10% Pd/CH₂ (gas, 1 atm to 3 bar)MeOH or EtOH, Room Temp.4 - 72 hoursVariable, up to 95%+Advantages: Well-established, mild, neutral pH.[6] Disadvantages: Can be slow, catalyst quality varies, risk of igniting when dry, may affect other reducible groups (alkenes, alkynes, benzyl ethers).[6]
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)Various Solvents4 hours - 6 days57 - 66%Advantages: More active than Pd/C for stubborn substrates.[7] Disadvantages: Can be slower for some substrates.[6]
Pd/C (Transfer Hydrogenation)Ammonium Formate (B1220265) (HCOONH₄)i-PrOH, Microwave~10 minutesHighAdvantages: Avoids handling H₂ gas, extremely rapid under microwave conditions.[6] Disadvantages: Requires a microwave reactor.[6]
Pd/C + Nb₂O₅/CH₂ (gas, 1 atm)MeOH, Room Temp.Significantly ShorterExcellentAdvantages: Niobic acid co-catalyst drastically shortens reaction times compared to Pd/C alone.[6] Disadvantages: Requires preparation of a co-catalyst.[6]
Nickel Boride (in situ)NaBH₄ + NiCl₂·6H₂OMeOH, Room Temp.Not specifiedHighAdvantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[6] Disadvantages: Requires in situ generation of the active reagent.[6]
2-Mercaptoethanol + K₃PO₄2-MercaptoethanolDMAc, 75 °CNot specifiedHighAdvantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[6][8] Disadvantages: Requires elevated temperature and basic conditions.[6]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas

This protocol outlines a general procedure for the removal of a Cbz group using hydrogen gas and a palladium on carbon catalyst.[5]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)[1]

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad or membrane filter)[5]

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[5]

  • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[5]

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).[5]

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[5]

  • Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst. Wash the filter cake with the reaction solvent.[5]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purify the product as necessary by crystallization, chromatography, or other suitable methods.[5]

Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid

This protocol provides a method for Cbz deprotection using formic acid as the hydrogen donor in the presence of Pd/C, avoiding the need for a hydrogen gas cylinder.[5]

Materials:

  • Cbz-protected substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Formic acid (HCOOH)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[5]

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.[5]

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[5]

  • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[5]

Visualizations

Reaction Mechanism of Cbz Deprotection

G Mechanism of Cbz Deprotection by Hydrogenation cluster_step1 Step 1: Hydrogenolysis cluster_step2 Step 2: Decarboxylation Cbz_Protected_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz_Protected_Amine->Carbamic_Acid + H₂ Toluene Toluene Cbz_Protected_Amine->Toluene + H₂ H2 H₂ Catalyst Pd/C Catalyst->Carbamic_Acid Carbamic_Acid_2 [R-NH-COOH] Free_Amine R-NH₂ CO2 CO₂ Carbamic_Acid_2->Free_Amine Spontaneous Carbamic_Acid_2->CO2 Spontaneous

Caption: Mechanism of Cbz deprotection via catalytic hydrogenation.

Experimental Workflow for Cbz Deprotection

G General Workflow for Cbz Deprotection by Hydrogenation Start Start Dissolve_Substrate Dissolve Cbz-protected substrate in solvent Start->Dissolve_Substrate Add_Catalyst Add Pd/C catalyst Dissolve_Substrate->Add_Catalyst Introduce_H2_Source Introduce Hydrogen Source (H₂ gas or H-donor) Add_Catalyst->Introduce_H2_Source Reaction Stir at appropriate temperature and pressure Introduce_H2_Source->Reaction Monitor_Progress Monitor reaction progress (TLC, LC-MS) Reaction->Monitor_Progress Monitor_Progress->Reaction Incomplete Workup Work-up Monitor_Progress->Workup Complete Filter_Catalyst Filter to remove catalyst Workup->Filter_Catalyst Concentrate Concentrate filtrate Filter_Catalyst->Concentrate Purify Purify product (if necessary) Concentrate->Purify End End Purify->End

Caption: Experimental workflow for catalytic hydrogenation.

References

Application Notes: Cholinesterase Inhibition Assay for Carbamate Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamate insecticides are widely used in agriculture to protect crops from insect pests.[1] Their mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system of both insects and mammals.[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), terminating the nerve signal.[3] Inhibition of AChE leads to an accumulation of ACh at the nerve synapses, resulting in continuous nerve stimulation, which can lead to adverse effects ranging from muscle twitching to paralysis and death.[2][4] The cholinesterase inhibition assay is a fundamental tool for screening and quantifying this compound pesticides in environmental samples, food products, and for toxicological research.[5][6]

Principle of this compound Inhibition

Carbamates act as pseudo-irreversible or slowly reversible inhibitors of cholinesterase. The inhibition mechanism is a two-step process:

  • Reversible Binding: The this compound inhibitor (I) first binds non-covalently to the active site of the enzyme (E) to form an enzyme-inhibitor complex (EI).[7]

  • Carbamoylation: The enzyme's active site serine residue attacks the carbamoyl (B1232498) group of the inhibitor. This results in the formation of a stable, covalent carbamoylated enzyme (E-carbamoyl) and the release of the leaving group.[7]

  • Decarbamoylation: The carbamoylated enzyme is very slowly hydrolyzed, regenerating the active enzyme. The rate of this decarbamoylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, leading to prolonged inhibition.[7][8]

G E_I Enzyme (E) + Inhibitor (I) EI Enzyme-Inhibitor Complex (EI) E_I->EI Reversible Binding E_carbamoyl Carbamoylated Enzyme (E-Carbamoyl) EI->E_carbamoyl Carbamoylation E_regenerated Regenerated Enzyme (E) E_carbamoyl->E_regenerated Slow Decarbamoylation (Hydrolysis)

Caption: Mechanism of pseudo-irreversible inhibition of cholinesterase by carbamates.

Experimental Protocols

The most widely used method for measuring cholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[9][10]

Protocol 1: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of AChE based on the rate of formation of a yellow-colored product.[9] The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine.[10] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.[3][11] The rate of color formation is directly proportional to the enzyme activity.[10]

G cluster_workflow Ellman's Assay Workflow prep 1. Prepare Reagents (Buffer, DTNB, ATCh, Enzyme) plate 2. Add Buffer, DTNB, and Sample/Carbamate to Plate prep->plate enzyme 3. Add AChE Solution plate->enzyme incubate 4. Incubate (Allows for enzyme-inhibitor interaction) enzyme->incubate substrate 5. Initiate Reaction (Add ATCh Substrate) incubate->substrate measure 6. Measure Absorbance (Kinetic read at 412 nm) substrate->measure analyze 7. Analyze Data (Calculate % Inhibition) measure->analyze G cluster_workflow General Solid-Phase Extraction Workflow sample 1. Sample Collection (e.g., Water, Soil, Food Homogenate) load 3. Load Sample (Pass sample through cartridge) sample->load condition 2. Condition SPE Cartridge (e.g., with Methanol, then Water) condition->load wash 4. Wash Cartridge (Remove interferences) load->wash elute 5. Elute Carbamates (Using an organic solvent) wash->elute concentrate 6. Concentrate & Reconstitute (Evaporate solvent, redissolve in buffer) elute->concentrate G center This compound Detection Methods ellman Spectrophotometric (Ellman's Assay) center->ellman electro Electrochemical Biosensors center->electro paper Paper-Based Assays center->paper ellman_p1 Gold Standard ellman->ellman_p1 ellman_p2 Lab-based ellman->ellman_p2 electro_p1 High Sensitivity electro->electro_p1 electro_p2 Rapid Detection electro->electro_p2 paper_p1 Low-Cost & Portable paper->paper_p1 paper_p2 On-site Screening paper->paper_p2

References

Synthesis of radiolabeled carbamates for metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis of radiolabeled carbamates is essential for researchers in drug development and metabolic studies. This document provides detailed application notes and protocols for the incorporation of radioisotopes into carbamate molecules, facilitating the investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Introduction to Radiolabeled Carbamates

Carbamates are a class of organic compounds derived from carbamic acid. They are found in numerous pharmaceuticals and agrochemicals. To study their metabolic fate, radiolabeling is the gold standard methodology.[1] The introduction of a radioactive isotope, such as Carbon-14 (¹⁴C), Carbon-11 (¹¹C), or Tritium (³H), allows for the sensitive and quantitative tracking of the parent compound and its metabolites in biological systems.[1][2]

  • Carbon-14 (¹⁴C): With a long half-life of 5,730 years, ¹⁴C is ideal for determining the overall metabolic profile and mass balance of a drug candidate. Its low-energy beta emissions make it relatively safe to handle.[3]

  • Carbon-11 (¹¹C): This positron emitter has a short half-life of 20.4 minutes, making it suitable for non-invasive in vivo imaging studies using Positron Emission Tomography (PET) to visualize the distribution of a this compound in real-time.[4][5]

  • Tritium (³H): Tritium labeling can achieve very high specific activity, which is advantageous for receptor binding assays and autoradiography.[2][6] Its weak beta emissions, however, require specialized detection methods like liquid scintillation counting.[2]

Radiolabeling Strategies and Protocols

The choice of isotope and labeling strategy depends on the specific research question. Late-stage labeling, where the radioisotope is introduced in the final steps of the synthesis, is often preferred to maximize radiochemical yield and minimize radioactive waste.[3]

Experimental Workflow for Synthesis and Metabolic Studies

The general process involves synthesizing a stable precursor, performing the radiolabeling reaction, purifying the final compound, and then using it in metabolic studies.

G cluster_synthesis Synthesis & Purification cluster_studies Metabolic Studies cluster_analysis Analysis Precursor Precursor Synthesis Labeling Radiolabeling Reaction (e.g., with [14C]CO2) Precursor->Labeling Introduce Radioisotope Purification Purification (e.g., HPLC) Labeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC InVitro In Vitro Studies (e.g., Microsomes, Hepatocytes) QC->InVitro InVivo In Vivo Studies (ADME in animal models) QC->InVivo Sampling Sample Collection (Plasma, Urine, Tissues) InVitro->Sampling InVivo->Sampling Analysis Metabolite Profiling & ID (LC-MS, Radio-detection) Sampling->Analysis Quantification Quantification of Parent & Metabolites Analysis->Quantification

Caption: General workflow for radiolabeled this compound synthesis and use.

Protocol 1: [¹⁴C]Carbonyl Labeling of Carbamates via [¹⁴C]CO₂ Fixation

This protocol describes a late-stage labeling method to introduce a ¹⁴C-carbonyl group into a this compound. This method is highly efficient for producing tracers for ADME studies.[3][7]

Materials:

  • Amino precursor compound

  • [¹⁴C]CO₂ (generated from Ba[¹⁴C]CO₃)

  • A suitable base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • An alkylating agent (e.g., methyl iodide) or a coupling agent for ureas.

  • Anhydrous solvent (e.g., DMF, DMSO)

  • HPLC system with a radioactivity detector

  • Liquid Scintillation Counter

Procedure:

  • Precursor Preparation: Dissolve the amine precursor in the anhydrous solvent within a sealed reaction vial.

  • [¹⁴C]CO₂ Introduction: Introduce gaseous [¹⁴C]CO₂ into the reaction vessel. The [¹⁴C]CO₂ is typically generated by adding acid to Ba[¹⁴C]CO₃ in a connected gas-generation apparatus.

  • Carbamic Acid Formation: Add the base to the solution to facilitate the reaction between the amine and [¹⁴C]CO₂, forming a this compound salt intermediate.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide for an N-methyl this compound) to the reaction mixture. Allow the reaction to proceed, typically at room temperature or with gentle heating (e.g., 40°C), for a specified time (e.g., 5-30 minutes).[8]

  • Quenching and Purification: Quench the reaction with a suitable agent (e.g., water or a buffer). Purify the crude product using preparative reverse-phase HPLC to isolate the ¹⁴C-labeled this compound.

  • Quality Control: Analyze the purity of the final product by analytical HPLC with UV and radioactivity detectors. Determine the specific activity using a calibrated liquid scintillation counter and concentration analysis.

Protocol 2: [¹¹C]Carbonyl Labeling for PET Tracers

This method is adapted for the rapid synthesis required for short-lived ¹¹C-labeled compounds.[8][9] The synthesis often employs [¹¹C]CO₂ or its more reactive derivatives like [¹¹C]phosgene or [¹¹C]methyl triflate.

Materials:

  • Phenol or amine precursor

  • [¹¹C]CO₂ from a cyclotron target

  • Reagents for converting [¹¹C]CO₂ to a reactive intermediate (e.g., for [¹¹C]methyl triflate)

  • Anhydrous solvent (e.g., Acetone, DMF)

  • Automated synthesis module

  • HPLC system with radioactivity and UV detectors

Procedure:

  • [¹¹C]Precursor Synthesis: The cyclotron-produced [¹¹C]CO₂ is trapped and rapidly converted into a reactive labeling agent like [¹¹C]methyl triflate within an automated synthesis module.[8]

  • Labeling Reaction: The reactive ¹¹C-precursor is bubbled through or added to a solution of the amine or alcohol precursor in a suitable solvent. The reaction is typically very fast, often completed within 1-5 minutes at elevated temperatures (e.g., 40-80°C).[10]

  • Rapid Purification: The reaction mixture is immediately injected into a semi-preparative HPLC system for purification. The fraction corresponding to the radiolabeled this compound is collected.

  • Formulation: The collected HPLC fraction is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration. This step is also performed within the automated module.

  • Quality Control: A small aliquot of the final product is subjected to analytical HPLC to confirm radiochemical purity and identity before use. The entire process from end-of-bombardment to final product should be as short as possible, typically under 30-40 minutes.[8]

Quantitative Data Summary

The efficiency of radiolabeling reactions is assessed by parameters such as radiochemical yield (RCY), radiochemical purity (RCP), and specific activity (SA).

Table 1: Comparison of Common Isotopes for this compound Labeling
Isotope Half-Life Typical Specific Activity Primary Application Detection Method
¹⁴C5,730 years0.062 Ci/mmolADME, Mass Balance[1]LSC, Beta Counter
¹¹C20.4 minutes>1,000 Ci/mmolPET Imaging[4][5]PET Scanner, Gamma Counter
³H12.3 years29 Ci/mmolReceptor Binding, Autoradiography[6]LSC, Beta Counter
Table 2: Examples of Radiolabeled this compound Synthesis Outcomes
Compound Isotope Labeling Precursor Radiochemical Yield (RCY) Radiochemical Purity (RCP) Reference
[¹¹C]GR103545¹¹C[¹¹C]CH₃OTf35-45%>98%[8]
[¹¹C]SAR127303¹¹C[¹¹C]COCl₂Not specified>98%[11]
Various Carbamates¹⁴C[¹⁴C]CO₂40-59%>98%[12]
N-Methylcarbamates¹⁴C[¹⁴C]Methyl Isocyanate60-90%>97% (after purification)[13]
[¹¹C]CURB¹¹C[¹¹C]CO₂ derivative15-25%>99%[4]

Application in Metabolic Studies

Once synthesized and purified, radiolabeled carbamates are used to investigate metabolic pathways. The primary routes of this compound metabolism are hydrolysis of the ester linkage and oxidation by cytochrome P450 (CYP) enzymes.[14][15]

  • Hydrolysis: Esterases cleave the this compound bond, releasing an alcohol, an amine, and CO₂.

  • Oxidation: CYP enzymes introduce polar groups (e.g., hydroxyl groups) onto the molecule, a process known as Phase I metabolism. This can occur on the alkyl or aryl moieties of the this compound.[14]

  • Conjugation: The resulting metabolites, now more water-soluble, can be further modified by Phase II enzymes through conjugation with molecules like glucuronic acid or sulfate, which facilitates their excretion.[14][15]

General Metabolic Pathway of Carbamates

This diagram illustrates the principal routes of biotransformation for a generic this compound compound in the body.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Radiolabeled this compound (R-O-C(=O)-NR'R'') Hydrolysis Hydrolysis (Esterases) Parent->Hydrolysis Oxidation Oxidation (CYP450s) Parent->Oxidation Metabolite_H Alcohol + Amine + CO2 Hydrolysis->Metabolite_H Metabolite_O Oxidized Metabolites Oxidation->Metabolite_O Conjugation Conjugation (e.g., Glucuronidation) Metabolite_C Excretable Conjugates (e.g., Glucuronides) Conjugation->Metabolite_C Metabolite_H->Conjugation Metabolite_O->Conjugation

Caption: Key metabolic pathways for this compound compounds.

References

Application Notes and Protocols: Carbamates in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of carbamates in the synthesis of polyurethanes, with a particular focus on non-isocyanate polyurethane (NIPU) methodologies. The protocols detailed herein are based on established literature and offer a foundation for the development of safer and more sustainable polyurethane materials.

Introduction

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) (carbamate) linkages in their main chain.[1] Traditionally, their synthesis involves the reaction of polyols with isocyanates, which are highly reactive and pose significant health and environmental risks.[2][3] The use of this compound-based chemistries offers a promising alternative, enabling the production of polyurethanes through non-isocyanate routes. These methods often involve the reaction of bis-carbamates with diols (transurethanization) or the ring-opening of cyclic carbonates by amines.[3][4] NIPUs are gaining attention due to their reduced toxicity, environmental impact, and enhanced safety during production and application.[4]

I. Synthetic Pathways

The synthesis of polyurethanes from carbamates can be broadly categorized into two main pathways: polycondensation (transurethanization) and the reaction of cyclic carbonates with amines.

Polycondensation via Transurethanization

This method involves the reaction of a bis-carbamate with a diol or polyol, typically in the presence of a catalyst, to form the polyurethane and a small byproduct molecule (e.g., an alcohol).[4] This approach avoids the direct use of isocyanates, although the this compound precursors may themselves be derived from isocyanate-based routes.[4] However, more sustainable methods for this compound production are being explored, such as the reaction of alcohols with urea (B33335).[4]

A general representation of the transurethanization reaction is depicted below:

Caption: Polycondensation of a bis-carbamate and a diol to form a polyurethane.

Ring-Opening Polymerization of Cyclic Carbonates with Amines

This is considered a more environmentally friendly route as it often utilizes cyclic carbonates, which can be synthesized from CO2 and epoxides, and avoids phosgene-based precursors.[3][4] The reaction of a bis(cyclic carbonate) with a diamine yields a polyhydroxyurethane (PHU), a type of NIPU characterized by the presence of hydroxyl groups along the polymer backbone.[3]

The general scheme for this reaction is as follows:

Caption: Synthesis of polyhydroxyurethane from a bis(cyclic carbonate) and a diamine.

II. Experimental Protocols

Protocol 1: Synthesis of Aliphatic Polyurethane via Transurethanization

This protocol is based on the polycondensation of a fatty acid-derived dimethyl dithis compound with a diol, catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[2]

Materials:

  • Fatty acid-derived dimethyl dithis compound monomer

  • Diol (e.g., 1,10-decanediol)

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalyst

  • Anhydrous solvent (e.g., diphenyl ether)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Product Isolation A Charge reactor with dithis compound, diol, and solvent B Purge with inert gas A->B C Heat to desired temperature (e.g., 140-180°C) B->C D Add TBD catalyst C->D E Maintain temperature under vacuum to remove methanol (B129727) byproduct D->E F Monitor reaction progress (e.g., by viscosity increase) E->F G Cool the reaction mixture F->G H Precipitate the polymer in a non-solvent (e.g., methanol) G->H I Filter and dry the polyurethane product H->I

Caption: Workflow for polyurethane synthesis via transurethanization.

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine the dimethyl dithis compound monomer and the diol in a 1:1 molar ratio in the solvent.

  • Purge the system with inert gas for 15-20 minutes.

  • Heat the mixture to the reaction temperature (typically 140-180°C) with stirring.

  • Once the desired temperature is reached, add the TBD catalyst (0.1-0.3 equivalents).[2]

  • Apply a vacuum to facilitate the removal of the methanol byproduct, driving the reaction towards completion.

  • Continue the reaction for several hours until a significant increase in viscosity is observed.

  • Allow the reaction mixture to cool to room temperature.

  • Precipitate the resulting polymer by pouring the solution into a non-solvent such as methanol.

  • Collect the polymer by filtration and dry it under vacuum.

III. Data Presentation: Properties of Non-Isocyanate Polyurethanes

The properties of NIPUs are highly dependent on the choice of monomers and the synthetic route. The following tables summarize quantitative data from various studies.

Table 1: Molecular Weight and Thermal Properties of NIPUs from Transurethanization

Monomers (Dithis compound + Diol)Catalyst (equiv.)Mn ( g/mol )PDITm (°C)Tg (°C)Reference
C18-dithis compound + C10-diolTBD (0.1)15,400-121-145Not observed[2]
C18-dithis compound + C10-diolTBD (0.3)10,650-121-145Not observed[2]
C20-dithis compound + C20-diolTBD< 25,000---[2]
Isophorone-based bismethylthis compound + 1,12-dodecanediolK₂CO₃up to 30,000---68 to 128[5]

Table 2: Mechanical Properties of NIPUs

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Reference
TPU with MEA-DMC chain extender22.7 - 50.5-[6]
TPU with MEA-EC chain extender12.0 - 34.7-[6]

IV. Conclusion

The synthesis of polyurethanes from carbamates presents a viable and often more sustainable alternative to traditional isocyanate-based methods. The transurethanization and cyclic carbonate routes offer versatility in designing polymers with a wide range of properties. The provided protocols and data serve as a starting point for researchers to explore and develop novel polyurethane materials for various applications, including coatings, adhesives, foams, and biomedical devices. Further research into optimizing reaction conditions and exploring a broader range of bio-based monomers will continue to advance the field of non-isocyanate polyurethanes.

References

Troubleshooting & Optimization

Technical Support Center: Carbamate Synthesis from Chloroformates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during carbamate synthesis from chloroformates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound synthesis from chloroformates?

A1: The primary side reactions include the formation of symmetric or unsymmetric ureas, allophanates, hydrolysis of the chloroformate starting material, and N-alkylation of the amine or the this compound product.[1] Each of these side reactions can significantly reduce the yield of the desired this compound and complicate purification.

Q2: I am observing a significant amount of urea (B33335) as a byproduct. What are the likely causes and how can I minimize its formation?

A2: Urea formation typically arises from the reaction of the amine with an isocyanate intermediate, which can form from the chloroformate, or from the reaction of the desired this compound with unreacted amine. To minimize urea formation, consider the following:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous, as water can facilitate the formation of isocyanates.

  • Order of Addition: Slowly adding the amine to a solution of the chloroformate at low temperatures can suppress urea formation.[1]

  • Stoichiometry: Use a slight excess of the chloroformate to ensure complete consumption of the amine.

Q3: My reaction is producing a high-molecular-weight byproduct that is difficult to characterize. Could it be an allophanate (B1242929)?

A3: It is possible. Allophanates are formed from the reaction of the initially formed this compound with an isocyanate molecule. This is more likely to occur at elevated temperatures and with an excess of the isocyanate-forming reagent.[2] To mitigate allophanate formation, maintain a low reaction temperature and carefully control the stoichiometry of your reactants.

Q4: The yield of my this compound is low, and I suspect my chloroformate is degrading. What could be the cause?

A4: Chloroformates are susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents.[3] Hydrolysis will decompose the chloroformate into the corresponding alcohol, carbon dioxide, and hydrochloric acid, thus reducing the amount of reagent available for this compound formation. To prevent this, always use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q5: I am trying to protect a primary amine, but I am seeing evidence of a second alkyl group being added to the nitrogen. What is happening?

A5: This side reaction is known as N-alkylation. If the reaction conditions are too harsh, or if there are alkylating agents present as impurities, the nitrogen of the newly formed this compound can be further alkylated. This is more common when the starting amine is primary. To avoid this, use the mildest possible reaction conditions and ensure the purity of all starting materials.

Troubleshooting Guides

Issue 1: Low Yield of Desired this compound
Possible Cause Suggested Solution
Hydrolysis of Chloroformate Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture.
Poor Reagent Quality Use freshly opened or purified reagents. The purity of the chloroformate is critical.
Suboptimal Base or Solvent The choice of base and solvent can significantly impact the reaction outcome. Screen different bases (e.g., triethylamine, diisopropylethylamine, pyridine, NaHCO₃) and solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile) to find the optimal conditions for your specific substrate.
Issue 2: Formation of Symmetrical Urea
Possible Cause Suggested Solution
Presence of Water Use anhydrous solvents and reagents to minimize the in-situ formation of isocyanates from the chloroformate.
Suboptimal Order of Addition Add the amine dropwise to the chloroformate solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the amine and disfavor urea formation.
Excess Amine Use a slight excess (1.1 equivalents) of the chloroformate to ensure all the amine is consumed.
Issue 3: Formation of Allophanate
Possible Cause Suggested Solution
High Reaction Temperature Maintain a low reaction temperature (e.g., 0 °C to room temperature) as allophanate formation is favored at higher temperatures.[2][4]
Excess Chloroformate/Isocyanate Carefully control the stoichiometry to avoid a large excess of the chloroformate, which can lead to isocyanate formation and subsequent reaction with the this compound.

Data on Reaction Conditions and Side Product Formation

While comprehensive quantitative data comparing side product formation under various conditions is sparse in the literature, the following tables summarize general trends and provide illustrative examples.

Table 1: General Effect of Reaction Parameters on Side Product Formation

Parameter Effect on Urea Formation Effect on Allophanate Formation Effect on Hydrolysis Effect on N-Alkylation
Temperature Can increase if isocyanate formation is temperature-dependent.Generally increases with higher temperatures.[2][4]Increases with higher temperatures.Can increase with higher temperatures.
Base Stronger, non-nucleophilic bases may favor the desired reaction. The choice is substrate-dependent.Base can catalyze allophanate formation.Strong bases can promote hydrolysis.Strong bases can promote N-alkylation.
Solvent Aprotic, non-nucleophilic solvents are generally preferred.Solvent can influence the stability of intermediates.Protic or wet solvents will increase hydrolysis.Polar aprotic solvents may facilitate N-alkylation.
Water Content Significantly increases the likelihood of urea formation.Can lead to isocyanate formation, a precursor to allophanates.Directly causes hydrolysis of the chloroformate.Not a direct cause, but can affect overall reaction efficiency.

Table 2: Illustrative Yields of Carbamates from Phenyl Chloroformate under Different Conditions [5]

Amine Substrate Base Solvent Temperature (°C) Time (h) Yield (%)
AnilinePyridineCH₂Cl₂0 to rt3>95
BenzylamineNaHCO₃ (aq)Toluenert290
PiperidineEt₃NCH₂Cl₂0 to rt4>95

Note: This table provides yields for the desired this compound product; quantitative data for side products in these specific reactions are not provided in the source.

Experimental Protocols

General Protocol for the Synthesis of Benzyl (B1604629) this compound (Cbz protection of an Amine)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Base (e.g., NaHCO₃, Et₃N) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amine (1.0 eq) and the base (if it is a tertiary amine like Et₃N) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired benzyl this compound.

Visualizations

Reaction Pathways

G This compound Synthesis and Side Reactions cluster_main Desired this compound Synthesis cluster_side Common Side Reactions Amine Amine (R-NH2) This compound This compound (R-NHCOOR') Amine->this compound + Chloroformate - HCl Urea Symmetrical Urea (R-NHCONH-R) Amine->Urea + Amine (from isocyanate intermediate or reaction with this compound) Chloroformate Chloroformate (R'-O(CO)Cl) Hydrolysis_Product Alcohol (R'-OH) + CO2 + HCl Chloroformate->Hydrolysis_Product + Water Allophanate Allophanate This compound->Allophanate + Isocyanate N_Alkylation N-Alkylated this compound This compound->N_Alkylation + Alkylating Agent Amine2 Amine (R-NH2) Isocyanate Isocyanate (R-NCO) Water Water (H2O) Alkylating_Agent Alkylating Agent (R''-X)

Caption: Reaction pathways for this compound synthesis and common side reactions.

Troubleshooting Workflow for Low this compound Yield

G Troubleshooting Low this compound Yield Start Low or No this compound Yield Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents & Conditions OK? Check_Reagents->Reagents_OK Yes Reagents_Not_OK Use Pure/Dry Reagents & Anhydrous Solvent Check_Reagents->Reagents_Not_OK No Check_Reaction_Conditions Review Reaction Parameters (Temp, Time, Base, Solvent) Reagents_OK->Check_Reaction_Conditions Reagents_Not_OK->Start Conditions_OK Conditions Optimal? Check_Reaction_Conditions->Conditions_OK Yes Conditions_Not_OK Optimize Temperature, Time, Base, and/or Solvent Check_Reaction_Conditions->Conditions_Not_OK No Analyze_Side_Products Analyze Byproducts (TLC, LC-MS, NMR) Conditions_OK->Analyze_Side_Products Conditions_Not_OK->Start Urea Urea Formation? Analyze_Side_Products->Urea Hydrolysis Chloroformate Hydrolysis? Urea->Hydrolysis No Address_Urea Adjust Order of Addition, Use Anhydrous Conditions Urea->Address_Urea Yes Other_Side_Products Other Side Products? Hydrolysis->Other_Side_Products No Address_Hydrolysis Ensure Anhydrous Conditions, Use Inert Atmosphere Hydrolysis->Address_Hydrolysis Yes Address_Other Identify & Mitigate (e.g., Allophanate, N-Alkylation) Other_Side_Products->Address_Other Yes Success Improved Yield Other_Side_Products->Success No/Minor Address_Urea->Success Address_Hydrolysis->Success Address_Other->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

How to improve the yield of carbamate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of carbamate synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbamates?

A1: this compound synthesis is a fundamental transformation in organic chemistry, often used for the protection of amines.[1][2] The most prevalent methods include:

  • From Isocyanates and Alcohols: This is a traditional and widely used method.[3] However, it often involves highly toxic isocyanates, which may be generated in situ to mitigate safety concerns.[4]

  • From Amines and Chloroformates: This method is also common but can generate stoichiometric amounts of HCl as a waste byproduct, often requiring a base to neutralize it.[4]

  • Using Protecting Group Reagents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and benzyl (B1604629) chloroformate (Cbz-Cl) are frequently used to introduce Boc and Cbz protecting groups, respectively.[5][6]

  • Phosgene-Free Methods: Due to the high toxicity of phosgene, several alternative, "greener" methods have been developed.[7][8] These include:

    • The reaction of amines with alkylating agents in the presence of carbon dioxide and a base.[7]

    • The use of dimethyl carbonate as a less toxic carbonyl source.[8][9]

    • Metal-catalyzed reactions using CO₂ and amines.[10][11]

Q2: My this compound synthesis reaction is giving a low yield. What are the initial troubleshooting steps?

A2: A low or non-existent yield in this compound synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Verify Starting Material Quality: Ensure the purity and quality of your amine, alcohol (if applicable), and the carbamoylating agent (e.g., isocyanate, chloroformate, Boc₂O). Impurities can lead to side reactions.

  • Ensure Anhydrous Conditions: Many reagents used in this compound synthesis are sensitive to moisture. Use fresh, anhydrous solvents and ensure all glassware is thoroughly dried to prevent hydrolysis of reagents.[12]

  • Optimize Reaction Conditions: Temperature and reaction time are critical parameters.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5][12]

  • Evaluate the Role of a Base: A base is often crucial for deprotonating the amine, thereby increasing its nucleophilicity.[5] The choice and amount of base can significantly impact the yield. Common bases include triethylamine (B128534) (TEA), sodium hydroxide, or 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU).[5][13]

  • Assess Solvent Effects: The solvent influences the solubility of reactants and the stability of intermediates. Common solvents for this compound synthesis include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN).[5][13]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during this compound synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Reagents: Reagents like Boc₂O can degrade over time. Use fresh or properly stored reagents.

  • Insufficient Nucleophilicity of the Amine:

    • Action: Add a suitable base to deprotonate the amine and increase its nucleophilicity. The choice of base can be critical and may require screening.[5]

  • Suboptimal Temperature:

    • Action: Some reactions require heating to overcome activation energy barriers, while others need to be run at lower temperatures to prevent side reactions.[12] Experiment with a range of temperatures.

  • Steric Hindrance: Bulky groups on the amine or the electrophile can slow down the reaction.

    • Action: Increase the reaction temperature or use a less sterically hindered reagent if possible.[12]

Issue 2: Formation of Side Products

Possible Side Products and Mitigation Strategies:

  • N-alkylation: This is a common side reaction, especially when using alkyl halides in CO₂-based methods.[13]

    • Mitigation:

      • Carefully control the stoichiometry of the alkylating agent.[12]

      • A higher CO₂ flow rate can favor this compound formation over N-alkylation.[4]

  • Over-alkylation: The desired this compound product can be alkylated a second time.[12]

    • Mitigation:

      • Use the alkylating agent as the limiting reagent.[12]

      • Slowly add the alkylating agent at a low temperature.[12]

  • Urea Formation: This can occur if the isocyanate intermediate reacts with another amine molecule.

    • Mitigation:

      • In reactions involving isocyanates, adding the isocyanate slowly to the alcohol can minimize this side reaction.

  • Isocyanurate Formation: Trimerization of the isocyanate can occur, especially at higher temperatures.[14]

    • Mitigation:

      • Maintain the recommended reaction temperature.[14]

      • Select a catalyst that favors this compound formation.[14]

Issue 3: Difficult Product Purification

Common Purification Challenges and Solutions:

  • Product Precipitation: The desired this compound may precipitate out of the reaction mixture.

    • Solution: Choose a solvent in which the product is more soluble or perform the reaction at a more dilute concentration.[5]

  • High Water Solubility of the Product: This can lead to poor extraction efficiency during workup.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and improve extraction into the organic layer.[5]

  • Emulsion Formation During Extraction:

    • Solution: Add a small amount of brine or a different organic solvent to break the emulsion. Filtering the mixture through celite can also be effective.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on optimizing this compound synthesis.

Table 1: Effect of Temperature and Pressure on this compound Synthesis from CO₂ [13]

EntryTemperature (°C)Pressure (bar)Conversion (%)This compound (%)Byproduct (%)
160370673
270383812
380388799
470156542
570590837
6707927913
Reaction Conditions: Aniline (B41778) (4.3 mmol), DBU (8.6 mmol), and butyl bromide (8.6 mmol) in 5 mL MeCN.[13]

Table 2: Influence of DBU and Alkyl Halide Amount on this compound Synthesis [4]

EntryDBU (equiv)Butyl Bromide (equiv)Conversion (%)
11.02.075
21.52.084
32.02.088
42.52.088
53.02.089
62.01.068
72.01.579
82.02.591
92.03.091
Reaction Conditions: Aniline (4.3 mmol) in 5 mL MeCN at 70°C and 3 bar.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine[5]
  • Dissolution: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., THF, DCM, or a mixture with water, 10 mL).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base (e.g., triethylamine, 1.5 equivalents) is used, it can be added before the Boc₂O.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with an aqueous acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Protocol 2: General Procedure for Cbz Protection of an Amine[5]
  • Dissolution: Dissolve the amine (10.0 mmol) in a suitable solvent mixture (e.g., 1,4-dioxane (B91453) and water, 50 mL).

  • Base Addition: Add a base (e.g., sodium carbonate, 20.0 mmol, 2.0 equivalents) to the solution.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (10.0 mmol, 1.0 equivalent) dropwise to the stirred mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours. Monitor the reaction progress by TLC.

  • Workup: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether, 2 x 50 mL).

  • Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the Cbz-protected product.

Visualizations

Troubleshooting_Low_Yield Start Low this compound Yield CheckReagents Verify Reagent Purity & Solvent Anhydrous? Start->CheckReagents CheckConditions Are Reaction Conditions Optimal? CheckReagents->CheckConditions Yes UseFresh Use Fresh Reagents & Anhydrous Solvents CheckReagents->UseFresh No CheckBase Is the Base Correct/Sufficient? CheckConditions->CheckBase Yes Optimize Optimize Temperature, Time, & Stoichiometry CheckConditions->Optimize No ScreenBases Screen Different Bases/Amounts CheckBase->ScreenBases No Success Improved Yield CheckBase->Success Yes Optimize->CheckConditions UseFresh->CheckReagents ScreenBases->CheckBase

Caption: Troubleshooting workflow for low this compound yield.

Side_Product_Mitigation Start Side Products Observed? Identify Identify Side Product(s) (TLC, LC-MS, NMR) Start->Identify N_Alkylation N-Alkylation Identify->N_Alkylation Over_Alkylation Over-Alkylation Identify->Over_Alkylation Urea_Formation Urea Formation Identify->Urea_Formation Mitigate_N_Alk Control Stoichiometry Increase CO2 Flow N_Alkylation->Mitigate_N_Alk Mitigate_Over_Alk Use Limiting Alkylating Agent Slow, Low Temp Addition Over_Alkylation->Mitigate_Over_Alk Mitigate_Urea Slow Isocyanate Addition Urea_Formation->Mitigate_Urea

Caption: Decision diagram for mitigating common side reactions.

References

Addressing carbamate instability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbamate compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability and degradation of carbamates in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during experiments involving carbamates in aqueous solutions.

Q1: My this compound compound is rapidly degrading in my neutral pH buffer. What is the likely cause and how can I mitigate this?

A1: Carbamates are susceptible to hydrolysis, a reaction that is often accelerated under neutral to alkaline conditions (pH > 7). This is a common cause of unexpected degradation. The primary degradation pathway is hydrolysis of the this compound bond, which releases the parent amine, the corresponding alcohol or phenol, and carbon dioxide.[1]

Troubleshooting Steps:

  • pH Adjustment: The most effective initial step is to lower the pH of your solution. Carbamates generally exhibit greater stability in acidic conditions (pH 3-6).[2] Conduct a pH stability study to determine the optimal pH for your specific compound.

  • Temperature Control: Hydrolysis rates are temperature-dependent. If your experimental conditions allow, perform your work at lower temperatures (e.g., 4°C) to slow the degradation kinetics.

  • Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. For instance, phosphate (B84403) buffers can sometimes accelerate the degradation of certain compounds. It is advisable to screen different buffer systems (e.g., citrate, acetate) to identify one that is most inert towards your this compound.

  • Aqueous-Organic Co-solvents: If your experiment can tolerate it, the addition of a miscible organic solvent (e.g., acetonitrile (B52724), DMSO) can reduce the concentration of water and thereby slow the rate of hydrolysis.

Q2: I am observing the formation of an amine and alcohol/phenol in my formulation. What degradation pathway does this indicate?

A2: The presence of the parent amine and alcohol/phenol is a definitive sign of this compound hydrolysis. The specific mechanism can vary based on the this compound's substitution pattern.

  • N-monosubstituted carbamates often undergo base-catalyzed hydrolysis via an E1cB (Elimination Unimolecular conjugate Base) mechanism. This involves the formation of an isocyanate intermediate which is then rapidly hydrolyzed.[3][4]

  • N,N-disubstituted carbamates tend to hydrolyze through a BAC2 (Base-catalyzed Acyl-Oxygen cleavage) mechanism, which involves the formation of a carbonate anion intermediate.[1]

Regardless of the mechanism, the final products are the same: the constituent amine and alcohol/phenol, with the release of carbon dioxide.[1]

Q3: Are there structural features that make carbamates more or less stable?

A3: Yes, the structure of the this compound has a significant impact on its stability:

  • Substitution: N,N-disubstituted carbamates are generally more stable against hydrolysis than their N-monosubstituted counterparts.[1][2]

  • Cyclic vs. Acyclic: Five- or six-membered cyclic carbamates are often quite stable as they are less prone to metabolic ring-opening.[1]

  • Electronic Effects: The nature of the alcohol/phenol group and the amine group can influence stability. Electron-withdrawing groups on the alcohol/phenol moiety can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Q4: My analytical results for this compound concentration are inconsistent. What could be causing this variability?

A4: Inconsistent analytical results are often a symptom of ongoing degradation during sample preparation or analysis.

  • Thermal Degradation: Carbamates can be thermally labile. If you are using Gas Chromatography (GC), degradation can occur in the hot injector port, leading to low and variable readings.[5][6] High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for most carbamates.[5][7]

  • Sample Matrix Effects: If you are working with biological matrices like plasma, enzymatic degradation can occur.[2] Additionally, proteins in the plasma can precipitate upon the addition of organic solvents, potentially co-precipitating your compound and leading to poor recovery.[2]

  • pH of Mobile Phase: In HPLC analysis, the pH of your mobile phase can affect the stability of the this compound during the run. Ensure the mobile phase pH is in a range where your compound is stable.

  • Inconsistent Sample Handling: Ensure uniform timing and temperature conditions for all samples from collection to analysis to minimize variability in degradation.

Quantitative Data on this compound Stability

The stability of carbamates is highly dependent on pH and temperature. The following tables summarize representative stability data. Note that absolute values will vary for different this compound structures.

Table 1: Effect of pH on this compound Half-Life (t1/2)

This compound TypepH 3.0pH 5.0pH 7.4pH 9.0
N-monosubstituted Phenyl this compoundStableHours to Days4 - 40 minutes[2]< 5 minutes
N,N-disubstituted Phenyl this compoundStableStableStable[2]Hours to Days
N-methyl this compound Insecticide (e.g., Carbofuran)DaysDays~15-30 days~1-2 days

Data is compiled for illustrative purposes and actual rates should be determined experimentally.

Table 2: Effect of Temperature on this compound Degradation Rate Constant (k)

CompoundTemperatureRate Constant (k)pH
Methomyl (N-methylthis compound)10°C0.0076 min-1[8]Neutral
Methomyl (N-methylthis compound)30°CNot specifiedNeutral
Methomyl (N-methylthis compound)50°C0.0098 min-1[8]Neutral
Carbofuran Degrading Isolate D130°COptimal for degradation[9]9.0[9]

Higher rate constants indicate faster degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring this compound Degradation

This protocol provides a general framework for analyzing this compound stability.

  • System Preparation:

    • HPLC System with a UV detector and a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is common. The aqueous portion should be buffered to a pH known to stabilize your this compound (e.g., pH 3-4 with formic or acetic acid).

  • Standard Preparation:

    • Prepare a stock solution of your this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Create a series of calibration standards by diluting the stock solution in the initial mobile phase composition.

  • Stability Study Setup:

    • Prepare solutions of your this compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate these solutions at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffered solution.

    • Immediately quench any further degradation by diluting the aliquot in the acidic mobile phase or by adding an acid.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point against the calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the degradation rate constant (-k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Note: For N-methylcarbamates, EPA Method 531.1 describes a post-column derivatization method with o-phthalaldehyde (B127526) (OPA) and fluorescence detection for enhanced sensitivity.[7][10]

Visualizations

Diagram 1: General Hydrolysis Pathways of Carbamates

G cluster_mono N-Monosubstituted this compound Hydrolysis (E1cB) cluster_di N,N-Disubstituted this compound Hydrolysis (BAC2) mono_this compound R-NH-C(O)O-R' isocyanate Isocyanate Intermediate (R-N=C=O) mono_this compound->isocyanate + OH- mono_products Amine (R-NH2) + Alcohol (R'-OH) + CO2 isocyanate->mono_products + H2O di_this compound R2N-C(O)O-R' tetrahedral_intermediate Tetrahedral Intermediate di_this compound->tetrahedral_intermediate + OH- di_products Amine (R2NH) + Alcohol (R'-OH) + CO2 tetrahedral_intermediate->di_products

Caption: Hydrolysis mechanisms for N-monosubstituted and N,N-disubstituted carbamates.

Diagram 2: Experimental Workflow for this compound Stability Assessment

G prep Prepare this compound Solutions in Buffers of Varying pH incubate Incubate at Constant Temperature prep->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 2...) incubate->sample quench Quench Degradation (e.g., acidify) sample->quench analyze Analyze by HPLC-UV quench->analyze data Plot ln[C] vs. Time Calculate Rate Constant (k) and Half-Life (t1/2) analyze->data

Caption: A typical workflow for determining the kinetic stability of a this compound compound.

References

Technical Support Center: Optimizing HPLC Separation of Carbamate Pesticide Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of carbamate pesticide mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound pesticides.

ProblemPossible CausesRecommended Solutions
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of water to organic solvent (acetonitrile or methanol). A gradient elution may be necessary for complex mixtures.[1][2][3]
Incorrect column selection.Use a C8 or C18 column specifically designed for this compound analysis.[2]
Flow rate is too high.Reduce the flow rate to allow for better separation.
Column temperature is not optimal.Use a column oven to maintain a consistent and optimal temperature.[4]
Peak Tailing Secondary interactions with silanol (B1196071) groups.Use an end-capped C8 or C18 column. Adjust the mobile phase pH to be between 2.5 and 7.5.
Column overload.Dilute the sample or inject a smaller volume.
Column contamination.Wash the column with a strong solvent or replace it if necessary.
Variable Retention Times Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and keep solvent reservoirs capped to prevent evaporation. Ensure adequate mobile phase degassing.
Inadequate column equilibration.Equilibrate the column with the mobile phase until a stable baseline is achieved before injecting the sample.
Pump malfunction or leaks.Check the HPLC pump for leaks and ensure a consistent flow rate.[5]
Temperature fluctuations.Maintain a constant column temperature using a column oven.[4]
No Peaks or Low Signal Intensity Improper sample preparation.Ensure the extraction procedure effectively recovers the carbamates from the sample matrix. Solid-Phase Extraction (SPE) is a common and effective technique.[6]
Detector issue.For UV detection, ensure the wavelength is appropriate for carbamates (typically around 220 nm). For fluorescence detection (as in EPA method 531.1), verify the post-column derivatization reagents are fresh and the reaction conditions are optimal.[4][7][8]
Injection problem.Check the autosampler for proper operation and ensure the injection volume is appropriate.
Baseline Noise or Drift Contaminated mobile phase or column.Use high-purity solvents and filter the mobile phase. Flush the column with a strong solvent.
Air bubbles in the system.Degas the mobile phase and purge the pump.
Detector lamp aging.Replace the detector lamp if it has exceeded its lifetime.
Ghost Peaks Contamination in the injection system.Clean the injection port and syringe.
Carryover from previous injections.Run a blank gradient after each sample to wash the column.
Impurities in the mobile phase.Use high-purity solvents and prepare fresh mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for separating a mixture of this compound pesticides?

A1: A good starting point for separating a mixture of this compound pesticides is reversed-phase HPLC using a C18 column.[2] A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) is commonly employed. Detection can be performed using a UV detector at a low wavelength (e.g., 220 nm) or, for higher sensitivity and selectivity, a fluorescence detector after post-column derivatization, as specified in EPA Method 531.1.[4][7][8]

Q2: How can I improve the sensitivity of my this compound analysis?

A2: To enhance sensitivity, consider using a more sensitive detection method. EPA Method 531.1 utilizes post-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form highly fluorescent derivatives, which are then detected by a fluorescence detector.[4][8] Alternatively, using a mass spectrometer (MS) as a detector (LC-MS) can provide excellent sensitivity and specificity.[1][9]

Q3: My this compound pesticides are thermally labile. Is HPLC a suitable technique?

A3: Yes, HPLC is the preferred method for analyzing thermally unstable compounds like many this compound pesticides because it does not require high temperatures for sample vaporization, unlike gas chromatography.[8]

Q4: What are the key considerations for sample preparation of carbamates from complex matrices like water or soil?

A4: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound pesticides from environmental samples.[6] It is crucial to select the appropriate SPE sorbent (e.g., C18 or Oasis HLB) and optimize the extraction protocol, including sample pH adjustment, loading, washing, and elution steps, to ensure good recovery of the target analytes.

Q5: How do I troubleshoot issues with the post-column derivatization step in EPA Method 531.1?

A5: Common issues with post-column derivatization include unstable baselines, loss of sensitivity, or no signal. Ensure that the derivatization reagents (OPA and sodium hydroxide) are freshly prepared and of high purity. Check for leaks in the post-column reaction system and verify that the reaction coil temperature and reagent flow rates are set correctly according to the method.[4][8]

Quantitative Data

Table 1: Example HPLC Gradient Program for this compound Separation

This table outlines a typical gradient elution program for the separation of a mixture of this compound pesticides on a C18 column.

Time (minutes)% Mobile Phase A (Water with 0.1% Formic Acid)% Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
0.08515
2.58515
5.05050
7.05050
8.01585
10.01585
10.18515
15.08515

This is an exemplary gradient and may require optimization based on the specific this compound mixture and HPLC system.

Table 2: Mass Spectrometry Parameters for Selected this compound Pesticides

The following table provides example mass spectrometry parameters for the analysis of several this compound pesticides using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

This compound PesticidePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Aldicarb191.1116.189.110
Carbaryl202.1145.1117.115
Carbofuran222.1165.1123.112
Methomyl163.088.058.08
Oxamyl220.172.190.110
Propoxur209.1111.1167.114

These parameters are illustrative and should be optimized for the specific instrument being used.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Carbamates from Water

Objective: To extract and concentrate this compound pesticides from a water sample.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of methanol, and then 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained carbamates from the cartridge by passing 5 mL of acetonitrile through it. Collect the eluate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-UV Analysis of this compound Pesticides

Objective: To separate and quantify this compound pesticides using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10-80% B (linear gradient)

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 220 nm[7][10]

Procedure:

  • Prepare standard solutions of the target this compound pesticides at known concentrations in the initial mobile phase.

  • Prepare the sample extracts as described in Protocol 1.

  • Set up the HPLC system with the specified conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify and quantify the carbamates in the samples by comparing their retention times and peak areas to those of the standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Water Sample SPE Solid-Phase Extraction Sample->SPE Elute Elution & Concentration SPE->Elute Reconstitute Reconstitution Elute->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV/MS Detection Separate->Detect Process Data Acquisition & Processing Detect->Process Quantify Quantification Process->Quantify Report Reporting Quantify->Report

Caption: Experimental workflow for this compound pesticide analysis.

Troubleshooting_No_Peaks Start Problem: No Peaks Detected CheckInjector Is the injector functioning correctly? Start->CheckInjector CheckSample Is the sample concentration sufficient? CheckInjector->CheckSample Yes FixInjector Troubleshoot injector (e.g., check for blockages, ensure proper sample loop filling). CheckInjector->FixInjector No CheckDetector Is the detector on and configured correctly? CheckSample->CheckDetector Yes ConcentrateSample Increase sample concentration or injection volume. Review extraction procedure. CheckSample->ConcentrateSample No CheckFlow Is there flow from the column? CheckDetector->CheckFlow Yes ConfigureDetector Verify detector settings (e.g., lamp on, correct wavelength, data acquisition enabled). CheckDetector->ConfigureDetector No CheckPump Troubleshoot pump and flow path (e.g., check for leaks, mobile phase levels, blockages). CheckFlow->CheckPump No FurtherDiag Further diagnostics needed (e.g., column issue, system controller). CheckFlow->FurtherDiag Yes

Caption: Troubleshooting logic for "No Peaks Detected" issue.

References

Minimizing by-product formation in large-scale carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during large-scale carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in large-scale this compound synthesis?

A1: In large-scale this compound synthesis, particularly when using isocyanates, the most common by-products are substituted ureas, allophanates, and biurets.[1] Thermal decomposition of the this compound product can also occur, leading to the formation of an isocyanate and an alcohol.[2][3][4]

Q2: How can I detect the formation of these by-products?

A2: A combination of analytical techniques is recommended for the detection and quantification of by-products. Thin-Layer Chromatography (TLC) is often used for initial qualitative assessment of the reaction mixture. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[5][6][7] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of both the desired this compound and any by-products.[1]

Q3: What is the primary cause of urea (B33335) by-product formation?

A3: Urea by-products are typically formed from the reaction of the isocyanate starting material with water present in the reaction mixture.[8][9] The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to produce a disubstituted urea.[8]

Q4: Under what conditions do allophanate (B1242929) and biuret (B89757) by-products form?

A4: Allophanates are formed from the reaction of an isocyanate with a this compound.[10][11][12] This reaction is often promoted by excess isocyanate and higher reaction temperatures.[1][13] Biurets are formed from the reaction of an isocyanate with a urea by-product.[14][15][16] Similar to allophanate formation, the presence of excess isocyanate and elevated temperatures can favor biuret formation.[8]

Troubleshooting Guides

Issue 1: Presence of Urea By-products

Symptoms:

  • Appearance of an unexpected, often less soluble, solid in the reaction mixture.

  • Complex ¹H NMR spectrum with additional N-H signals.

  • Mass spectrometry data indicating a product with a higher molecular weight than the expected this compound.

Root Causes & Corrective Actions:

Root CauseCorrective Action
Presence of water in reactants or solvent. Ensure all reactants and solvents are anhydrous. Use freshly distilled solvents and dry starting materials.[5]
Atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]
"Wet" workup conditions. Minimize contact with water during the workup process. Use brine to wash the organic layer and dry thoroughly with a suitable drying agent (e.g., MgSO₄, Na₂SO₄).

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware: All glassware should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum immediately before use.

  • Solvents: Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased as anhydrous grade and stored over molecular sieves.

  • Reactants: Solid reactants should be dried under high vacuum. Liquid reactants should be distilled prior to use if water content is a concern.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for the transfer of reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dry Glassware (Oven/Flame-dried) D Assemble Under Inert Atmosphere (N₂/Ar) A->D B Use Anhydrous Solvents (Freshly distilled/Anhydrous grade) B->D C Dry Reactants (Under vacuum) C->D E Reagent Transfer via Syringe/Cannula D->E F Minimize Water Contact E->F G Wash with Brine F->G H Thoroughly Dry Organic Layer G->H

Issue 2: Formation of Allophanate and Biuret By-products

Symptoms:

  • Significantly reduced yield of the desired this compound.

  • Products are difficult to purify, often having similar solubility to the desired product.

  • NMR and MS data indicate the presence of higher molecular weight species corresponding to the addition of one or more isocyanate units.

Root Causes & Corrective Actions:

Root CauseCorrective Action
Excess Isocyanate. Use a stoichiometric amount or a slight excess (≤ 1.05 equivalents) of the isocyanate. For reactions where the isocyanate is added to the alcohol/amine, slow, controlled addition is recommended.[1]
High Reaction Temperature. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1][18]
Prolonged Reaction Time at Elevated Temperature. Monitor the reaction progress by TLC or HPLC and stop the reaction once the limiting reagent is consumed.[5]
Catalyst Choice. The choice of catalyst can influence the formation of side products. Some catalysts may favor allophanate or biuret formation. A catalyst screen may be necessary to find optimal conditions.[1]

Experimental Protocol: Controlled Isocyanate Addition

  • Setup: The alcohol or amine is dissolved in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere.

  • Reagent Preparation: The isocyanate is dissolved in a separate flask with anhydrous solvent to a known concentration.

  • Addition: The isocyanate solution is added dropwise to the stirred solution of the alcohol or amine at a controlled temperature (e.g., 0 °C or room temperature) using a syringe pump or a dropping funnel over a prolonged period (e.g., 1-2 hours).

  • Monitoring: The reaction is monitored by TLC or HPLC to determine the point of complete consumption of the starting alcohol or amine.

G Isocyanate R-N=C=O This compound R-NH-CO-OR' Isocyanate->this compound + R'-OH Allophanate R-N(CO-NH-R)-CO-OR' Isocyanate->Allophanate + this compound Biuret R-N(CO-NH-R)-CO-NH-R Isocyanate->Biuret + Urea Alcohol R'-OH Alcohol->this compound This compound->Allophanate Urea R-NH-CO-NH-R Urea->Biuret

Issue 3: Thermal Decomposition of this compound Product

Symptoms:

  • Loss of product during purification, especially if high temperatures are used (e.g., distillation).

  • Reappearance of isocyanate or alcohol starting materials in the purified product.

  • Gas evolution (CO₂) if the decomposition proceeds further.

Root Causes & Corrective Actions:

Root CauseCorrective Action
High Purification Temperatures. Avoid high temperatures during purification. Use purification techniques that can be performed at or below room temperature, such as column chromatography or recrystallization.[19][20]
Unstable this compound Structure. The thermal stability of carbamates can vary depending on their structure.[2][21] If the desired this compound is known to be thermally labile, all processing steps should be conducted at reduced temperatures.
Presence of Catalytic Impurities. Acidic or basic impurities can catalyze the decomposition of carbamates. Ensure thorough removal of any catalysts or reagents used in the synthesis during the workup.

Experimental Protocol: Low-Temperature Purification via Recrystallization

  • Solvent Selection: Choose a solvent system in which the this compound product has high solubility at a slightly elevated temperature (e.g., 40-50 °C) and low solubility at a lower temperature (e.g., 0-5 °C).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at the slightly elevated temperature.

  • Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature.

G Start By-product Detected Identify Identify By-product (HPLC, LC-MS, NMR) Start->Identify Urea Urea By-product Identify->Urea Urea Allophanate_Biuret Allophanate/Biuret By-product Identify->Allophanate_Biuret Allophanate/Biuret Decomposition Decomposition Products Identify->Decomposition Decomposition Check_Water Check for Water Sources (Reagents, Solvents, Atmosphere) Urea->Check_Water Control_Stoichiometry Control Isocyanate Stoichiometry Allophanate_Biuret->Control_Stoichiometry Control_Temp Lower Reaction Temperature Allophanate_Biuret->Control_Temp Purify_Low_Temp Use Low-Temperature Purification Decomposition->Purify_Low_Temp

References

Technical Support Center: Overcoming Solubility Challenges of Caramate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming solubility issues encountered with carbamate derivatives during biological assays. Inaccurate or inconsistent results in biological assays can often be traced back to poor compound solubility. This guide provides practical solutions, detailed experimental protocols, and frequently asked questions to ensure the reliability and reproducibility of your experimental data.

Troubleshooting Guide

Low solubility of this compound derivatives can manifest in various ways during an experiment, from visible precipitation to inconsistent assay results. This section provides a systematic approach to identifying and resolving these common issues.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer The compound's aqueous solubility is exceeded. This is common when a concentrated DMSO stock is diluted into a buffer where the compound is less soluble.[1]- Decrease the final concentration: Test a lower final concentration of the this compound derivative in your assay. - Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. Add the compound stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing to facilitate mixing.[1][2] - Increase the solvent concentration: If the assay allows, slightly increasing the final DMSO concentration (typically kept below 0.5%) may help maintain solubility. However, always run a vehicle control to account for solvent effects.[3][4]
Precipitation observed after incubation (e.g., in a 37°C incubator) - Temperature-dependent solubility: The compound may be less soluble at the incubation temperature. - pH shift in media: Cellular metabolism can alter the pH of the culture medium over time, affecting the solubility of pH-sensitive this compound derivatives.[2] - Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture media, leading to precipitation.[2]- Pre-warm all solutions: Ensure that the cell culture media and buffers are pre-warmed to the experimental temperature before adding the compound.[2] - Buffer the media: Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH during the experiment.[2] - Test solubility in simpler buffers: Evaluate the compound's solubility in a simpler buffer like PBS to determine if media components are the cause of precipitation.[2]
Cloudiness or turbidity in the well plate - Fine particulate precipitation: The compound may be forming very small, dispersed particles that are not immediately visible as a distinct precipitate. - Microbial contamination: Bacterial or fungal growth can cause turbidity.- Microscopic examination: Inspect a sample from the well under a microscope to confirm the presence of a chemical precipitate versus microbial contamination.[2] - Follow solutions for immediate precipitation.
Inconsistent or non-reproducible assay results - Variable compound concentration: Poor solubility leads to an unknown and variable concentration of the active compound in the assay, resulting in inconsistent biological effects.[5][6][7] - Compound precipitation on cell surfaces or plasticware: The compound may adhere to the surfaces of the assay plate or aggregate on the cell monolayer.- Determine the maximum soluble concentration: Perform a solubility assay (see protocols below) to determine the highest concentration of the this compound derivative that remains in solution under your specific experimental conditions. - Use solubility enhancers: If compatible with your assay, consider using solubilizing agents such as cyclodextrins or formulating the compound in a lipid-based delivery system.[8][9][10]
Difficulty dissolving the initial stock in DMSO - Intrinsic low solubility: Some this compound derivatives have inherently low solubility even in DMSO.[5][7] - Water absorption by DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds.[2] - Freeze-thaw cycles: Repeated freezing and thawing of the DMSO stock can lead to compound precipitation.[5][11]- Gentle heating and sonication: Warm the DMSO stock solution in a 37°C water bath and use a sonicator to aid dissolution. - Use anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO.[2] - Aliquot stock solutions: Store DMSO stock solutions in single-use aliquots to minimize freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A1: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO but without the test compound) in your experiments to account for any effects of the solvent itself.[3]

Q2: How do the structural features of this compound derivatives affect their solubility?

A2: The solubility of this compound derivatives is influenced by their overall lipophilicity, the presence of ionizable groups, and their crystalline structure. The nature of the substituents on the this compound nitrogen and oxygen can significantly alter the molecule's polarity and hydrogen bonding capacity. For instance, introducing polar functional groups can enhance aqueous solubility, while larger, nonpolar moieties will decrease it. The stability of carbamates to hydrolysis can also vary depending on their substitution pattern.

Q3: What are the differences between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic solubility is the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated organic stock (like DMSO) into an aqueous buffer. It is a high-throughput measurement often used in early drug discovery for rapid compound assessment.[6][7]

  • Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This measurement is more time-consuming but provides the true solubility of the compound and is critical for formulation development.[1][6][7]

For initial screening and troubleshooting in biological assays, determining the kinetic solubility under your specific assay conditions is often the most relevant.

Q4: Can I use sonication to dissolve my this compound derivative?

A4: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds in a solvent like DMSO. However, it is important to use it judiciously, as prolonged or high-energy sonication can potentially lead to compound degradation. Gentle warming in a 37°C water bath is often used in conjunction with sonication.[4]

Q5: Are there alternative solvents to DMSO for preparing stock solutions?

A5: While DMSO is the most common solvent for preparing stock solutions for in vitro assays, other options exist. These include ethanol, methanol, and propylene (B89431) glycol.[3] The choice of solvent depends on the specific solubility of your this compound derivative and its compatibility with your biological assay. It is important to note that all organic solvents can have effects on cells, and the final concentration should be minimized and controlled for.[3]

Quantitative Solubility Data of Illustrative this compound Derivatives

The following tables provide illustrative quantitative solubility data for a hypothetical series of this compound derivatives to demonstrate how solubility can vary with structure and solvent conditions.

Table 1: Kinetic Solubility of this compound Derivatives in Aqueous Buffer (pH 7.4)

Compound ID Structure Modification Kinetic Solubility (µM)
This compound-001Parent Compound (LogP = 4.5)5
This compound-002Addition of a hydroxyl group25
This compound-003Addition of a carboxylic acid group> 100
This compound-004Addition of a methoxy (B1213986) group8
This compound-005N,N-dimethyl substitution12

Table 2: Solubility of this compound-001 in Different Solvents

Solvent Solubility (mg/mL)
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
DMSO> 100
Ethanol25
Propylene Glycol15

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is used to determine the kinetic solubility of a compound by measuring light scattering from precipitated particles.

Materials:

  • Test this compound derivative

  • 100% DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom microplate

  • Nephelometer (plate reader with light scattering capabilities)

Procedure:

  • Prepare a stock solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add to aqueous buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer DMSO stock: Transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure turbidity: Measure the light scattering of each well using a nephelometer.

  • Determine solubility: The kinetic solubility is the highest concentration at which the light scattering signal is not significantly above the background (wells with DMSO only).

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium.

Materials:

  • Solid this compound derivative (powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC vials with caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Add excess solid: Add an excess amount of the solid this compound derivative to an HPLC vial (e.g., 1-2 mg).

  • Add buffer: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Collect supernatant: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute and analyze: Dilute the supernatant with an appropriate solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound by HPLC with UV detection.

  • Quantify: Determine the concentration of the this compound derivative in the supernatant by comparing its peak area to a standard curve of known concentrations. This concentration represents the thermodynamic solubility.

Visualizations

Experimental Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result assay_decision Select Assay Protocol k_result->assay_decision t_start Excess Solid Compound t_add Add Aqueous Buffer t_start->t_add t_incubate Equilibrate (24-48h) t_add->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_analyze Analyze Supernatant (HPLC) t_separate->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result t_result->assay_decision compound This compound Derivative compound->k_start compound->t_start assay Proceed with Biological Assay assay_decision->assay

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound derivatives.

JAK-STAT Signaling Pathway: An Example of a Biological Assay Target

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular processes like proliferation, differentiation, and immune response.[2][5][8] Many drug discovery efforts target this pathway with inhibitors. The solubility of these inhibitors, which can include this compound derivatives, is paramount for obtaining accurate IC50 values in kinase assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK STAT STAT receptor->STAT Recruitment JAK->receptor JAK->JAK JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation inhibitor This compound Inhibitor (Solubility is Critical) inhibitor->JAK Inhibition gene_transcription Gene Transcription DNA->gene_transcription Binding & Activation cytokine Cytokine cytokine->receptor Binding

Caption: Simplified diagram of the JAK-STAT signaling pathway, a common target for inhibitors.

References

Preventing racemization during carbamate synthesis with chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the synthesis of carbamates from chiral amines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in chiral carbamate synthesis?

A1: Racemization is the process where a pure enantiomer (a single mirror-image form of a chiral molecule) converts into an equal mixture of both enantiomers, known as a racemate.[1][2] This is a significant issue in pharmaceutical and chemical development because often only one enantiomer of a chiral molecule is biologically active or has the desired effect, while the other may be inactive or even harmful.[3] During this compound synthesis, the chiral center of the amine can lose its specific three-dimensional arrangement, leading to a loss of optical purity in the final product.

Q2: What is the primary mechanism that causes racemization during the reaction of a chiral amine with a chloroformate?

A2: The primary cause of racemization in this context is the abstraction of the proton from the nitrogen atom of the chiral amine by a base. While the proton on the nitrogen is the most acidic, under certain conditions, particularly with strong bases or elevated temperatures, the proton on the chiral carbon atom (the α-proton) can be abstracted.[4] This would lead to the formation of a planar, achiral carbanion intermediate. Subsequent reaction would occur from either face of this planar intermediate with equal probability, resulting in a 50:50 mixture of both enantiomers.[1][2]

Q3: Which reaction parameters have the most significant impact on racemization?

A3: The choice of base, reaction temperature, and activation time are the most critical factors.

  • Base: Stronger, more basic amines like N,N-diisopropylethylamine (DIEA) can increase the rate of racemization compared to weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]

  • Temperature: Elevated temperatures accelerate the rate of all reactions, including the undesired racemization pathway.[4]

  • Activation Time: Prolonged reaction times, especially during the activation of an amino acid in peptide synthesis (a related process), can lead to the formation of intermediates like oxazolones which are highly prone to racemization.[4]

Q4: What analytical techniques are used to determine if my product has racemized?

A4: The most common and accurate methods for determining enantiomeric excess (e.e.) are chromatographic techniques using a chiral stationary phase (CSP).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the enantioseparation of chiral compounds.[5]

  • Chiral Gas Chromatography (GC): Also a very common and accurate method for determining e.e. values.[6]

  • Other Methods: Techniques like Nuclear Magnetic Resonance (NMR) with chiral shift reagents, Circular Dichroism (CD) spectroscopy, and mass spectrometry can also be used for chiral analysis.[6][7][8] A fluorescence-based assay has also been developed for high-throughput screening.[9]

Troubleshooting Guide: Racemization Observed in Final this compound

This guide helps you diagnose and solve issues with racemization during your this compound synthesis.

Problem: Significant loss of enantiomeric purity detected in the final this compound product.

Below is a troubleshooting workflow to identify and mitigate the source of racemization.

G cluster_0 Troubleshooting Workflow start Racemization Detected (Low % e.e.) temp Step 1: Evaluate Reaction Temperature start->temp Begin Diagnosis base Step 2: Evaluate Base Choice temp->base If Temp is High temp_sol Solution: - Run reaction at 0°C or below. - Ensure consistent cooling. temp->temp_sol Action time Step 3: Evaluate Reaction Time & Order of Addition base->time If Base is Strong base_sol Solution: - Switch to a weaker base (e.g., NMM, collidine). - Use the minimum necessary amount of base. base->base_sol Action analysis Step 4: Verify Workup & Purification time->analysis If Reaction Time is Prolonged time_sol Solution: - Add chloroformate slowly to cooled amine/base mixture. - Monitor reaction and quench promptly upon completion. time->time_sol Action analysis_sol Solution: - Maintain neutral pH during aqueous workup. - Use neutral purification media or buffer eluents. analysis->analysis_sol Action

Caption: Troubleshooting decision tree for racemization issues.

Detailed Troubleshooting Steps

1. High Reaction Temperature

  • Possible Cause: Many reactions are exothermic. Even if the reaction is started at a low temperature, the heat generated can accelerate racemization. Lower temperatures generally suppress racemization.[4][10]

  • Solution:

    • Perform the reaction at 0°C or -20°C using an ice or dry ice bath.

    • Add the chloroformate reagent dropwise (slowly) to the solution of the chiral amine and base to control the reaction exotherm.

    • Ensure efficient stirring to dissipate heat uniformly.

2. Inappropriate Base

  • Possible Cause: The base plays a crucial role. A strong base can increase the likelihood of abstracting the proton from the chiral center.[4] While a base is necessary to neutralize the HCl generated, its strength and concentration must be carefully controlled.

  • Solution:

    • If using a strong base like N,N-diisopropylethylamine (DIEA), consider switching to a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4]

    • Use the minimum stoichiometric amount of base required (typically 1.0 to 1.1 equivalents).

3. Prolonged Reaction Time or Incorrect Reagent Order

  • Possible Cause: Leaving the chiral amine in the presence of the base and activating agent for an extended period before the reaction is complete can increase the chance of side reactions and racemization.

  • Solution:

    • Follow the standard procedure of adding the chloroformate to a pre-cooled mixture of the amine and base. This ensures the chloroformate reacts quickly upon addition.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting amine is consumed.

4. Racemization During Workup or Purification

  • Possible Cause: The stereochemical integrity of the product can be compromised during post-reaction processing.[11] Strongly acidic or basic conditions during an aqueous wash can cause epimerization. Similarly, purification on standard silica (B1680970) gel, which is inherently acidic, can sometimes induce racemization on the column.[11]

  • Solution:

    • During aqueous workup, ensure the pH is maintained near neutral.

    • If racemization on silica gel is suspected, try neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent, or use an alternative stationary phase like alumina.

Data Summary: Influence of Reaction Conditions

The selection of reagents and conditions is critical. While direct comparative data for a single chiral amine across multiple conditions is sparse in the literature, principles from the related field of peptide synthesis provide valuable insights.

ParameterCondition to AVOIDRecommended ConditionRationale
Base Strong bases (e.g., DIEA)Weaker, sterically hindered bases (e.g., NMM, 2,4,6-collidine)[4]Reduces the rate of α-proton abstraction from the chiral center.
Temperature Elevated Temperatures (> Room Temp)0°C or below[4]Slows down the rate of racemization relative to the desired this compound formation.
Additives (Not always used)Additives like HOBt or HOAt can sometimes suppress racemization[4][12]These additives can form active esters that are less prone to racemization pathways. Primarily used in peptide coupling.
Solvent Protic SolventsAprotic solvents (e.g., Dichloromethane, THF, Acetonitrile)Aprotic solvents are standard for these reactions and do not interfere with the reactive intermediates.

Key Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis with Minimized Racemization
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral amine (1.0 eq.) and a sterically hindered, non-nucleophilic base (e.g., N-methylmorpholine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the chloroformate (e.g., benzyl (B1604629) chloroformate, 1.05 eq.) dropwise to the cooled, stirring solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the reaction's progress by TLC until the starting amine is no longer visible (typically 1-4 hours).

  • Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a suitable eluent system.

Protocol 2: Analysis of Enantiomeric Excess (% e.e.) by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified this compound product (approx. 1 mg/mL) in the mobile phase.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are widely applicable.[5]

  • Method Development:

    • Start with a typical mobile phase for normal phase HPLC, such as a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).

    • Inject a sample of the racemic standard (if available) to confirm the separation of the two enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the enantiomer peaks.

  • Analysis: Inject the sample of your synthesized this compound.

  • Calculation: Integrate the peak areas for both enantiomers (A1 and A2). Calculate the enantiomeric excess using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100%

G cluster_workflow General Experimental Workflow A 1. Dissolve Chiral Amine & Base in Solvent B 2. Cool Mixture to 0°C A->B C 3. Add Chloroformate Dropwise B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purify Product (Chromatography) E->F G 7. Analyze % e.e. (Chiral HPLC) F->G

Caption: A typical workflow for chiral this compound synthesis.

References

Technical Support Center: Selective Carbamate Protection of Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the selective protection of polyamines with carbamates.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective protection of polyamines?

The main difficulty arises from the presence of multiple amino groups (both primary and secondary) with similar reactivities within a single molecule.[1][2] This often leads to a mixture of over-protected or randomly protected products, making it challenging to isolate the desired regioselectively protected polyamine.

Q2: How can I selectively protect the primary amino groups over the secondary ones?

Selectivity can be achieved by leveraging the inherent differences in nucleophilicity and steric hindrance between primary and secondary amines. Primary amines are generally more reactive.[1] Key strategies include:

  • Stoichiometric Control: Carefully controlling the amount of the protecting agent (e.g., Boc anhydride) can favor the protection of the more reactive primary amines.[1]

  • Choice of Reagent: Alkyl phenyl carbonates (e.g., tert-butyl phenyl carbonate) have been shown to afford high chemoselectivity for the protection of primary amino groups in the presence of secondary ones.[3][4]

  • pH Control: Manipulating the reaction pH can alter the protonation state of the different amino groups, allowing for enhanced selectivity.[1]

Q3: What are orthogonal protecting groups, and why are they essential for polyamine synthesis?

Orthogonal protecting groups are distinct groups that can be removed under different, non-interfering conditions.[5][6] For example, a Boc group (acid-labile), a Cbz group (removed by hydrogenolysis), and an Fmoc group (base-labile) can be used in the same molecule.[3][6] This strategy is critical for complex polyamine derivatives as it allows for the sequential deprotection and functionalization of specific amino groups without affecting others.[5][7]

Q4: What are the standard deprotection conditions for common carbamates like Boc, Cbz, and Fmoc?

  • Boc (tert-butoxycarbonyl): Typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[6][8]

  • Cbz (benzyloxycarbonyl): Removed under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C).[6][9]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed with a mild base, commonly a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[6][10]

  • Alloc (allyloxycarbonyl): Can be removed by treatment with a Palladium(0) catalyst.[3]

Troubleshooting Guide

Q1: My reaction resulted in a complex mixture of over-reacted products (di-, tri-, tetra-protection). How can I improve selectivity for mono- or di-protection?

This is a common issue resulting from the high reactivity of the protecting agents.

  • Solution 1: Adjust Stoichiometry: Reduce the equivalents of the this compound-forming reagent relative to the polyamine. For mono-protection of symmetric diamines, using an excess of the diamine is a common strategy.[3]

  • Solution 2: Slow Addition: Add the protecting agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This can help control the reaction rate and favor the protection of the most reactive sites first.[3]

  • Solution 3: Change Reagent: Standard reagents like Boc-anhydride can be highly reactive. Consider using alkyl phenyl carbonates, which have shown greater selectivity for primary amines at room temperature.[3][4]

Q2: I am observing low or no yield of the desired product. What are the possible causes?

Low yields can stem from several factors related to reagents and reaction conditions.

  • Possible Cause 1: Reagent Degradation: Chloroformate reagents (e.g., Cbz-Cl) can degrade upon storage. Ensure you are using fresh or properly stored reagents.[4] Alkyl phenyl carbonates are generally more stable.[4]

  • Possible Cause 2: Inadequate Base: For reactions involving chloroformates, a base is required to neutralize the HCl byproduct.[9] Ensure the appropriate amount and type of base (e.g., pyridine, triethylamine, or an inorganic base) is used.

  • Possible Cause 3: Poor Solubility: The polyamine starting material or the product may have poor solubility in the chosen solvent, hindering the reaction. Test different solvents like DMF or CH₂Cl₂.[3]

Q3: During the deprotection step, other sensitive functional groups in my molecule were affected. How can I prevent this?

This indicates that your deprotection conditions are too harsh for your substrate.

  • Solution: Employ an Orthogonal Strategy. The key is to choose a protecting group that can be removed under conditions that do not affect your other functional groups.[5][6]

    • If your molecule is acid-sensitive, avoid using a Boc group. A Cbz group, which is removed by mild catalytic hydrogenation, would be a better choice.[6][9]

    • If your molecule contains double bonds or other groups susceptible to reduction, avoid Cbz deprotection. An Fmoc group (base-labile) or Boc group (acid-labile) might be more suitable.[6]

Quantitative Data Summary

The following tables summarize yields for the selective protection of common polyamines using different this compound strategies.

Table 1: Yields of Selectively Protected Polyamines with Alkyl Phenyl Carbonates Data adapted from Pittelkow, M., et al.[3][4]

PolyamineProtecting Group (PG)ReagentProductYield (%)
SpermidineBoctert-Butyl phenyl carbonateN¹,N⁸-Di-Boc-spermidine78
SpermidineCbzBenzyl phenyl carbonateN¹,N⁸-Di-Cbz-spermidine85
SpermidineAllocAllyl phenyl carbonateN¹,N⁸-Di-Alloc-spermidine90
SpermineBoctert-Butyl phenyl carbonateN¹,N¹²-Di-Boc-spermine86
SpermineCbzBenzyl phenyl carbonateN¹,N¹²-Di-Cbz-spermine92
SpermineAllocAllyl phenyl carbonateN¹,N¹²-Di-Alloc-spermine89

Table 2: Comparison of Common this compound Protecting Groups

Protecting GroupAbbreviationCommon ReagentCleavage ConditionsStability
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA)[8]Stable to base, hydrogenolysis
benzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[9]Stable to mild acid and base
9-fluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[6][10]Stable to acid and hydrogenolysis
allyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalysis[3]Stable to acid and base

Experimental Protocols & Workflows

General Workflow for Selective Polyamine Protection

The diagram below illustrates a typical experimental workflow for the selective protection of a polyamine.

workflow_protection cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Analysis start Dissolve Polyamine in appropriate solvent (e.g., DMF, CH2Cl2) add_reagent Slowly add protecting agent (e.g., Alkyl Phenyl Carbonate) start->add_reagent 1.1 eq. per primary amine react Stir at specified temperature (e.g., Room Temp) add_reagent->react Stir overnight workup Aqueous Workup (Acid/Base Extraction) react->workup Reaction complete purify Dry, Concentrate, and Purify (e.g., Crystallization) workup->purify end_product Characterize Final Product (NMR, MS) purify->end_product orthogonal_strategy Polyamine Multi-Protected Polyamine Boc Boc Group Polyamine->Boc Cbz Cbz Group Polyamine->Cbz Fmoc Fmoc Group Polyamine->Fmoc Deprotect_Boc Treat with Acid (e.g., TFA) Boc->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H2, Pd/C) Cbz->Deprotect_Cbz Deprotect_Fmoc Treat with Base (e.g., Piperidine) Fmoc->Deprotect_Fmoc Free_Amine1 Free Amine 1 Deprotect_Boc->Free_Amine1 Selective Deprotection Free_Amine2 Free Amine 2 Deprotect_Cbz->Free_Amine2 Selective Deprotection Free_Amine3 Free Amine 3 Deprotect_Fmoc->Free_Amine3 Selective Deprotection troubleshooting_flow start Problem Encountered issue1 Low or No Yield start->issue1 issue2 Mixture of Products (Poor Selectivity) start->issue2 issue3 Side reactions during Deprotection start->issue3 cause1a Degraded Reagents? issue1->cause1a cause1b Incorrect Stoichiometry? issue1->cause1b cause2a Reagent too reactive? issue2->cause2a cause2b Reaction too fast? issue2->cause2b cause3a Conditions too harsh? issue3->cause3a sol1a Use fresh reagents (e.g., stable carbonates) cause1a->sol1a sol1b Verify calculations and reagent measurements cause1b->sol1b sol2a Use milder reagent (e.g., Alkyl Phenyl Carbonate) cause2a->sol2a sol2b Lower temperature and add reagent slowly cause2b->sol2b sol3a Switch to an orthogonal protecting group with milder deprotection cause3a->sol3a

References

Technical Support Center: Enhancing LC-MS Sensitivity for Carbamate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for carbamate detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in LC-MS analysis of carbamates?

Low sensitivity in LC-MS analysis of carbamates can stem from several factors throughout the analytical workflow. Key causes include:

  • Suboptimal Ionization: Carbamates can have poor ionization efficiency in the MS source. This can be due to incorrect mobile phase pH, lack of appropriate additives, or unsuitable ion source parameters (e.g., temperature, gas flows, and voltages).[1][2][3]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target carbamates, leading to inaccurate and inconsistent results.[4][5][6][7] This is a significant challenge, especially in complex matrices like food and biological samples.[7][8]

  • Inefficient Sample Preparation: Poor extraction and cleanup can result in low recovery of carbamates and/or high levels of interfering matrix components.[4][9]

  • Chromatographic Issues: Poor peak shape (e.g., broadening or tailing), inadequate retention, or co-elution with interfering compounds can all reduce signal intensity and, therefore, sensitivity.[10]

  • Instrument Contamination: Buildup of contaminants in the LC system or MS ion source can lead to high background noise and suppression of the analyte signal.[10][11]

  • Inappropriate LC-MS Method Parameters: Incorrect selection of parameters such as the column, mobile phase, gradient, and MS acquisition settings (e.g., precursor/product ions, collision energy) will directly impact sensitivity.[1][12]

Q2: How can I minimize matrix effects when analyzing carbamates in complex samples?

Minimizing matrix effects is crucial for achieving high sensitivity and accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[8][12][13][14]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[4][8][15]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte as an internal standard is a robust way to correct for matrix effects and variations in sample preparation and instrument response.[16]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the target carbamates from co-eluting matrix components can significantly reduce interference.[5][7]

  • Sample Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering compounds to a level where their effect is negligible, although this may compromise the limit of detection.[16]

Q3: What are the advantages of using LC-MS/MS over older methods like HPLC with post-column derivatization for this compound analysis?

LC-MS/MS offers several significant advantages for this compound analysis:

  • Higher Sensitivity and Specificity: LC-MS/MS, particularly with multiple reaction monitoring (MRM), provides superior sensitivity and selectivity compared to HPLC with post-column derivatization and fluorescence detection.[13][17]

  • Simpler and Faster Analysis: LC-MS/MS methods often have shorter run times and do not require the time-consuming and expensive post-column derivatization step.[17]

  • Confirmatory Analysis: The use of precursor and product ion transitions in MS/MS provides a higher degree of confidence in the identification of the analytes.[12]

  • Multi-Residue Analysis: LC-MS/MS is well-suited for the simultaneous analysis of a large number of carbamates and other pesticide classes in a single run.[12][18]

Q4: Can derivatization improve the sensitivity of this compound detection by LC-MS?

Yes, derivatization can be a powerful tool to enhance the sensitivity of this compound detection in LC-MS. While many carbamates can be analyzed directly, derivatization can:

  • Improve Ionization Efficiency: By introducing a readily ionizable group to the this compound molecule, derivatization can significantly increase the signal intensity in the mass spectrometer.[19][20] For example, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl this compound (AQC) has been shown to enhance the ionization yield of small peptides and glycopeptides.[19]

  • Enhance Chromatographic Properties: Derivatization can alter the polarity of the analytes, leading to better retention and peak shape on the chromatographic column.

  • Increase Specificity: A targeted derivatization reaction can increase the specificity of the analysis by tagging only the compounds of interest.

However, it's important to note that derivatization adds an extra step to the sample preparation workflow, which can introduce variability.[21] For some carbamates, direct analysis by LC-MS/MS is sufficiently sensitive and is often preferred for its simplicity.[17]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common sensitivity issues encountered during LC-MS analysis of carbamates.

Issue 1: Low or No Analyte Signal

If you are observing a significantly lower signal than expected or no signal at all, follow these steps:

Troubleshooting Workflow for Low/No Signal

LowSignalTroubleshooting start Low or No Signal check_instrument 1. Check Instrument Status - MS spray visible? - System pressures normal? - Correct method loaded? start->check_instrument check_consumables 2. Verify Consumables - Fresh mobile phases? - Correct column installed? - Sufficient sample volume? check_instrument->check_consumables Instrument OK solution Problem Identified and Resolved check_instrument->solution Issue Found check_sample 3. Evaluate Sample - Sample degradation? - Correct sample preparation? check_consumables->check_sample Consumables OK check_consumables->solution Issue Found check_method 4. Review Method Parameters - Correct MRM transitions? - Optimized source parameters? check_sample->check_method Sample OK check_sample->solution Issue Found check_method->solution Method OK check_method->solution Issue Found

Caption: A step-by-step guide to troubleshooting low or no signal in LC-MS.

  • Check Instrument and Method Parameters:

    • Verify that the correct LC-MS method is loaded.[1]

    • Ensure all instrument parameters, including gas flows, temperatures, and voltages, are set as expected.[1]

    • Check the MS spray; an inconsistent or absent spray will result in no signal.[1] The capillary should be clean and properly positioned.[1]

    • Confirm that the MS acquisition window is set correctly to capture the analyte's retention time.[1]

  • Inspect Consumables and Mobile Phases:

    • Ensure mobile phases are fresh, correctly prepared, and degassed.[4] Use LC-MS grade solvents and additives to avoid contamination.[3][4]

    • Check for air bubbles in the mobile phase lines.[1]

    • Verify that the correct column is installed and not clogged.[1] High backpressure can be an indicator of a clog.[4]

  • Evaluate Sample and Sample Preparation:

    • Prepare a fresh standard to rule out degradation of the stock or working solutions.[4]

    • Review the sample preparation procedure to ensure there were no errors in extraction or dilution.

Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Poor peak shape can significantly reduce peak height and thus sensitivity.

Decision Tree for Poor Peak Shape

PoorPeakShape start Poor Peak Shape check_column Column Issue? - Contamination - Overloading - Mismatched guard start->check_column check_mobile_phase Mobile Phase Issue? - Incorrect pH - Buffer precipitation start->check_mobile_phase check_injection Injection Issue? - Solvent mismatch - Large injection volume start->check_injection check_system System Issue? - Dead volume - Leak start->check_system solution1 Flush or replace column. Reduce sample load. check_column->solution1 Yes solution2 Adjust pH. Ensure buffer solubility. check_mobile_phase->solution2 Yes solution3 Match sample solvent to mobile phase. Reduce injection volume. check_injection->solution3 Yes solution4 Minimize tubing length. Check for leaks. check_system->solution4 Yes

Caption: A decision tree for diagnosing the cause of poor peak shape.

  • Column-Related Issues:

    • Contamination: Flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[4]

    • Overloading: Inject a lower concentration or smaller volume of the sample.[4]

    • Guard Column: Ensure the guard column matches the analytical column and is replaced regularly.[4]

  • Mobile Phase and Sample Solvent Mismatch:

    • The sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to ensure good peak focusing on the column.[4]

    • Ensure all mobile phase components are fully soluble to prevent precipitation.[4]

  • System Issues:

    • Dead Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[22]

    • Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and distorted peaks.[1]

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound analysis from various studies, highlighting the sensitivity achievable with modern LC-MS/MS methods.

Table 1: LODs and LOQs of Carbamates in Various Matrices

This compoundMatrixLC-MS/MS MethodLOD (µg/kg)LOQ (µg/kg)Reference
AldicarbGingerUHPLC-ESI-MS/MS0.050 - 2.00.20 - 5.0[8]
CarbofuranGingerUHPLC-ESI-MS/MS0.050 - 2.00.20 - 5.0[8]
MethomylGingerUHPLC-ESI-MS/MS0.050 - 2.00.20 - 5.0[8]
Various (15)Fruits, Vegetables, TeaUPLC-QTRAP-MS/MS0.2 - 2.00.5 - 5.0[12]
Various (11)Camel MilkUHPLC-Triple Quadrupole-MS0.01-[23]
Various (20)FoodHPLC-MS/MS-5[14][15]
Various (10)Freeze-Dried CabbageUPLC-MS/MS0.2 - 4.01.0 - 10.0[24]

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for this compound Analysis in Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method for the extraction of carbamates from high-moisture food matrices.

QuEChERS Sample Preparation Workflow

QuEChERS start 1. Homogenize Sample extraction 2. Extraction with Acetonitrile (B52724) and QuEChERS Salts start->extraction centrifuge1 3. Centrifuge extraction->centrifuge1 cleanup 4. Dispersive SPE (d-SPE) Cleanup (PSA, C18, GCB) centrifuge1->cleanup centrifuge2 5. Centrifuge cleanup->centrifuge2 final 6. Transfer Supernatant for LC-MS/MS Analysis centrifuge2->final

Caption: A typical workflow for QuEChERS sample preparation.

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[13]

  • Extraction:

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for some methods) to the tube.[13]

    • Add the appropriate QuEChERS extraction salts (e.g., anhydrous MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute.[13]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[13]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (acetonitrile layer) to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove fats, and graphitized carbon black (GCB) to remove pigments).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. The extract may be evaporated and reconstituted in a suitable solvent if necessary.[13]

Protocol 2: General LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters for the analysis of carbamates. Method optimization is essential for achieving the best sensitivity for specific analytes and matrices.

Table 2: Typical LC-MS/MS Parameters

ParameterSettingRationale
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, <3 µm)Provides good retention and separation for many carbamates.[12][25]
Mobile Phase AWater with 0.1% formic acid or 5 mM ammonium (B1175870) formateAcidic modifier promotes protonation for positive ion ESI.
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acidCommon organic solvents for reversed-phase chromatography.
GradientOptimized for separation of target analytesA gradient from low to high organic content is typical.
Flow Rate0.2 - 0.4 mL/minAppropriate for 2.1 mm ID columns.
Column Temperature30 - 40 °CImproves peak shape and reproducibility.
Injection Volume1 - 10 µLSmaller volumes can improve peak shape.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive ModeMost carbamates ionize well in positive ESI.[12]
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high sensitivity and specificity.[12][13]
Capillary Voltage3 - 5 kVOptimized for stable spray and maximum ion signal.
Source Temperature100 - 150 °CAids in desolvation.
Desolvation Temperature350 - 500 °CCrucial for efficient solvent evaporation.
Nebulizing Gas FlowOptimized for stable sprayTypically nitrogen.
Drying Gas FlowOptimized for efficient desolvationTypically nitrogen.
Collision EnergyOptimized for each MRM transitionMaximizes the abundance of the product ion.

References

Dealing with matrix effects in the analysis of carbamates in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of carbamates in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of carbamates?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as a carbamate, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis. In complex matrices like food products, biological fluids, or environmental samples, these effects can lead to erroneous quantification of this compound residues.

Q2: I'm observing poor reproducibility and inaccurate quantification for my this compound samples. Could this be due to matrix effects?

A2: Yes, inconsistent results, poor accuracy, and high variability between replicate injections are classic signs of matrix effects.[1] If your calibration curve prepared in a clean solvent does not accurately predict the concentration of your this compound analyte in your sample matrix, it's highly likely that matrix components are interfering with the ionization process.[1]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The matrix effect (ME) can be calculated to determine the degree of signal suppression or enhancement. The formula for calculating the Matrix Effect Percentage (ME%) is:

ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100[1]

A negative ME% indicates signal suppression, while a positive ME% indicates signal enhancement.[1] ME% values between -20% and 20% are generally considered low or negligible.[1] Values outside of ±50% suggest a strong matrix effect that requires mitigation.[1] Another approach is to compare the slopes of the calibration curves prepared in solvent and in the sample matrix (matrix-matched calibration).[2]

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to deal with matrix effects include:

  • Sample Preparation: Improving the cleanup procedure to remove interfering matrix components.[3]

  • Sample Dilution: Diluting the sample extract to reduce the concentration of interfering compounds.[3]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for the matrix effect.[3]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using an internal standard that is chemically identical to the analyte but has a different mass to correct for matrix effects.[3]

Q5: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS)?

A5: The use of a SIL-IS is considered the gold standard for quantitative analysis, especially in complex matrices.[4] It is highly recommended when high accuracy and precision are required. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction.[3] However, the availability and cost of SIL-IS can be a limiting factor.[5]

Troubleshooting Guides

Issue 1: Significant Signal Suppression or Enhancement Observed

Symptoms:

  • Low or inconsistent analyte recovery.

  • Poor linearity of the calibration curve in the matrix.

  • High variability between replicate injections.

Possible Causes:

  • Co-eluting matrix components are interfering with the ionization of the target this compound.

  • Insufficient sample cleanup.

  • High concentration of matrix components in the final extract.

Solutions:

Mitigation Strategy Description Pros Cons
Improve Sample Cleanup Employ more effective sample preparation techniques like QuEChERS with appropriate sorbents or Solid Phase Extraction (SPE) to remove interfering compounds.[3]Directly removes the source of interference, leading to a cleaner extract and potentially better analytical performance.Can be time-consuming, may require method development, and risks analyte loss during cleanup steps.
Dilute the Sample Dilute the final sample extract with a suitable solvent. A 10- to 100-fold dilution can significantly reduce matrix effects.[3]Simple, quick, and effective at reducing the concentration of interfering compounds.[3]May compromise the limit of detection (LOD) and limit of quantification (LOQ) for trace-level analysis.[3]
Use Matrix-Matched Calibrants Prepare calibration standards in an extract of a blank matrix that is free of the target analytes.[3]Compensates for signal suppression or enhancement by ensuring that standards and samples experience similar matrix effects.[3]Requires a suitable blank matrix, which may not always be available. Can be laborious if analyzing multiple matrix types.[6]
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS) Add a known amount of a SIL-IS for each analyte to all samples, standards, and blanks before sample preparation.Considered the most robust method for correcting matrix effects as the SIL-IS behaves almost identically to the analyte.[4]Can be expensive and a specific SIL-IS may not be available for every this compound.[5]

Quantitative Data on Matrix Effects

The following table summarizes the matrix effects observed for different carbamates in various food matrices, illustrating the variability of this phenomenon.

This compound Matrix Matrix Effect (%) Reference
Aldicarb-sulfoxidePak Choi-1.4[7]
Aldicarb-sulfoxideChinese Celery-1.5[7]
Aldicarb-sulfoxideLoofah-3.7[7]
Aldicarb-sulfoneEggplant-0.9[7]
CarbarylApple+1.2[7]
CarbofuranMushroom-2.3[7]
MethomylTea+11.2[7]
PropoxurCowpea-4.3[7]

Matrix Effect (%) was calculated as ((AMatrix / AS) - 1) * 100, where AMatrix is the peak area in the matrix-matched standard and AS is the peak area in the solvent standard.[7]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for this compound Extraction from Fruits and Vegetables

This protocol is a modified version of the European Standard EN 15662.[8]

1. Sample Preparation and Homogenization:

  • Chop the fruit or vegetable sample into small pieces.

  • Freeze the chopped sample (e.g., at -20°C or using liquid nitrogen).

  • Homogenize the frozen sample to a fine powder using a high-speed blender.[8]

  • Store the homogenized sample in a sealed container at -20°C until analysis.[8]

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Add 10 mL of acetonitrile (B52724).[9]

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[8]

  • Immediately cap the tube and shake vigorously for 1 minute.[8]

  • Centrifuge at ≥ 4000 rpm for 5 minutes.[8]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents.[8]

    • For general fruits and vegetables: 900 mg anhydrous MgSO₄ and 150 mg PSA (Primary Secondary Amine).[8]

    • For samples with high fat content, add C18.

    • For pigmented samples, add GCB (Graphitized Carbon Black), but be aware it may retain planar pesticides.[3]

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.[1]

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Water Samples

This protocol is a general guideline for reversed-phase SPE.[10]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.[1]

2. Sample Loading:

  • Load 100-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

4. Elution:

  • Elute the carbamates from the cartridge with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.[1]

5. Final Preparation:

  • The eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration before LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Matrix Effect Mitigation (Applied during workflow) homogenization 1. Sample Homogenization extraction 2. Extraction (e.g., QuEChERS) homogenization->extraction cleanup 3. Cleanup (dSPE or SPE) extraction->cleanup sil_is Stable Isotope-Labeled Internal Standard extraction->sil_is Before Extraction lcms 4. LC-MS/MS Analysis cleanup->lcms dilution Sample Dilution cleanup->dilution After Cleanup data_processing 5. Data Processing & Quantitation lcms->data_processing mmc Matrix-Matched Calibration data_processing->mmc During Quantitation

Figure 1. General experimental workflow for this compound analysis with integrated points for matrix effect mitigation.

troubleshooting_logic cluster_strategies Mitigation Strategies start Inaccurate/Inconsistent This compound Quantification assess_me Assess Matrix Effect (ME% or slope comparison) start->assess_me strong_me Strong Matrix Effect (|ME%| > 50%) assess_me->strong_me low_me Low/No Matrix Effect (|ME%| < 20%) assess_me->low_me improve_cleanup Improve Sample Cleanup (QuEChERS/SPE) strong_me->improve_cleanup dilute Dilute Sample strong_me->dilute matrix_match Use Matrix-Matched Calibration strong_me->matrix_match use_sil_is Use Stable Isotope-Labeled Internal Standard strong_me->use_sil_is optimize_method Optimize Current Method (e.g., chromatography) low_me->optimize_method validate Validate and Re-analyze optimize_method->validate improve_cleanup->validate dilute->validate matrix_match->validate use_sil_is->validate

Figure 2. Troubleshooting logic for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation with CO2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of carbamate formation using carbon dioxide (CO2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of carbamates from amines and CO2.

Issue 1: Low or No this compound Yield

  • Question: My this compound formation reaction shows low or no yield. What are the primary factors to investigate?

  • Answer: Several factors can contribute to low or no product yield. A systematic check of the following is recommended:

    • Reagent Purity: Verify the purity of the amine and any other starting materials. Impurities can interfere with the reaction.

    • Solvent Anhydrousness: Ensure that the solvent is anhydrous, as the presence of water can lead to the formation of bicarbonates and carbonates, competing with this compound formation.[1]

    • Reaction Conditions: Temperature and pressure are critical parameters that may require optimization for your specific substrate and setup.[2][3]

    • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has reached completion.

    • Base Selection: The choice of base, if used, is crucial for activating the amine. The basicity and steric properties of the base can significantly impact the reaction outcome.

Issue 2: Formation of Side Products

  • Question: I am observing significant formation of N-alkylated byproducts. How can I suppress this side reaction?

  • Answer: The formation of N-alkylated side products is a common issue, particularly when using alkyl halides in the reaction mixture. Here are some strategies to minimize this:

    • CO2 Concentration: Increasing the concentration or pressure of CO2 can favor the formation of the this compound intermediate over the direct N-alkylation of the amine.[2][3] A sizable volumetric excess of carbon dioxide can accelerate the formation of the desired this compound instead of the N-alkylated byproduct.[3]

    • Reaction Temperature: Elevated temperatures can sometimes favor the N-alkylation pathway. Optimizing the temperature to the lowest effective level for this compound formation can help reduce byproduct formation.[3]

    • Choice of Base: Strong, non-nucleophilic bases are often preferred as they can deprotonate the amine to facilitate CO2 capture without competing in the alkylation step.[4]

    • Reagent Addition Order: In some cases, the order of reagent addition can influence the product distribution. Pre-saturating the reaction mixture with CO2 before adding the alkylating agent might be beneficial.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges with product precipitation during the reaction or emulsions during workup. What can I do?

  • Answer:

    • Product Precipitation: If the this compound product precipitates during the reaction, consider using a solvent in which the product is more soluble or performing the reaction at a higher dilution.

    • Aqueous Solubility: If the product is highly soluble in the aqueous phase during extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in water and improve extraction efficiency into the organic layer.

    • Emulsion Formation: Emulsions during extraction can be broken by adding brine, allowing the mixture to stand for a longer period, or by passing the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this compound formation with CO2?

A1: A base is often employed to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of CO2.[5] Strong, non-nucleophilic bases are generally preferred to avoid side reactions.[4] In some cases, the reaction can proceed without an external base, especially with highly nucleophilic amines.

Q2: How does temperature affect this compound formation?

A2: The effect of temperature is complex. This compound formation is an exothermic process, so lower temperatures favor the equilibrium.[6] However, the rate of reaction is also temperature-dependent, so a compromise is often necessary. The stability of the this compound can also be influenced by temperature, with some studies indicating weak temperature dependence on this compound stability within a certain range.[7] For specific reactions, an optimal temperature exists that balances kinetics and thermodynamics to maximize yield and selectivity. For instance, in a continuous-flow synthesis, 70°C was found to be optimal, with lower temperatures decreasing conversion and higher temperatures favoring byproduct formation.[3]

Q3: What is the influence of CO2 pressure on the reaction?

A3: CO2 pressure generally has a positive effect on both reaction conversion and selectivity towards the this compound.[2] Higher CO2 pressure increases the concentration of dissolved CO2, shifting the equilibrium towards this compound formation. However, beyond a certain point, the effect may plateau or even decrease conversion due to phase behavior changes or other factors.[2] For example, in the reaction of primary aliphatic amines with dimethyl carbonate in the presence of CO2, conversion was found to peak around 40 bar, while selectivity continuously improved with increasing pressure.[2]

Q4: Which solvents are suitable for this compound synthesis with CO2?

A4: The choice of solvent is critical and can influence reactant solubility, reaction rate, and intermediate stability. Aprotic polar solvents like acetonitrile (B52724) (MeCN) are commonly used.[3][4] Deep eutectic solvents (DES) have also been explored as green and effective solvent/catalyst systems, allowing the reaction to proceed even at atmospheric CO2 pressure and room temperature.[8] The use of supercritical CO2 as both a reactant and a solvent has also been investigated.[4]

Q5: Are there catalytic methods for this reaction?

A5: Yes, various catalysts can be employed to promote this compound formation. These include:

  • Organocatalysts: Bifunctional organocatalysts have been designed to stabilize the carbamic acid intermediate and activate it for subsequent reactions.[9]

  • Ionic Liquids: Task-specific ionic liquids have been shown to catalyze the direct synthesis of carbamates from amines, CO2, and a silicate (B1173343) ester.[10]

  • Metal-based catalysts: While many methods aim to be metal-free, certain metal complexes can be effective.

  • Polymer-supported catalysts: Using a polymer-supported base allows for easy recovery and reuse of the catalyst.[11]

Data Presentation

Table 1: Effect of Temperature and Pressure on this compound Synthesis

EntryTemperature (°C)Pressure (bar)Conversion (%)This compound (%)Byproduct (%)Reference
160370673[3]
270383812[3]
380388799[3]
470156542[3]
570585787[3]
6707867313[3]
Performed with aniline, DBU, and butyl bromide in MeCN in a continuous-flow reactor.

Table 2: Influence of CO2 Flow Rate on Conversion and Byproduct Formation

EntryCO2 Flow Rate (mL/min)Conversion (%)This compound (%)Byproduct (%)Reference
11.558553[3]
23.678753[3]
36.083812[3]
Performed with aniline, DBU, and butyl bromide in MeCN at 70°C and 3 bar in a continuous-flow reactor.

Experimental Protocols

General Procedure for Continuous-Flow Synthesis of Carbamates

This protocol is adapted from a reported procedure for the continuous synthesis of carbamates from amines, CO2, and alkyl halides.[3][4]

Materials:

  • Amine (1.0 equivalent)

  • Alkyl bromide (2.0 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents)

  • Acetonitrile (MeCN)

  • Carbon Dioxide (CO2) gas

  • Continuous-flow reactor system (e.g., Vapourtec E-series) with a coil reactor (e.g., 10 mL) and back-pressure regulator.

Procedure:

  • Prepare a stock solution by dissolving the amine, alkyl bromide, and DBU in acetonitrile.

  • Set up the continuous-flow reactor system. Heat the coil reactor to the desired temperature (e.g., 70 °C).[4]

  • Set the back-pressure regulator to the desired pressure (e.g., 3 bar).[4]

  • Pump the stock solution through the reactor at a defined flow rate (e.g., 250 μL/min).

  • Simultaneously, introduce a continuous flow of CO2 gas into the reactor (e.g., 6.0 mL/min).[3]

  • Collect the product mixture after it exits the reactor.

  • Analyze the conversion and product distribution using a suitable analytical technique such as GC-MS.

Visualizations

Carbamate_Formation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Amine Amine Reaction_Vessel Reaction Vessel (Batch or Flow Reactor) Amine->Reaction_Vessel CO2 CO2 CO2->Reaction_Vessel Alkyl_Halide Alkyl Halide Alkyl_Halide->Reaction_Vessel Base Base (e.g., DBU) Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Low_Yield Low Yield? Reaction_Vessel->Low_Yield Byproducts Byproducts? Reaction_Vessel->Byproducts Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Product Purification->Product Optimize_Conditions Optimize: - Temperature - Pressure - Catalyst/Base - Solvent Low_Yield->Optimize_Conditions Byproducts->Optimize_Conditions Optimize_Conditions->Reaction_Vessel

Caption: Experimental workflow for this compound synthesis with troubleshooting checkpoints.

Carbamate_Formation_Mechanism Amine Amine (R2NH) Carbamic_Acid Carbamic Acid Intermediate (R2NCOOH) Amine->Carbamic_Acid + CO2 Side_Reaction Side Reaction (N-Alkylation) Amine->Side_Reaction + R'X CO2 Carbon Dioxide (CO2) Base Base (B) Protonated_Base Protonated Base (BH+) Carbamate_Anion This compound Anion (R2NCOO-) Carbamic_Acid->Carbamate_Anion + Base Carbamate_Product This compound Product (R2NCOOR') Carbamate_Anion->Carbamate_Product + R'X Alkyl_Halide Alkyl Halide (R'X) Alkyl_Halide->Carbamate_Product Alkyl_Halide->Side_Reaction Alkylated_Amine Alkylated Amine (R2NR') Side_Reaction->Alkylated_Amine

Caption: Simplified reaction mechanism for this compound formation highlighting the main pathway and a common side reaction.

References

Troubleshooting peak tailing and broadening in carbamate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of carbamates, specifically focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in my carbamate analysis?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in this compound analysis. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups in this compound molecules. This secondary interaction slows the elution of a portion of the analyte, causing tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the this compound analyte, the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[2][4] To minimize this, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[4] Over time, the stationary phase can also degrade, leading to poor peak shapes.[4][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak distortion.[4][6]

  • Extra-column Effects: Dead volume in the tubing, fittings, or detector flow cell can contribute to peak tailing.[5][7]

Q2: My peaks are broader than expected. What could be the cause?

Peak broadening, or an increase in peak width, can significantly reduce resolution and sensitivity. Common causes include:

  • Column Deterioration: A decline in column performance over time is a primary cause of peak broadening.[5][8] This can be due to changes in the packed bed or loss of stationary phase.

  • Sample Overload: Injecting too large a sample volume or too high a concentration can lead to broadened peaks.[4][9]

  • Extra-Column Band Broadening: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.[1][7]

  • Low Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, leading to broader peaks.[9][10]

  • Temperature Gradients: Inconsistent temperature across the column can cause peak broadening. Using a column oven is recommended to maintain a stable temperature.[4][5]

  • Improper Mobile Phase Composition: A mobile phase that is too strong can cause the analyte to elute too quickly with poor focusing, while a mobile phase that is too weak can lead to excessive retention and broadening.[6]

Q3: How can I improve the peak shape of my this compound analytes?

Improving peak shape often involves a systematic approach to identify and address the root cause:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of your this compound analyte to ensure a single ionic form.[4] For many carbamates, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[4]

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from contaminants and strongly retained sample components.[4][7]

  • Proper Sample Preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filtering the sample through a 0.45 µm filter can prevent particulate matter from clogging the column.[11]

  • Reduce Injection Volume/Concentration: If you suspect column overload, try diluting your sample or injecting a smaller volume.[4][10]

  • Column Washing: If the column is contaminated, flushing it with a strong solvent can help restore performance.[4]

  • Check for Dead Volume: Minimize the length and internal diameter of all tubing and ensure all fittings are properly connected to reduce extra-column effects.[2]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationRationale
HPLC System Standard HPLC or UHPLC system with UV or MS detectorProvides the necessary pressure and detection capabilities.[4]
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)Suitable for retaining and separating polar to moderately nonpolar carbamates.[4]
Mobile Phase A Water with 0.1% formic acidAcidifying the mobile phase can improve peak shape and is compatible with MS detection.[4]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% formic acidCommon organic solvents for reversed-phase HPLC.[4]
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.A gradient is often necessary to elute a wide range of carbamates with good resolution.[4]
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA typical flow rate for standard analytical columns.[4]
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.[4]
Injection Volume 10 µLA common injection volume; may need to be optimized based on sample concentration.[4]
Detector UV at 205 nm or Mass Spectrometer (MS) in positive ion modeMany carbamates have a UV absorbance at lower wavelengths. MS provides higher sensitivity and selectivity.[4]

Experimental Protocols

Protocol 1: Column Flushing Procedure for a C18 Column

This protocol is designed to remove strongly retained contaminants from a reversed-phase C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade hexane (B92381) (optional, for highly nonpolar contaminants)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector.

  • Set the flow rate to 1 mL/min.

  • Flush the column with 20 column volumes of the mobile phase without the buffer. (e.g., if your mobile phase is 50:50 water:acetonitrile with buffer, flush with 50:50 water:acetonitrile).

  • Flush with 20 column volumes of 100% HPLC-grade water. This removes any residual buffer salts.

  • Flush with 20 column volumes of 100% HPLC-grade isopropanol. Isopropanol is a strong solvent that can remove many organic contaminants.

  • (Optional) For very nonpolar contaminants, flush with 20 column volumes of hexane, followed by 20 column volumes of isopropanol.

  • Flush with 20 column volumes of 100% HPLC-grade acetonitrile or methanol. This prepares the column for the mobile phase.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection with a standard.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_overload Check for Column Overload start->check_overload dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample Yes check_ph Review Mobile Phase pH check_overload->check_ph No resolved Issue Resolved dilute_sample->resolved adjust_ph Adjust pH (>= 2 units from pKa) check_ph->adjust_ph pH near pKa check_column Suspect Column Issues check_ph->check_column pH is optimal adjust_ph->resolved use_guard Use Guard Column check_column->use_guard check_extracolumn Check for Extra-Column Volume check_column->check_extracolumn New column shows tailing wash_column Wash Column with Strong Solvent use_guard->wash_column replace_column Replace Column wash_column->replace_column replace_column->resolved optimize_tubing Optimize Tubing and Connections check_extracolumn->optimize_tubing optimize_tubing->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Troubleshooting Workflow for Peak Broadening

PeakBroadeningTroubleshooting start Peak Broadening Observed check_column_perf Check Column Performance start->check_column_perf test_standard Inject Standard on New/Good Column check_column_perf->test_standard Deterioration suspected check_flow_rate Verify Flow Rate check_column_perf->check_flow_rate No replace_column Replace Column test_standard->replace_column Standard shows good peak test_standard->check_flow_rate Standard also shows broadening resolved Issue Resolved replace_column->resolved adjust_flow Optimize Flow Rate check_flow_rate->adjust_flow Incorrect check_temp Check Column Temperature check_flow_rate->check_temp Correct adjust_flow->resolved use_oven Use Column Oven for Stability check_temp->use_oven Fluctuating check_sample_load Review Sample Load check_temp->check_sample_load Stable use_oven->resolved reduce_load Reduce Injection Volume/Concentration check_sample_load->reduce_load Too high check_extracolumn Investigate Extra-Column Effects check_sample_load->check_extracolumn Optimal reduce_load->resolved minimize_dead_volume Minimize Dead Volume check_extracolumn->minimize_dead_volume minimize_dead_volume->resolved

Caption: A systematic approach to diagnosing and resolving peak broadening.

References

Technical Support Center: Enhancing Carbamate Prodrug Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of carbamate prodrug stability in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound prodrug degradation in plasma?

A1: this compound prodrugs primarily degrade in plasma through two main pathways:

  • Enzymatic Hydrolysis: Plasma contains various esterases, such as carboxylesterases and butyrylcholinesterases, that can catalyze the hydrolysis of the this compound bond.[1][2] This enzymatic cleavage releases the parent drug, an alcohol or phenol, and a carbamic acid intermediate, which then spontaneously decomposes to an amine and carbon dioxide.[2][3]

  • Chemical Hydrolysis: The this compound linkage can also undergo non-enzymatic chemical hydrolysis, the rate of which is influenced by the pH of the plasma.[1]

Q2: How does the substitution on the this compound nitrogen affect stability?

A2: The degree of substitution on the this compound nitrogen atom significantly impacts the stability of the prodrug in plasma.

  • N-monosubstituted carbamates are generally less stable and more susceptible to both chemical and enzymatic hydrolysis.[1][4]

  • N,N-disubstituted carbamates are significantly more stable in buffer and plasma.[1][4] This increased stability is attributed to greater steric hindrance around the carbonyl group, which protects it from nucleophilic attack by water or enzymatic serine hydrolases.

Q3: What are the key strategies to enhance the plasma stability of a this compound prodrug?

A3: Several strategies can be employed to improve the plasma stability of this compound prodrugs:

  • Structural Modification:

    • N,N-disubstitution: As mentioned above, converting an N-monosubstituted this compound to an N,N-disubstituted analogue is a highly effective strategy to increase stability.[1]

    • Steric Hindrance: Introducing bulky substituents near the this compound linkage can sterically shield it from enzymatic attack.

    • Electronic Effects: The introduction of electron-withdrawing groups can modulate the electrophilicity of the carbonyl carbon, potentially influencing the rate of hydrolysis.

  • Formulation Strategies:

    • Liposomal Encapsulation: Encapsulating the prodrug within liposomes can protect it from plasma enzymes and premature degradation.

    • Polymeric Nanoparticles: Similar to liposomes, polymeric nanoparticles can shield the prodrug from the aqueous plasma environment.[5]

    • Conjugation to Macromolecules: Attaching the prodrug to larger molecules like polyethylene (B3416737) glycol (PEG) can increase its hydrodynamic radius and sterically hinder access by metabolic enzymes.[5]

Q4: Which analytical techniques are most suitable for monitoring this compound prodrug stability in plasma?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and reliable method for quantifying the disappearance of the parent prodrug and the appearance of the active drug in plasma samples.[6][7][8][9] This technique offers high sensitivity, selectivity, and the ability to simultaneously monitor multiple analytes.

Troubleshooting Guides

Issue 1: Rapid Prodrug Degradation in Plasma Stability Assay
Symptom Possible Cause Troubleshooting Steps
Prodrug is almost completely gone at the first time point (t=0).1. High Enzymatic Activity: Plasma from certain species (e.g., rat) has very high esterase activity. 2. Inherent Chemical Instability: The this compound linkage is exceptionally labile under the assay conditions (pH 7.4, 37°C).1. Use Heat-Inactivated Plasma: As a control, run the assay in parallel with heat-inactivated plasma to distinguish between enzymatic and chemical degradation. 2. Inhibitor Cocktail: Include a broad-spectrum esterase inhibitor cocktail in a control experiment. 3. Reduce Incubation Temperature: Perform the assay at a lower temperature (e.g., 4°C) to slow down both enzymatic and chemical degradation, although this will not reflect physiological conditions. 4. Re-evaluate Prodrug Design: If degradation is still rapid in inactivated plasma, the prodrug is likely too chemically unstable. Consider synthesizing a more stable analogue (e.g., an N,N-disubstituted this compound).
Half-life is significantly shorter than expected.1. Incorrect pH of Buffer: The buffer used to dilute the plasma may have a pH that promotes hydrolysis. 2. Sub-optimal Storage of Plasma: Improper storage or repeated freeze-thaw cycles of plasma can lead to the release of enzymes that accelerate degradation.1. Verify Buffer pH: Ensure the buffer used for plasma dilution is at pH 7.4. 2. Use Freshly Thawed Plasma: Aliquot plasma upon receipt and avoid repeated freeze-thaw cycles. Thaw plasma at 37°C immediately before use.
Issue 2: High Variability Between Replicates
Symptom Possible Cause Troubleshooting Steps
Large standard deviations in the percentage of remaining prodrug at each time point.1. Prodrug Precipitation: The prodrug has low aqueous solubility and is precipitating in the plasma matrix.[5] 2. Inconsistent Pipetting: Inaccurate pipetting of the small volumes of stock solution or plasma. 3. Inconsistent Quenching: Variations in the timing of the addition of the quenching solution (e.g., acetonitrile) can lead to differences in the extent of reaction. 4. Batch-to-Batch Variability in Plasma: Different lots of plasma can have varying levels of enzymatic activity.[10]1. Check Solubility: Determine the solubility of the prodrug in the assay buffer. If it is low, consider using a co-solvent (e.g., DMSO) in the stock solution, but keep the final concentration in the assay low (<1%) to avoid affecting enzyme activity.[10] 2. Improve Pipetting Technique: Use calibrated pipettes and ensure proper mixing after each addition. 3. Standardize Quenching: Use a multichannel pipette or an automated liquid handler to add the quenching solution to all samples at the same time. 4. Use Pooled Plasma: Utilize pooled plasma from multiple donors to average out individual differences in enzyme activity. If using different batches, qualify each new batch with a control compound.
Issue 3: Poor Recovery or Inconsistent Analytical Results
Symptom Possible Cause Troubleshooting Steps
Low and variable signal for the prodrug in LC-MS/MS analysis.1. Adsorption to Labware: The prodrug may be adsorbing to the surface of plastic tubes or pipette tips. 2. Inefficient Protein Precipitation: The protein precipitation step may not be effectively removing plasma proteins, leading to ion suppression in the mass spectrometer. 3. Degradation During Sample Processing: The prodrug may be degrading in the autosampler while awaiting injection.1. Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips. 2. Optimize Protein Precipitation: Test different organic solvents (e.g., methanol, acetone) and solvent-to-plasma ratios for optimal protein removal. Ensure thorough vortexing and centrifugation at a low temperature. 3. Maintain Low Temperature: Keep the processed samples in a cooled autosampler (e.g., 4°C) to minimize degradation before injection.

Data Presentation

Table 1: Stability of N-Monosubstituted vs. N,N-Disubstituted this compound Prodrugs in Buffer and Plasma

Prodrug TypeMoietyConditionHalf-life (t½)Reference
N-MonosubstitutedDopamine AnaloguepH 7.4, 37°C4 - 40 min[1]
N,N-DisubstitutedDopamine AnaloguepH 7.4, 37°CStable[1]
N-MonosubstitutedEntacaponeHuman Serum0.8 - 2.7 h[4]
N,N-DisubstitutedEntacaponeHuman SerumNo release of parent drug[4]

Experimental Protocols

Detailed Protocol for In Vitro Plasma Stability Assay

This protocol provides a standard procedure for assessing the stability of a this compound prodrug in plasma.

1. Materials:

  • Test compound (TC) stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • Incubator or water bath set to 37°C

  • Calibrated pipettes

  • Low-protein-binding microcentrifuge tubes

2. Procedure:

  • Prepare Plasma: Thaw the pooled plasma in a 37°C water bath. Keep on ice until use.

  • Prepare Incubation Mixtures:

    • In a microcentrifuge tube, add 495 µL of pre-warmed plasma.

    • Add 5 µL of the 10 mM TC stock solution to achieve a final concentration of 100 µM (this can be adjusted based on the required assay concentration and solubility of the compound).

    • Vortex gently to mix.

  • Incubation:

    • Place the tubes in a 37°C incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after the addition of the TC.

  • Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a tube containing a pre-aliquoted volume of ice-cold ACN with IS (e.g., 200 µL, a 4:1 ratio).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

    • Analyze the concentration of the remaining TC at each time point.

3. Data Analysis:

  • Calculate the percentage of the TC remaining at each time point relative to the t=0 sample.

  • Plot the natural logarithm (ln) of the percentage of TC remaining versus time.

  • The slope of the linear regression of this plot is the degradation rate constant (k).

  • Calculate the half-life (t½) using the following equation: t½ = 0.693 / k.

General LC-MS/MS Method for this compound Prodrug Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[6][7]

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[9]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for selective and sensitive quantification.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the chemical nature of the analyte.

Visualizations

G cluster_degradation This compound Prodrug Degradation Pathways in Plasma Prodrug This compound Prodrug (R-O-C(=O)N(R')R'') ParentDrug Parent Drug (R-OH) Prodrug->ParentDrug Hydrolysis CarbamicAcid Carbamic Acid Intermediate (HO-C(=O)N(R')R'') Prodrug->CarbamicAcid Hydrolysis Amine Amine (HN(R')R'') CarbamicAcid->Amine Spontaneous Decomposition CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Spontaneous Decomposition Esterases Plasma Esterases Esterases->Prodrug ChemicalHydrolysis Chemical Hydrolysis (H2O) ChemicalHydrolysis->Prodrug

Caption: Degradation pathways of this compound prodrugs in plasma.

G cluster_workflow Plasma Stability Assay Workflow A Prepare Incubation Mixture (Prodrug + Plasma) B Incubate at 37°C A->B C Aliquots at Time Points (0, 15, 30, 60, 120 min) B->C D Quench Reaction & Precipitate Proteins (Cold ACN + IS) C->D E Centrifuge D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate Half-Life F->G

Caption: Experimental workflow for plasma stability assessment.

G cluster_troubleshooting Troubleshooting Logic for Plasma Stability Assays Start Assay Start: High Variability or Rapid Degradation? CheckPrecipitation Check for Prodrug Precipitation Start->CheckPrecipitation Variability? CheckEnzymaticVsChemical Distinguish Enzymatic vs. Chemical Degradation Start->CheckEnzymaticVsChemical Rapid Degradation? ImproveSolubility Improve Solubility: - Use co-solvent - Formulation strategies CheckPrecipitation->ImproveSolubility Precipitation Observed OptimizeAssay Optimize Assay Conditions: - Verify pH - Use fresh plasma - Standardize pipetting CheckPrecipitation->OptimizeAssay No Precipitation ImproveSolubility->OptimizeAssay HeatInactivatedControl Run Heat-Inactivated Plasma Control CheckEnzymaticVsChemical->HeatInactivatedControl RedesignProdrug If still unstable: Redesign Prodrug (e.g., N,N-disubstitution) HeatInactivatedControl->RedesignProdrug Degradation in Inactivated Plasma HeatInactivatedControl->OptimizeAssay Stable in Inactivated Plasma End Proceed with Optimized Assay RedesignProdrug->End OptimizeAssay->End

Caption: Troubleshooting decision tree for plasma stability assays.

References

Technical Support Center: Catalyst Selection and Optimization for Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing carbamate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis experiments in a question-and-answer format.

Question: Why is my this compound synthesis reaction resulting in a low or no yield?

Answer: Low or no yield in this compound synthesis can stem from several factors. A systematic check of the following is recommended:

  • Reagent Quality: Verify the purity of your starting materials, such as the amine and the carbonyl source (e.g., di-tert-butyl dicarbonate, benzyl (B1604629) chloroformate, or CO2). Ensure that any reagents are not degraded.

  • Anhydrous Conditions: Many reagents used in this compound synthesis are sensitive to moisture. Ensure you are using fresh, anhydrous solvents and that all glassware has been properly dried, as water can consume reagents and lead to unwanted side reactions.[1][2]

  • Reaction Conditions: Temperature and reaction time are critical. If the reaction is sluggish, consider gently increasing the temperature.[2] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2]

  • Base Selection: The choice of base can significantly impact the reaction's success by increasing the nucleophilicity of the amine.[1] For Boc-protection, common bases include triethylamine (B128534) (TEA) or sodium hydroxide, while for Cbz-protection, an inorganic base or a tertiary amine is often used.[1] If your reaction is not proceeding, screening different bases may be necessary.[1]

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised. Consider issues like poisoning from impurities in the feedstock, coking (carbon deposition on the catalyst surface), or thermal degradation if the reaction is run at high temperatures.[3]

Question: My reaction is producing significant amounts of side products, such as N-alkylated byproducts. How can I improve selectivity?

Answer: The formation of N-alkylated byproducts is a common issue, especially in three-component coupling reactions involving an amine, CO2, and an alkyl halide. To enhance selectivity for the desired this compound, consider the following strategies:

  • Control Stoichiometry: Carefully control the ratio of your reactants. Using the alkylating agent as the limiting reagent or in a slight excess (e.g., 1.1 equivalents) can help minimize over-alkylation.[2]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture, particularly at a low temperature, can improve selectivity towards mono-alkylation.[2]

  • CO2 Concentration: In reactions utilizing CO2, ensuring a sufficient concentration of dissolved CO2 can favor the formation of the this compound intermediate over direct N-alkylation. In a continuous flow setup, increasing the CO2 flow rate has been shown to decrease the amount of N-alkylated byproduct.[4]

Question: I am having difficulty with the purification and isolation of my this compound product. What can I do?

Answer: Purification challenges can arise from the physical properties of the this compound product or the formation of emulsions during workup. Here are some troubleshooting steps:

  • Product Precipitation: If the product precipitates during the reaction, you might need to choose a solvent in which the this compound is more soluble or conduct the reaction at a higher dilution.[1]

  • Aqueous Solubility: If your product is highly soluble in the aqueous phase during extraction, saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in water and improve its extraction into the organic layer.[1]

  • Emulsion Formation: Emulsions during extraction can be persistent. Adding a small amount of brine or filtering the mixture through a pad of celite can help to break the emulsion.

Question: My catalyst appears to be deactivating over time. What are the likely causes and how can I mitigate this?

Answer: Catalyst deactivation is a gradual loss of catalytic activity and can be caused by several factors:[3]

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them ineffective.[3] Purifying the feedstock can help prevent this.

  • Coking: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites.[3] Regeneration by carefully burning off the coke may be possible for some catalysts.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3] Operating at the lowest effective temperature can help prevent sintering.

  • Leaching: For solid-supported catalysts, the active catalytic species may detach from the support and be lost into the reaction mixture.

Frequently Asked Questions (FAQs)

What are the common catalytic systems for this compound synthesis?

A variety of catalytic systems have been developed for this compound synthesis. The choice of catalyst often depends on the specific reaction pathway:

  • From CO2, Amines, and Alkyl Halides: This route often employs strong, non-nucleophilic bases as catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6] Polymer-supported DBU has also been used to facilitate catalyst recycling.[7] Metal-based catalysts, including those based on zinc, have also been reported for CO2 fixation.[8]

  • From Amines and Chloroformates: Lewis acid catalysts like yttria-zirconia have been shown to be effective in this transformation.[9]

  • From Amines and Alcohols with CO2: Basic catalysts are often employed to drive this reaction, which can be limited by thermodynamics and the co-production of water.[10][11]

  • Other Methods: Various other catalysts have been explored, including those based on palladium, copper, and indium for different this compound synthesis strategies.[5][10][12]

How do I select the optimal solvent and base for my reaction?

The choice of solvent and base is crucial for successful this compound synthesis.

  • Solvent: The solvent should dissolve the reactants and be inert under the reaction conditions. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and toluene.[1][4][13] The solvent can also influence the reaction rate and the stability of intermediates.[1]

  • Base: A base is often required to deprotonate the amine, increasing its nucleophilicity.[1] The strength and steric hindrance of the base are important considerations. For instance, a hindered organic base like N,N-diisopropylethylamine (DIPEA) can be a good choice for substrates sensitive to strong bases.[2] For some reactions, such as those involving Boc₂O, a base may not be strictly necessary.[1]

What are the key parameters to optimize for improving reaction yield and selectivity?

To optimize your this compound synthesis, consider systematically varying the following parameters:

ParameterEffect on ReactionOptimization Strategy
Temperature Affects reaction rate and can influence side reactions.Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[1][2]
Reaction Time Insufficient time leads to incomplete conversion, while excessive time can promote side reactions.Monitor the reaction progress over time using TLC or LC-MS to determine the point of maximum product formation.[1][2]
Reagent Stoichiometry The ratio of reactants can significantly impact selectivity, especially in multi-component reactions.Vary the equivalents of each reactant to minimize the formation of byproducts like over-alkylated products.[2]
Catalyst Loading The amount of catalyst can affect the reaction rate.Optimize the catalyst loading to achieve a desirable reaction rate without excessive cost or difficult removal.[14]
CO2 Pressure/Flow Rate In reactions using CO2, its concentration can influence the reaction rate and selectivity.For pressurized reactions, screen different pressures. For flow reactions, optimize the CO2 flow rate.[4]

Are there methods for catalyst recycling in this compound synthesis?

Yes, catalyst recycling is an important consideration for developing sustainable synthetic processes. Some approaches include:

  • Solid-Supported Catalysts: Using a catalyst immobilized on a solid support, such as polymer-supported DBU, allows for easy separation from the reaction mixture by filtration and subsequent reuse.[7]

  • Selective Product Crystallization: The "Selective Ammonium (B1175870) this compound Crystallization" (SACC) method involves the reversible formation of an ammonium this compound salt from the primary amine product and CO2. This salt has reduced solubility in nonpolar solvents, allowing for its selective crystallization and separation, while the homogeneous catalyst remains in the filtrate for reuse.[15][16]

Experimental Protocols

General Protocol for Catalyst Screening in this compound Synthesis from Amine, CO2, and Alkyl Halide

  • Preparation: In a series of parallel reaction vials, add the amine substrate (1.0 mmol) and the chosen solvent (e.g., 5 mL of MeCN).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 0.1 mmol of various organic bases or metal complexes).

  • CO2 Introduction: Purge each vial with CO2 and maintain a CO2 atmosphere (e.g., using a balloon or a continuous flow).

  • Reagent Addition: Add the alkyl halide (1.1 mmol) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C) for a specified time (e.g., 24 hours).

  • Analysis: After the reaction time, take an aliquot from each vial and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion of the starting material and the yield of the desired this compound.

  • Comparison: Compare the results from the different catalysts to identify the most effective one for your specific transformation.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Isolation Reactants Select Amine, CO2 Source, Alkyl Halide Screening Catalyst Screening Reactants->Screening Solvent Choose Solvent Solvent->Screening Catalyst Select Initial Catalyst Catalyst->Screening Optimization Reaction Condition Optimization (Temp, Time, Stoichiometry) Screening->Optimization Select best catalyst Monitoring Reaction Monitoring (TLC, LC-MS) Optimization->Monitoring Workup Workup & Purification Optimization->Workup Optimal conditions found Monitoring->Optimization Iterate Characterization Product Characterization (NMR, MS) Workup->Characterization

Caption: A general workflow for catalyst selection and optimization.

Troubleshooting_Flowchart Troubleshooting Common Issues in this compound Synthesis Start Low Yield or No Reaction? CheckReagents Reagents & Solvents Pure & Anhydrous? Start->CheckReagents CheckReagents->Start No (Use Pure/Dry Reagents) CheckConditions Reaction Conditions (Temp, Time) Optimal? CheckReagents->CheckConditions Yes SideProducts Side Products Observed? CheckReagents->SideProducts No (Use Pure/Dry Reagents) PurificationIssue Purification Difficulties? CheckReagents->PurificationIssue No (Use Pure/Dry Reagents) CheckConditions->Start No (Optimize Temp/Time) CheckBase Base Appropriate? CheckConditions->CheckBase Yes CheckConditions->SideProducts No (Optimize Temp/Time) CheckConditions->PurificationIssue No (Optimize Temp/Time) CheckBase->Start No (Screen Bases) CheckBase->SideProducts Yes CheckBase->SideProducts No (Screen Bases) CheckBase->PurificationIssue No (Screen Bases) OptimizeStoichiometry Optimize Reagent Stoichiometry? SideProducts->OptimizeStoichiometry OptimizeStoichiometry->Start No (Adjust Stoichiometry) OptimizeStoichiometry->SideProducts No (Adjust Stoichiometry) SlowAddition Use Slow Addition of Alkylating Agent? OptimizeStoichiometry->SlowAddition Yes OptimizeStoichiometry->PurificationIssue No (Adjust Stoichiometry) SlowAddition->Start No (Implement Slow Addition) SlowAddition->SideProducts No (Implement Slow Addition) SlowAddition->PurificationIssue Yes SlowAddition->PurificationIssue No (Implement Slow Addition) ChangeSolvent Change Solvent or Use Brine Wash? PurificationIssue->ChangeSolvent ChangeSolvent->Start Yes (Modify Workup) ChangeSolvent->SideProducts Yes (Modify Workup) ChangeSolvent->PurificationIssue Yes (Modify Workup)

Caption: A flowchart for troubleshooting common synthesis problems.

Reaction_Pathway General Reaction Pathway for this compound Synthesis from CO2 Amine Amine (R2NH) CarbamicAcid Carbamic Acid Intermediate [R2NCOOH] Amine->CarbamicAcid CO2 Carbon Dioxide (CO2) CO2->CarbamicAcid Base Base CarbamateAnion This compound Anion [R2NCOO-] CarbamicAcid->CarbamateAnion + Base - Base-H+ CarbamateProduct This compound Product (R2NCOOR') CarbamateAnion->CarbamateProduct AlkylHalide Alkyl Halide (R'X) AlkylHalide->CarbamateProduct SN2 Attack

Caption: A simplified reaction pathway for this compound formation.

References

Validation & Comparative

Validation of an HPLC-UV method for carbamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of an HPLC-UV Method for Carbamate Quantification

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of carbamates—a diverse group of compounds including pesticides and pharmaceuticals—is essential for safety assessment, quality control, and regulatory compliance. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for this purpose. However, the analytical method must be validated to ensure it is fit for its intended use.

This guide provides an objective comparison of a validated HPLC-UV method for this compound quantification against other common analytical techniques. It details the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, presents supporting data in tabular format, and includes detailed experimental protocols.

Validation of the HPLC-UV Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the quantification of carbamates, this involves assessing several key performance characteristics to ensure the data generated is accurate and precise.

Data Presentation: HPLC-UV Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC-UV method for the quantification of a this compound, based on ICH Q2(R1) guidelines. The data is exemplified by a method developed for carbamazepine (B1668303), a this compound-derivative drug.[1][2]

Table 1: Summary of Validation Parameters for an HPLC-UV Method for this compound Quantification

Validation ParameterTypical Performance CharacteristicICH Guideline Reference
Specificity No interfering peaks from placebo, internal standard, or degradation products at the analyte's retention time.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity (r²) > 0.999A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended.[3]
Range (Concentration) 0.5–40 μg/mLThe specified range is derived from linearity studies and ensures the procedure has an acceptable degree of linearity, accuracy, and precision.[3]
Accuracy (% Recovery) 97.5% – 103.6%Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[3]
Precision (%RSD)
- Intra-day (Repeatability)< 3.7%Assesses precision under the same operating conditions over a short interval of time.[1][2]
- Inter-day (Intermediate)< 2.8%Expresses within-laboratory variations (different days, different analysts, different equipment).[1][2]
Limit of Detection (LOD) 0.27 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
Limit of Quantitation (LOQ) 0.5 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][4]

Comparison with Alternative Analytical Methods

While HPLC-UV is a powerful tool, other methods are also employed for this compound analysis, each with distinct advantages and limitations. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[5]

Data Presentation: Comparison of Analytical Methods

The table below compares HPLC-UV with other common techniques used for this compound quantification, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and HPLC with Fluorescence Detection (HPLC-FLD).

Table 2: Performance Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UVGC-MSLC-MS/MSHPLC-FLD (with Derivatization)
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.[6]Separation by LC, post-column chemical reaction to create a fluorescent derivative, detection by fluorescence.[7]
Selectivity Moderate; can be affected by co-eluting compounds with similar UV spectra.High; provides structural information.Very High; excellent for complex matrices due to specific mass transitions (MRM).[6]High; derivatization enhances selectivity for target carbamates.[7]
Sensitivity (Typical LOQ) ~0.5 - 5 µg/L~1 - 10 µg/kg[8]~0.2 - 5.0 µg/kg[8]~0.05 - 1 µg/L[5][7]
Sample Preparation Often requires sample cleanup (e.g., SPE, LLE) to reduce matrix interference.May require derivatization for thermally labile carbamates.[5]Often compatible with simpler methods like "dilute and shoot" or QuEChERS.[8]Requires a post-column derivatization setup.[5]
Common Matrices Pharmaceutical formulations, water samples, biological fluids.[1]Alcoholic beverages, fermented foods, environmental samples.[8]Food, beverages, biological matrices.[8]Drinking water, food products.[7]
Advantages Robust, cost-effective, widely available.High selectivity, well-established for volatile compounds.Highest sensitivity and selectivity, ideal for trace analysis in complex matrices.Very high sensitivity for specific carbamates.[7]
Limitations Lower sensitivity compared to MS, potential for matrix interference.Not suitable for non-volatile or thermally unstable carbamates without derivatization.Higher equipment and operational costs.Requires additional hardware for post-column reaction; derivatization adds complexity.

Experimental Protocols

Detailed and standardized protocols are critical for achieving reproducible and reliable results.

Protocol 1: HPLC-UV Method Validation

This protocol outlines the key steps for validating an HPLC-UV method for this compound quantification according to ICH Q2(R1) guidelines.

  • System Suitability: Before starting validation, confirm the chromatographic system is adequate for the intended analysis. Inject a standard solution multiple times and check for parameters like peak symmetry, theoretical plates, and reproducibility (%RSD of peak area).

  • Specificity:

    • Analyze a blank sample (matrix without analyte) to ensure no endogenous components interfere with the analyte peak.

    • Spike the drug product with known impurities or degradation products to demonstrate that the analyte peak is well-resolved from them.[3]

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of the this compound analyte spanning the expected concentration range.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.[1][2]

  • Accuracy:

    • Prepare samples at three concentration levels (low, medium, high) across the linear range by spiking the matrix with a known amount of analyte.

    • Analyze at least three replicates for each level.

    • Calculate accuracy as the percentage of recovery of the known amount of analyte added.

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) within the same day by the same analyst. Calculate the %RSD.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment. Calculate the %RSD to assess variability.[1][2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[4]

Protocol 2: QuEChERS Sample Preparation for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting carbamates from complex food matrices.[6]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10-15 mL of acetonitrile (B52724) to the tube. Add magnesium sulfate (B86663) and sodium chloride for partitioning. Shake vigorously for 1 minute and centrifuge.[8]

  • Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Final Step: Vortex and centrifuge the d-SPE tube. The resulting supernatant is ready for analysis by HPLC-UV.

Visualizing the Workflow and Decision Process

Diagrams can effectively illustrate complex workflows and logical relationships, aiding in the understanding and implementation of analytical methods.

cluster_workflow HPLC-UV Method Validation Workflow Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Spec Specificity & Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD LOD & LOQ Determination Acc->LOD Prec->LOD Rob Robustness (Optional) LOD->Rob Rep Validation Report Generation Rob->Rep

Caption: A typical workflow for validating an HPLC-UV analytical method.

cluster_decision Decision Tree for this compound Analysis Method Selection Start Start: Define Analytical Need Matrix Complex Matrix (Food, Soil)? Start->Matrix Sensitivity Trace Level (<10 µg/L) Required? Matrix->Sensitivity Yes Cost Budget/Equipment Constraint? Matrix->Cost No LCMSMS Use LC-MS/MS Sensitivity->LCMSMS Yes HPLCFLD Consider HPLC-FLD (with Derivatization) Sensitivity->HPLCFLD No HPLCUV Use HPLC-UV Cost->HPLCUV Yes GCMS Consider GC-MS (if analyte is volatile) Cost->GCMS No

Caption: A decision tree to guide the selection of an appropriate analytical method.

References

A Comparative Analysis of Carbamate and Amide Linker Stability in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage at the target site. This guide provides an objective comparison of the stability of two commonly employed linker moieties, carbamates and amides, within biological systems, supported by quantitative data and detailed experimental protocols.

Introduction to Carbamate and Amide Linkers

Both this compound and amide bonds are integral to the design of bioconjugates, serving to connect a targeting moiety, like an antibody, to a payload, such as a cytotoxic drug. Their relative stability in various biological milieus dictates the pharmacokinetic profile and therapeutic index of the conjugate.

Amide linkers are characterized by a carbonyl group bonded to a nitrogen atom. In biological systems, the stability of an amide bond is primarily challenged by proteolytic enzymes, such as proteases and amidases, which catalyze their hydrolysis.[1] The inherent stability of the amide bond necessitates enzymatic intervention for its cleavage, making it a suitable choice for linkers that require high stability in circulation.

This compound linkers , which contain a carbonyl group flanked by an oxygen and a nitrogen atom, are structurally related to both amides and esters.[2] This hybrid nature influences their stability, rendering them susceptible to hydrolysis by a broader range of enzymes, including not only proteases but also carboxylesterases.[3][4] The reactivity of carbamates can be modulated by their chemical structure, offering a tunable stability profile.

Mechanisms of Degradation in Biological Systems

The stability of both linker types is highly dependent on the specific biological environment and the enzymatic machinery present.

Amide Linker Degradation:

  • Enzymatic Cleavage: The primary route of amide bond cleavage in biological systems is through the action of proteases.[1] For instance, in the context of ADCs, dipeptide linkers like valine-citrulline (Val-Cit) are designed to be substrates for lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[5][6] This enzymatic cleavage of the amide bond between the amino acid residues is a key mechanism for intracellular drug release.

This compound Linker Degradation:

  • Enzymatic Cleavage: this compound linkers are also susceptible to enzymatic degradation. They can be cleaved by proteases, similar to amide linkers. However, they are also recognized as substrates by carboxylesterases, which are abundant in plasma and liver.[3][4] For example, the widely used Val-Cit-PABC (para-aminobenzyl this compound) linker is known to be stable in human plasma but can be cleaved by the mouse carboxylesterase 1c (Ces1c), which can complicate preclinical evaluations in murine models.[3][6]

  • Chemical Hydrolysis: Carbamates can also undergo chemical hydrolysis, particularly at non-physiological pH. However, under normal physiological conditions (pH 7.4), enzymatic degradation is the predominant pathway for cleavage.

Quantitative Comparison of Linker Stability

The stability of linkers is typically assessed by measuring the half-life of the intact conjugate or the percentage of payload release over time in biological media such as plasma or serum. The following tables summarize quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, conjugate structures, and analytical methods across different studies.

Table 1: Stability of this compound-Based Linkers in Biological Media

Linker TypeBioconjugate/PayloadMediumIncubation Time (hours)Stability Data (% Release or Hydrolysis)Reference
Val-Cit-PABCUncialamycinHuman Serum24Stable[1]
Val-Cit-PABCUncialamycinMouse Serum24100% release[1]
m-amide-PABC (MA-PABC)UncialamycinMouse Serum2450% hydrolysis[7]
Glutamic acid + MA-PABCUncialamycinMouse Serum247% hydrolysis[7]
N-(2-aminoethyl)-m-amide-PABCUncialamycinMouse Serum243% hydrolysis[7]
Silyl ether-basedMMAEHuman Plasma>168 (7 days)Stable (> 7 days)[8]
HydrazineMMAEHuman Plasma48Half-life of 2 days[8]
CarbonateSN-38Aqueous neutral buffer24Unstable[1]

Table 2: Stability of Amide-Based Linkers in Biological Media

Linker TypeBioconjugate/PayloadMediumIncubation Time (hours)Stability Data (% Release or Half-life)Reference
Maleimido-based thioether (non-cleavable control)huC242-MCC-DM1Mouse Plasma~180 (7.5 days)Terminal half-life of ~7.5 days[9]
Iodoacetamido-based thioether (non-cleavable control)huC242-SIA-DM1Mouse Plasma~180 (7.5 days)Terminal half-life of ~7.5 days[9]
Direct Amide LinkagehuC242-MaytansinoidMouse Plasma~180 (7.5 days)Terminal half-life of ~7.5 days[9]
Val-Cit (dipeptide amide)MMAE ADCHuman Plasma-Generally stable[6]

Summary of Stability Data:

Generally, amide linkers, especially those in non-cleavable formats, exhibit high stability in plasma with long half-lives.[9] For cleavable dipeptide amide linkers like Val-Cit, stability is high in human plasma but can be significantly lower in rodent plasma due to specific enzyme activity.[6]

This compound linker stability is more variable and highly dependent on the specific chemical structure. The standard Val-Cit-PABC this compound linker shows good stability in human serum but is rapidly cleaved in mouse serum.[1] However, modifications to the PABC spacer, such as the introduction of an m-amide group, can dramatically improve stability in mouse serum.[7] This highlights the tunability of this compound linkers.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key in vitro stability assays.

1. Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse) by quantifying the amount of intact conjugate and released payload over time.

Materials:

  • Linker-drug conjugate

  • Human and/or mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Suitable solvent for stock solution (e.g., DMSO)

  • Cold acetonitrile (B52724)

  • High-speed centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the linker-drug conjugate in a suitable solvent like DMSO.

  • Incubation: Spike the linker-drug conjugate into pre-warmed (37°C) plasma to a final concentration (e.g., 1-10 µM).

  • Time Points: Incubate the plasma samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation: To stop the reaction and precipitate plasma proteins, add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to the plasma aliquot. Vortex briefly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by a validated LC-MS/MS method to quantify the concentration of the intact linker-drug conjugate and any released payload.

  • Data Analysis: Plot the concentration of the intact conjugate versus time to determine the half-life (t½) of the conjugate in plasma.

2. Lysosomal Stability Assay

Objective: To evaluate the cleavage of the linker by lysosomal enzymes, simulating the intracellular environment where drug release is intended to occur for many ADCs.

Materials:

  • Linker-drug conjugate

  • Rat liver lysosomal homogenate or purified lysosomal proteases (e.g., Cathepsin B)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing DTT for cysteine proteases)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Preparation of Lysosomal Homogenate: Prepare a lysosomal fraction from rat liver tissue by differential centrifugation.

  • Enzyme Activation (if using purified enzyme): Pre-incubate the purified enzyme (e.g., Cathepsin B) in the assay buffer containing a reducing agent like DTT to ensure its activity.

  • Reaction Initiation: Add the linker-drug conjugate to the pre-warmed (37°C) assay buffer containing the lysosomal homogenate or purified enzyme.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution.

  • Sample Processing: Process the samples similarly to the plasma stability assay (protein precipitation and centrifugation).

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.

  • Data Analysis: Determine the rate of payload release.

Visualizing Biological Pathways and Experimental Workflows

Signaling Pathway of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates the typical mechanism of action for an ADC with a cleavable linker, leading to the targeted release of a cytotoxic payload.

ADC_Pathway ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action for an ADC.

Experimental Workflow for Linker Stability Assay

The following diagram outlines the key steps in a typical in vitro plasma stability assay.

Stability_Workflow In Vitro Linker Stability Assay Workflow start Start prep Prepare ADC Stock Solution start->prep incubate Incubate ADC in Plasma at 37°C prep->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction & Precipitate Proteins aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Determine Half-life & % Release analyze->data end End data->end

Caption: Experimental workflow for stability assessment.

Conclusion

The choice between a this compound and an amide linker in bioconjugate design is nuanced and depends on the desired stability profile and mechanism of action. Amide linkers generally offer high stability, particularly in non-cleavable formats, relying on specific enzymatic cleavage for payload release. This compound linkers provide a more tunable platform, where stability can be modulated through chemical modifications, but they may be susceptible to a broader range of enzymes.

For drug development professionals, a thorough understanding of the enzymatic landscape of the biological system of interest is paramount. Rigorous in vitro and in vivo stability studies, utilizing robust analytical techniques such as LC-MS, are essential to select the optimal linker that maximizes therapeutic efficacy while minimizing off-target toxicities. The data and protocols presented in this guide offer a framework for the rational design and evaluation of next-generation bioconjugates.

References

LC-MS/MS vs. GC-MS for the Analysis of Carbamate Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of carbamate pesticides is crucial for ensuring food safety and environmental monitoring. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound pesticides, supported by experimental data and detailed protocols.

This compound pesticides are a class of insecticides, herbicides, and fungicides widely used in agriculture. Due to their potential toxicity and role as endocrine disruptors, regulatory bodies worldwide have established maximum residue limits (MRLs) for their presence in food and environmental samples.[1][2] Choosing the optimal analytical method is therefore paramount for compliance and public health.

The primary challenge in this compound analysis lies in their chemical nature. Many carbamates are thermally labile, meaning they can degrade at the high temperatures typically used in GC analysis.[1] This fundamental characteristic often dictates the choice of analytical technique.

LC-MS/MS: The Preferred Method for this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of this compound pesticides.[3] Its primary advantage is the ability to analyze thermally unstable and non-volatile compounds directly, without the need for chemical derivatization.[4] This simplifies sample preparation, reduces analysis time, and minimizes potential analyte loss.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3] This allows for the detection and quantification of a wide range of carbamates at very low concentrations, even in complex matrices like fruits, vegetables, and soil.[2][3][5]

Advantages of LC-MS/MS for this compound Analysis:

  • High Sensitivity and Specificity: Capable of detecting carbamates at trace levels (µg/kg or ppb).[3][5]

  • No Derivatization Required: Direct analysis of thermally labile carbamates simplifies the workflow.[4]

  • Versatility: Suitable for a broad range of carbamates with varying polarities.[4]

  • Robustness: Minimizes matrix effects, leading to more reliable and reproducible results.[6]

  • High Throughput: Modern LC-MS/MS systems can achieve rapid analysis times, with some methods separating common carbamates in under 5 minutes.[1]

Limitations of LC-MS/MS:

  • Higher Initial Cost: Instrumentation can be more expensive than GC-MS systems.

  • Matrix Effects: While minimized, ion suppression or enhancement from co-eluting matrix components can still occur and needs to be addressed during method development.

GC-MS: A Viable Alternative with Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[4][7] However, its application to this compound analysis is often limited by the thermal instability of these compounds.[1] Direct injection of many carbamates into a hot GC inlet can lead to degradation, resulting in poor sensitivity and inaccurate quantification.[8]

To overcome this limitation, derivatization is often employed. This process chemically modifies the this compound to a more volatile and thermally stable derivative. While effective, derivatization adds complexity and potential for error to the analytical workflow.[4]

Recent advancements, such as flash methylation in the injector port, have shown promise in making GC-MS/MS a more viable option for some carbamates.[9]

Advantages of GC-MS for this compound Analysis:

  • High Resolution: Provides excellent separation of complex mixtures.[7]

  • Established Libraries: Extensive electron impact (EI) mass spectral libraries are available for compound identification.[8]

  • Lower Cost: Instrumentation is generally less expensive than LC-MS/MS.

Limitations of GC-MS:

  • Thermal Degradation: Many carbamates are not amenable to direct GC analysis.[1]

  • Derivatization Required: Often necessitates an additional chemical modification step, increasing sample preparation time and complexity.[4]

  • Limited Scope: Not suitable for all this compound pesticides, particularly the more polar and less volatile ones.

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of selected this compound pesticides using LC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific instrument, matrix, and method conditions.

This compound PesticideMethodMatrixLimit of Quantification (LOQ) (µg/kg)Recovery (%)Reference
CarbofuranLC-MS/MSVegetables591-109[2]
MethomylLC-MS/MSVegetables591-109[2]
AldicarbLC-MS/MSVegetables591-109[2]
PropoxurLC-MS/MSVegetables591-109[2]
CarbarylLC-MS/MSVegetables591-109[2]
Carbofuran (derivatized)GC-MS/MSWater0.05 (ng/µL)Not Specified[9]
MethiocarbGC/MSVegetables0.003-0.008 (mg/kg)74.7-93.2[10]
PirimicarbGC-MSWater<0.1 (µg/L)Not Specified[8][11]

Experimental Protocols

Detailed experimental protocols are crucial for achieving reliable and reproducible results. Below are generalized workflows for the analysis of this compound pesticides using LC-MS/MS and GC-MS.

LC-MS/MS Experimental Protocol

A widely adopted and effective sample preparation method for the analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][12]

  • Sample Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is extracted with acetonitrile (B52724). For acidic matrices, a buffering salt is added.[12]

  • Partitioning: Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation between the aqueous and organic layers.[12]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • LC-MS/MS Analysis: The final extract is injected into the LC-MS/MS system.

    • Chromatographic Separation: A C18 or a specialized this compound column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate.[13]

    • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for each this compound in Multiple Reaction Monitoring (MRM) mode.[3]

GC-MS Experimental Protocol with Derivatization
  • Sample Preparation (QuEChERS): The initial extraction and cleanup steps are often similar to the LC-MS/MS protocol, utilizing the QuEChERS method.[12]

  • Derivatization: The cleaned-up extract is subjected to a derivatization reaction. A common approach is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

    • Gas Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used with a temperature gradient to separate the derivatized carbamates.

    • Mass Spectrometric Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, and the characteristic fragment ions of the derivatized carbamates are monitored.

Visualizing the Workflows and Decision Logic

To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical considerations for choosing between LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection LC Injection Cleanup->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Tandem MS Detection (ESI+, MRM) Separation->Detection

Caption: Experimental workflow for this compound analysis using LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Derivatization Step Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection MS Detection (EI) Separation->Detection

Caption: Experimental workflow for this compound analysis using GC-MS with derivatization.

Decision_Logic Analyte This compound Analyte Thermal_Stability Thermally Labile? Analyte->Thermal_Stability LCMSMS LC-MS/MS Thermal_Stability->LCMSMS Yes GCMS GC-MS Thermal_Stability->GCMS No Derivatization Derivatization Required GCMS->Derivatization

Caption: Decision logic for selecting between LC-MS/MS and GC-MS for this compound analysis.

Conclusion

For the comprehensive and reliable analysis of this compound pesticides, LC-MS/MS is unequivocally the superior technique. Its ability to directly analyze thermally labile compounds with high sensitivity and selectivity makes it the method of choice for routine monitoring and research applications.

While GC-MS can be a viable alternative for certain thermally stable carbamates or when coupled with derivatization , the added complexity of the workflow and its limited applicability across the entire class of carbamates make it a less favorable option. The choice of method should ultimately be guided by the specific carbamates of interest, the required sensitivity, and the available instrumentation. For laboratories conducting multi-residue pesticide analysis, an LC-MS/MS system provides the versatility and performance needed to meet stringent regulatory requirements for carbamates and a wide range of other pesticide classes.

References

Orthogonal deprotection strategies for carbamate protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Orthogonal Deprotection Strategies for Carbamate Protecting Groups

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. This compound protecting groups are frequently employed to temporarily mask the reactivity of amine functionalities. The ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is crucial for the synthesis of complex molecules such as peptides and pharmaceuticals.[1][2] This guide provides an objective comparison of the performance of common this compound protecting groups, supported by experimental data, to aid in the selection of the most appropriate deprotection strategy.

The Principle of Orthogonality

Orthogonal protection strategies rely on the use of protecting groups that are labile under distinct, non-interfering chemical conditions.[1] This allows for the sequential deprotection and modification of different functional groups within the same molecule, providing a high degree of control over the synthetic route. The most widely used this compound protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—form the foundation of many orthogonal schemes due to their differential stability towards acid, hydrogenolysis, and base, respectively.[1][2]

Orthogonal_Deprotection Orthogonal Deprotection of Common this compound Protecting Groups cluster_Boc Acid Labile cluster_Cbz_Moz Hydrogenolysis cluster_Fmoc Base Labile cluster_Alloc Palladium Catalysis cluster_Teoc Fluoride (B91410) Anion Boc Boc Cbz Cbz Boc->Cbz Stable to Hydrogenolysis Fmoc Fmoc Boc->Fmoc Stable to Base Alloc Alloc Boc->Alloc Stable to Pd(0) Teoc Teoc Boc->Teoc Stable to F- Cbz->Boc Stable to Acid Cbz->Fmoc Stable to Base Cbz->Alloc Generally Stable Cbz->Teoc Stable to F- Moz Moz Fmoc->Boc Stable to Acid Fmoc->Cbz Quasi-orthogonal to H2 Fmoc->Alloc Stable to Pd(0) Fmoc->Teoc Stable to F- Alloc->Boc Stable to Acid Alloc->Cbz Stable to Hydrogenolysis Alloc->Fmoc Stable to Base Alloc->Teoc Stable to F- Teoc->Boc Labile to strong acid Teoc->Cbz Stable to Hydrogenolysis Teoc->Fmoc Stable to Base Teoc->Alloc Stable to Pd(0)

Caption: Orthogonal relationships of common this compound protecting groups.

Comparison of Deprotection Methods

The choice of a this compound protecting group is dictated by the stability of the substrate and the reaction conditions planned for subsequent synthetic steps. The following tables summarize the deprotection conditions and performance of several widely used this compound protecting groups.

Table 1: Deprotection of Common this compound Protecting Groups
Protecting GroupDeprotection Reagent(s)Typical ConditionsTypical YieldNotes
Boc Trifluoroacetic acid (TFA)20-50% TFA in CH₂Cl₂>90%Formation of tert-butyl cation can lead to side reactions with sensitive residues.[3]
Hydrochloric acid (HCl)4 M HCl in Dioxane>90%Often yields the hydrochloride salt of the amine.
Cbz H₂, Pd/C1 atm H₂, 10% Pd/C, MeOH or EtOH>90%Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[4]
Transfer HydrogenolysisAmmonium (B1175870) formate, Pd/C, MeOH>90%Safer alternative to using hydrogen gas.
Fmoc Piperidine (B6355638)20% Piperidine in DMF>95%The dibenzofulvene byproduct must be scavenged to prevent side reactions.
DBU2% DBU in DMF>95%A milder alternative to piperidine for sensitive substrates.
Alloc Pd(PPh₃)₄, Scavenger0.1-0.3 eq. Pd(PPh₃)₄, Phenylsilane (B129415), CH₂Cl₂~96-100%Requires an inert atmosphere; various scavengers can be used.[5]
Teoc TBAF1.5 eq. TBAF, THF, rt~85%Cleavage is mediated by fluoride ions.[6]
TFATFA in CH₂Cl₂VariableCan also be cleaved by strong acid, limiting its orthogonality with Boc.[6]
Moz H₂, Pd/C1 atm H₂, 10% Pd/C, MeOH or EtOHHighMore labile to hydrogenolysis than Cbz.

Experimental Protocols

Detailed methodologies for the deprotection of key this compound protecting groups are provided below. It is important to note that optimal conditions may vary depending on the specific substrate.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of H₂.

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[4]

Protocol 3: Fmoc Deprotection with Piperidine

Materials:

  • Fmoc-protected amine (often resin-bound in SPPS)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Swell the Fmoc-protected substrate (e.g., peptide-resin) in DMF.

  • Treat the substrate with a 20% solution of piperidine in DMF.

  • Agitate the mixture for 10-30 minutes at room temperature.

  • Filter and wash the substrate thoroughly with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

  • The deprotected amine is then ready for the next reaction step.

Protocol 4: Alloc Deprotection with Pd(PPh₃)₄ and Phenylsilane

Materials:

  • Alloc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

Procedure:

  • Dissolve the Alloc-protected amine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add phenylsilane (typically 10-20 equivalents).

  • Add Pd(PPh₃)₄ (typically 0.1-0.3 equivalents).

  • Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture can be washed with water and brine, dried, and concentrated. Purification is typically performed by column chromatography.[5]

Protocol 5: Teoc Deprotection with Tetrabutylammonium Fluoride (TBAF)

Materials:

  • Teoc-protected amine

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

Procedure:

  • Dissolve the Teoc-protected amine in anhydrous THF.

  • Add TBAF (typically 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction for 1-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[6]

Visualization of Orthogonal Deprotection Workflow

The following diagram illustrates a hypothetical synthetic workflow demonstrating the sequential deprotection of multiple this compound protecting groups.

Deprotection_Workflow Hypothetical Orthogonal Deprotection Workflow Start Multi-protected Molecule (Boc-NH-R1, Fmoc-NH-R2, Alloc-NH-R3) Step1_Reagent 20% Piperidine/DMF Start->Step1_Reagent Step1_Product Deprotected Amine at R2 (Boc-NH-R1, H2N-R2, Alloc-NH-R3) Step1_Reagent->Step1_Product Modification1 Modification at R2 Step1_Product->Modification1 Step2_Reagent Pd(PPh3)4, PhSiH3 Modification1->Step2_Reagent Step2_Product Deprotected Amine at R3 (Boc-NH-R1, Mod-R2, H2N-R3) Step2_Reagent->Step2_Product Modification2 Modification at R3 Step2_Product->Modification2 Step3_Reagent TFA/DCM Modification2->Step3_Reagent Step3_Product Deprotected Amine at R1 (H2N-R1, Mod-R2, Mod-R3) Step3_Reagent->Step3_Product End Final Product Step3_Product->End

Caption: A sequential deprotection and modification workflow.

Conclusion

The selection of an appropriate this compound protecting group and a corresponding orthogonal deprotection strategy is a critical decision in the design of complex synthetic routes. By understanding the distinct lability of each group—acid-sensitivity for Boc, hydrogenolysis for Cbz and Moz, base-lability for Fmoc, palladium catalysis for Alloc, and fluoride sensitivity for Teoc—researchers can strategically orchestrate multi-step syntheses with high precision and efficiency. The data and protocols presented in this guide offer a foundation for making informed decisions to achieve desired synthetic outcomes.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of Carbamate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamate-based compounds are a significant class of enzyme inhibitors, acting as "pseudo-irreversible" inhibitors that form a transient covalent bond with the target enzyme's active site serine residue. Their efficacy is critically dependent on their selectivity – the ability to inhibit the target enzyme without affecting other enzymes, thereby minimizing off-target effects and potential toxicity. This guide provides a comparative analysis of the cross-reactivity and selectivity of various this compound inhibitors, with a focus on those targeting Fatty Acid Amide Hydrolase (FAAH) and cholinesterases.

Understanding this compound Inhibition

Carbamates typically function by carbamylating a serine residue within the enzyme's active site. This process is generally faster than the subsequent hydrolysis to regenerate the free enzyme, leading to a temporary but effective inhibition. The structural diversity of the this compound's leaving group and N-substituents plays a crucial role in determining both potency and selectivity.

Comparative Selectivity of this compound Inhibitors

The following tables summarize the inhibitory potency and selectivity of representative this compound-based inhibitors against their primary targets and key off-target enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. Its inhibition is a therapeutic strategy for pain and anxiety.[1]

InhibitorTarget EnzymeIC50 (nM)Off-Target EnzymesOff-Target IC50 (nM)Selectivity Notes
URB597 FAAH4.6[2][3]Carboxylesterases[4]-Selective for FAAH in the nervous system, but reacts with several other enzymes in peripheral tissues.[1]
JP104 FAAH7--Designed for enhanced potency and used as a probe to assess proteome reactivity.[2]
SA-47 FAAH---Reported to be more selective for FAAH than phenyl carbamates.[2]
URB694 FAAH30Carboxylesterases-Designed to have weakened affinity for carboxylesterases compared to earlier generations.[4]
JZL195 FAAH & MAGL12 (FAAH), 19 (MAGL)ABHD6-A dual inhibitor of FAAH and monoacylglycerol lipase (B570770) (MAGL).[5]
Cholinesterase (AChE and BChE) Inhibitors

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for regulating acetylcholine (B1216132) levels. Their inhibition is a key strategy in managing Alzheimer's disease.[6]

InhibitorTarget EnzymeIC50 (µM)Off-Target EnzymeOff-Target IC50 (µM)Selectivity Index (SI = IC50(AChE)/IC50(BChE))
Rivastigmine BChE-AChE-Standard drug for comparison.
Phenothiazine Carbamates AChE-BChE-Exhibit pseudoirreversible inhibition of AChE but reversible inhibition of BChE due to π-π interactions with specific residues in the BChE active site.[7][8]
Resveratrol-based this compound 1 BChE0.12[9]AChE-Highly selective for BChE.[9]
Resveratrol-based this compound 7 BChE0.38[9]AChE-Excellent selective inhibitory activity for BChE.[9]
Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}this compound (5k) BChE4.33[6]AChE>150~34[6]
Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}this compound (5j) BChE6.57[6]AChE>65~10[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding inhibitor selectivity.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_pre Anandamide (AEA) Two_AG 2-AG MAGL MAGL NAPE_PLD NAPE-PLD Anandamide_post Anandamide NAPE_PLD->Anandamide_post Synthesizes FAAH FAAH Anandamide_post->FAAH Degraded by CB1_Receptor CB1 Receptor Anandamide_post->CB1_Receptor Activates Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid CB1_Receptor->Anandamide_pre Retrograde Signaling

Caption: Simplified signaling pathway of the endocannabinoid anandamide, highlighting its degradation by FAAH.

AChE_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolyzed by ACh_Receptor ACh Receptor ACh_synapse->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Acetate->ACh_vesicle Reuptake & Resynthesis

Caption: Degradation of acetylcholine by acetylcholinesterase (AChE) in the synaptic cleft.

Experimental_Workflow cluster_screening Selectivity Screening cluster_profiling Cross-Reactivity Profiling cluster_optimization Lead Optimization start This compound Inhibitor Library primary_assay Primary Assay vs Target Enzyme (e.g., FAAH) start->primary_assay determine_ic50 Determine IC50 primary_assay->determine_ic50 potent_hits Potent Inhibitors determine_ic50->potent_hits abpp Activity-Based Protein Profiling (ABPP) with Proteome potent_hits->abpp Test for Selectivity off_target_id Identify Off-Targets abpp->off_target_id secondary_assays Secondary Assays vs Identified Off-Targets off_target_id->secondary_assays determine_selectivity Determine Selectivity Index secondary_assays->determine_selectivity sar Structure-Activity Relationship (SAR) Studies determine_selectivity->sar optimized_inhibitor Optimized Selective Inhibitor sar->optimized_inhibitor

Caption: Experimental workflow for determining the selectivity of this compound-based enzyme inhibitors.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.[6]

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE (from electric eel) or BChE (from equine serum) solution

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide)

    • DTNB solution

    • Test inhibitor solutions at various concentrations

  • Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the inhibitor solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique to globally profile the selectivity of enzyme inhibitors in complex biological samples.[4]

  • Principle: This method uses active site-directed chemical probes that covalently label a whole class of enzymes. The selectivity of an inhibitor is assessed by its ability to compete with the probe for binding to the target and off-target enzymes.

  • Reagents:

    • Cell or tissue proteome

    • Broad-spectrum activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

    • This compound inhibitor at various concentrations

  • Procedure:

    • Pre-incubate the proteome with the this compound inhibitor for a specific time and temperature (e.g., 30 minutes at 37°C).

    • Add the activity-based probe (e.g., FP-Rh) and incubate for another period (e.g., 30 minutes at room temperature).

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using in-gel fluorescence scanning.

    • A decrease in the fluorescence intensity of a protein band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.

    • Off-targets are identified as proteins, other than the intended target, whose labeling is blocked by the inhibitor.[4] Mass spectrometry can be used to identify these off-target proteins.

Conclusion

The selectivity of this compound-based enzyme inhibitors is a multifaceted issue governed by the subtle interplay between the inhibitor's structure and the architecture of the enzyme's active site. While potent inhibitors for specific targets like FAAH and cholinesterases have been developed, cross-reactivity with other serine hydrolases, such as carboxylesterases, remains a significant challenge. Techniques like activity-based protein profiling are indispensable for comprehensively evaluating inhibitor selectivity and guiding the development of next-generation therapeutics with improved safety profiles. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and optimization of selective this compound inhibitors.

References

A Comparative Analysis of Carbamate-Based Cholinesterase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of various carbamate-based cholinesterase inhibitors. It delves into their biochemical properties, selectivity, and the experimental protocols used for their evaluation, supported by quantitative data and visual representations of key biological and experimental processes.

This compound-based cholinesterase inhibitors are a class of drugs that reversibly inactivate acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By increasing the levels of acetylcholine in the synaptic cleft, these inhibitors play a crucial role in the symptomatic treatment of various neurological disorders, most notably Alzheimer's disease. This guide offers an objective comparison of the performance of different this compound inhibitors, providing supporting experimental data to aid in research and development.

Biochemical Performance and Selectivity

The efficacy of this compound inhibitors is primarily determined by their inhibitory potency against AChE and BChE, commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The selectivity of these inhibitors for either AChE or BChE is a critical factor in determining their therapeutic application and side-effect profile. For instance, in the later stages of Alzheimer's disease, BChE activity in the brain increases, making inhibitors with dual or selective BChE inhibition potentially more beneficial.[1]

Below is a compilation of quantitative data for a selection of this compound-based cholinesterase inhibitors, summarizing their IC50 and Ki values against both acetylcholinesterase and butyrylcholinesterase.

Table 1: Comparative Inhibitory Potency (IC50) of this compound-Based Cholinesterase Inhibitors

CompoundTarget EnzymeIC50 (µM)Selectivity (AChE IC50 / BChE IC50)Reference
Rivastigmine (B141) AChE (human)4.50.11[2]
BChE (human)0.4[2]
Physostigmine AChE (human)0.006~1[3]
BChE (human)0.005[3]
Neostigmine AChE (human)0.018~1[4]
BChE (human)0.015[4]
Pyridostigmine AChE (human)0.07~1[4]
BChE (human)0.06[4]
Compound 1 AChE (eel)>100<0.0012[5]
BChE (equine)0.12[5]
Compound 7 AChE (eel)>100<0.0038[5]
BChE (equine)0.38[5]
Compound 9h AChE (eel)77.80.0012[6]
BChE (equine)0.093[6]
Compound 5k AChE (eel)14633.71[7]
BChE (equine)4.33[7]
Isosorbide-2-benzyl this compound-5-benzoate AChE (human erythrocyte)>215>50000[8]
BChE (human plasma)0.0043[8]

Table 2: Inhibition Constants (Ki) of Selected this compound Derivatives

CompoundTarget EnzymeKi (nM)Reference
This compound Derivative 1 AChE12.0 ± 2.01[9]
This compound Derivative 2 AChE61.3 ± 2.59[9]
This compound Derivative 3 AChE1.21[9]
This compound Derivative 4 AChE4.39[9]

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on standardized and reproducible experimental protocols. The most widely used method is the Ellman's assay, a colorimetric method for quantifying cholinesterase activity.

Detailed Protocol: Ellman's Assay for Cholinesterase Inhibition

1. Principle: This assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (B1193921) (ATCh) or butyrylthiocholine (B1199683) (BTCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

2. Reagents and Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • DTNB solution (10 mM in phosphate buffer)

  • ATCh or BTCh iodide solution (14 mM in deionized water, prepared fresh)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution (concentration to be optimized)

  • Test inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

3. Assay Procedure (96-well plate format):

  • Preparation of Reaction Mixture: In each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • 10 µL of DTNB solution.

    • 10 µL of the test inhibitor solution at various concentrations (or solvent for control).

    • 10 µL of the cholinesterase enzyme solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of the substrate solution (ATCh or BTCh) to each well to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to obtain the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Cholinergic Signaling Pathway

The following diagram illustrates the key steps in cholinergic neurotransmission, from the synthesis of acetylcholine in the presynaptic terminal to its interaction with postsynaptic receptors and subsequent degradation by cholinesterases. This compound inhibitors act at the final step, preventing the breakdown of acetylcholine.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline Choline chat ChAT choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat ach_synthesis Acetylcholine (ACh) Synthesis chat->ach_synthesis vacht VAChT ach_synthesis->vacht ach_vesicle ACh Vesicle ach_released ACh ach_vesicle->ach_released Release vacht->ach_vesicle ca_channel Voltage-gated Ca²⁺ Channel ca_ion Ca²⁺ ca_channel->ca_ion Influx ca_ion->ach_vesicle Triggers Exocytosis action_potential Action Potential action_potential->ca_channel Depolarization ache AChE ach_released->ache Hydrolysis ach_receptor ACh Receptor (Nicotinic/Muscarinic) ach_released->ach_receptor Binding choline_reuptake Choline Reuptake ache->choline_reuptake acetate Acetate ache->acetate choline_reuptake->choline This compound This compound Inhibitor This compound->ache Inhibition postsynaptic_response Postsynaptic Response ach_receptor->postsynaptic_response Activation

Caption: Cholinergic signaling at the synapse.

Experimental Workflow for Inhibitor Screening

The diagram below outlines a typical workflow for screening and characterizing cholinesterase inhibitors, from initial compound selection to the determination of inhibitory potency.

Experimental_Workflow start Start: Compound Library prepare_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffers) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor Compounds start->serial_dilution plate_setup Set up 96-well Plate (Controls, Blanks, Inhibitor Concentrations) prepare_reagents->plate_setup serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitors plate_setup->pre_incubation add_substrate Initiate Reaction (Add Substrate) pre_incubation->add_substrate kinetic_measurement Kinetic Measurement (Absorbance at 412 nm over time) add_substrate->kinetic_measurement data_analysis Data Analysis (Calculate % Inhibition) kinetic_measurement->data_analysis ic50_determination IC50 Determination (Dose-Response Curve Fitting) data_analysis->ic50_determination end End: Comparative Analysis of Potency ic50_determination->end

Caption: Workflow for cholinesterase inhibitor screening.

Clinical Considerations and Adverse Effects

While biochemically effective, the clinical application of this compound-based cholinesterase inhibitors is often accompanied by a range of adverse effects, primarily due to the overstimulation of the cholinergic system. Common side effects include gastrointestinal issues (nausea, vomiting, diarrhea), dizziness, and bradycardia.[10][11] The route of administration and the selectivity of the inhibitor can influence the severity and profile of these adverse effects. For example, rivastigmine is available as a transdermal patch, which can help to mitigate some of the gastrointestinal side effects associated with oral administration.[10] The choice of a specific this compound inhibitor for therapeutic use involves a careful balance between its efficacy in managing the symptoms of the underlying condition and its tolerability by the patient.[12] Continuous research into novel this compound derivatives aims to improve selectivity and reduce adverse effects, thereby enhancing their therapeutic index.[13]

References

Validating Synthesized Carbamate Structures: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural validation of carbamates, a common functional group in pharmaceuticals. We present detailed experimental protocols, performance comparisons, and a visual workflow to aid in the selection and application of the most appropriate 2D NMR experiments.

The unambiguous determination of a carbamate's molecular architecture is crucial for understanding its chemical properties, biological activity, and safety profile. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural insights, complex carbamates or those with overlapping signals often require the enhanced resolution and connectivity information offered by 2D NMR. This guide focuses on three of the most powerful and routinely used 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Comparative Analysis of 2D NMR Techniques for this compound Structure Validation

The selection of 2D NMR experiments depends on the specific structural questions to be answered. The following tables summarize the key features and typical experimental parameters for COSY, HSQC, and HMBC, offering a direct comparison of their utility in this compound analysis.

Table 1: Qualitative Comparison of 2D NMR Techniques

FeatureCOSY (Correlation Spectroscopy)HSQC (Heteronuclear Single Quantum Coherence)HMBC (Heteronuclear Multiple Bond Correlation)
Information Provided ¹H-¹H correlations through 2-3 bonds. Identifies neighboring protons.Direct one-bond ¹H-¹³C correlations.Long-range ¹H-¹³C correlations through 2-4 bonds.
Primary Use for Carbamates Establishing proton connectivity in the alcohol and amine fragments.Assigning protons to their directly attached carbons.Connecting fragments across the this compound carbonyl group and other quaternary carbons.
Advantages Relatively fast and sensitive. Excellent for mapping out proton spin systems.High sensitivity and resolution. Unambiguously links protons and carbons.Crucial for identifying connectivity to non-protonated carbons (e.g., carbonyl, substituted carbons).
Disadvantages No direct information about carbon skeleton. Can be complex in crowded spectral regions.Does not show correlations to quaternary carbons.Lower sensitivity than HSQC. Requires optimization of the long-range coupling delay.

Table 2: Typical Experimental Parameters for 2D NMR of Carbamates

ParameterCOSYHSQCHMBC
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqf
¹H Spectral Width (ppm) 10-1210-1210-12
¹³C Spectral Width (ppm) N/A160-200200-220
Number of Scans (per increment) 2-82-168-64
Data Points (F2 x F1) 2048 x 2562048 x 2562048 x 512
Relaxation Delay (s) 1-21-21.5-2.5
Evolution Delay for J-coupling N/AOptimized for ~145 Hz (¹JCH)Optimized for ~8 Hz (ⁿJCH)
Typical Experiment Time 10-30 minutes20 minutes - 2 hours1-4 hours

Experimental Protocols

Accurate and reproducible 2D NMR data begins with meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Sample Purity: Ensure the synthesized this compound is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-25 mg of the this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Concentration: For ¹H-¹³C correlation experiments like HSQC and HMBC, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time, especially for less sensitive experiments like HMBC.[2]

2D NMR Data Acquisition

The following are generalized acquisition parameters. These may need to be optimized based on the specific instrument and sample.

COSY (¹H-¹H Correlation Spectroscopy)

  • Objective: To identify protons that are coupled to each other, typically through two or three bonds.[3]

  • Procedure:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Load a standard COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of data points to ~2K in F2 and ~256 in F1.

    • Set the number of scans to 2-4 per increment.

    • Set a relaxation delay of 1-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify all carbons that are directly attached to protons.[4]

  • Procedure:

    • Acquire 1D ¹H and ¹³C spectra to determine spectral widths.

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Set the number of data points to ~2K in F2 and ~256 in F1.

    • Set the number of scans to 2-16 per increment, depending on sample concentration.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range couplings between protons and carbons (2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[5]

  • Procedure:

    • Use the spectral widths from the 1D spectra. The ¹³C spectral width should be wide enough to include the this compound carbonyl carbon (~150-170 ppm).

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the number of data points to ~2K in F2 and ~512 in F1 for better resolution of long-range correlations.

    • Set the number of scans to 8-64 per increment due to the lower sensitivity of the experiment.

    • Set the long-range coupling constant (ⁿJCH) to a compromise value of 8 Hz. For better results, two separate experiments optimized for 5 Hz and 10 Hz can be performed.[4]

Workflow for this compound Structure Validation using 2D NMR

The following diagram illustrates a logical workflow for the structural elucidation of a synthesized this compound using the described 2D NMR techniques.

Carbamate_Validation_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_validation Structure Validation start Synthesized this compound prep Dissolve in Deuterated Solvent & Filter start->prep proton 1H NMR prep->proton carbon 13C NMR & DEPT proton->carbon cosy COSY proton->cosy Identify Proton Spin Systems carbon->cosy hsqc HSQC cosy->hsqc cosy->hsqc Assign Protons to Directly Attached Carbons hmbc HMBC hsqc->hmbc hsqc->hmbc Establish Long-Range H-C Connectivity interpretation Data Interpretation & Correlation hmbc->interpretation hmbc->interpretation Connect Structural Fragments structure Final Structure Confirmation interpretation->structure

References

Inter-laboratory Validation of a Quantitative Method for Carbamate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantitative analysis of carbamates, with a focus on inter-laboratory validation. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results, which is essential for regulatory compliance and safety assessment. This document outlines the performance characteristics of commonly used techniques, detailed experimental protocols, and a logical workflow for method validation.

Comparative Performance of Analytical Methods

The choice of an analytical technique for carbamate analysis is often dictated by the specific this compound, the complexity of the sample matrix, required sensitivity, and available instrumentation. The two most prominent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Performance Comparison of a Validated LC-MS/MS Method for this compound Analysis

Performance ParameterTarget Value/RangeObserved Results (Inter-laboratory Study)Reference
Linearity (R²) > 0.99> 0.996[1]
Limit of Detection (LOD) Analyte & Matrix Dependent0.2–2.0 µg/kg[2]
Limit of Quantification (LOQ) Analyte & Matrix Dependent0.5–5.0 µg/kg[1][2]
Accuracy (Recovery %) 70 - 120%88.1% to 118.4%[2]
Precision (Repeatability, RSDr %) < 20%< 10%[1]
Precision (Reproducibility, RSDR %) < 20%< 10%[2]
Common Matrices Fruits, Vegetables, Water, Biological FluidsFruits, Vegetables, Green Tea[1][2]

Table 2: Comparison of Alternative Analytical Methods for this compound Analysis

Analytical MethodPrincipleAdvantagesDisadvantagesCommon Applications
LC-MS/MS Chromatographic separation followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, suitable for thermally labile carbamates without derivatization.[3][4]Matrix effects can suppress or enhance ionization, requiring matrix-matched standards.[2]Multi-residue screening of pesticides in food and environmental samples.[4][5]
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Robust and provides good linearity.[6]Often requires derivatization for thermally labile carbamates, which can add complexity.[3]Analysis of volatile and semi-volatile carbamates.[7]
HPLC-FLD Chromatographic separation with post-column derivatization to produce a fluorescent product.Good repeatability.[5]Time-consuming, requires expensive derivatization reagents, and the derivatized product may have poor stability.[5]Historically used for this compound analysis in various matrices.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results in inter-laboratory validation studies. Below are representative protocols for the widely used LC-MS/MS method for this compound analysis in produce.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined and effective approach for the extraction and cleanup of pesticide residues from a variety of food matrices.[2]

a. Extraction:

  • Weigh 5 ± 0.1 g of a homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 15 mL of 1% acetic acid in acetonitrile (B52724).[1]

  • Add 3.0 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 0.75 g of sodium acetate (B1210297) (CH₃COONa).[1]

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 150 mg anhydrous MgSO₄ and 50 mg of a combination of primary secondary amine (PSA) and C18 sorbents.[2]

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Waters BEH C18).[2]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile (B).

  • Flow Rate: 0.2 - 0.5 mL/min.[7]

  • Injection Volume: 5 - 10 µL.

b. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2][7]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each target this compound. A neutral loss of CH₃NCO (57 Da) is a characteristic fragmentation for many carbamates.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of carbamates from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection and Homogenization Extraction QuEChERS Extraction SampleCollection->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Confirmation Confirmation Quantification->Confirmation FinalReport Final Report Confirmation->FinalReport

Caption: Experimental workflow for this compound analysis.

Inter-laboratory Validation Logic

This diagram outlines the logical steps involved in an inter-laboratory validation study to ensure a method's robustness and reproducibility.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Sample Distribution and Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting Define_Method Define Analytical Method Develop_Protocol Develop Standardized Protocol Define_Method->Develop_Protocol Select_Labs Select Participating Laboratories Develop_Protocol->Select_Labs Prepare_Samples Prepare and Distribute Homogenous Samples Select_Labs->Prepare_Samples Lab_Analysis Laboratories Perform Analysis Prepare_Samples->Lab_Analysis Collect_Data Collect and Compile Data Lab_Analysis->Collect_Data Statistical_Analysis Statistical Analysis (Recovery, RSDr, RSDR) Collect_Data->Statistical_Analysis Performance_Evaluation Evaluate Method Performance Statistical_Analysis->Performance_Evaluation Final_Report Final Validation Report Performance_Evaluation->Final_Report

References

Novel Carbamate Insecticides Demonstrate Enhanced Selectivity and Safety Profiles Compared to Existing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies indicates that novel carbamate insecticides offer significant advantages in terms of target selectivity and reduced non-target toxicity over commercially available carbamates and other insecticide classes. These findings, supported by extensive experimental data, position next-generation carbamates as promising candidates for more effective and environmentally safer pest control strategies.

Novel this compound compounds have been shown to exhibit a greater selectivity index, meaning they are more potent against target pests like Anopheles gambiae, the primary vector for malaria, while showing considerably lower toxicity to non-target species, including mammals, birds, and aquatic organisms.[1][2] This enhanced selectivity is a critical development in insecticide research, addressing the long-standing issue of broad-spectrum toxicity associated with many conventional pesticides.

Comparative Efficacy: A Quantitative Look

The superior performance of novel carbamates is evident in their half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values. For instance, while the IC50 of commercial carbamates against non-target species ranges from 9.1 nM to 2,094 nM, novel carbamates show a much wider and generally higher range, from 58 nM to 388,800 nM, indicating lower enzymatic inhibition in non-target organisms.[1][3] This translates to a significantly higher selectivity index for novel compounds, reaching up to 19,587, compared to a maximum of 5.64 for their commercial counterparts.[1][3]

In aquatic toxicity tests using Daphnia magna, most novel carbamates demonstrated a killing potency similar to the commercial this compound bendiocarb (B1667985) (LC50 = 611 nM).[1][2] However, a notable exception was the experimental compound PRC331, which showed significantly higher aquatic toxicity with an LC50 of 172 nM.[1][2]

Furthermore, studies on specific novel this compound derivatives, such as compound 6q, have demonstrated substantially greater acetylcholinesterase (AChE) inhibitory activity (IC50 = 12 µM) compared to the parent compound phenyl N-methylthis compound and the existing insecticide metolcarb.[4][5] This increased potency was also reflected in its insecticidal activity against Lipaphis erysimi, causing 98% mortality after 24 hours of treatment at a concentration of 300 mg/L.[4][5]

A summary of the comparative efficacy data is presented in the table below:

Insecticide ClassCompoundTarget OrganismEfficacy MetricValueNon-Target OrganismEfficacy MetricValueSelectivity Index
Novel Carbamates Experimental CmpdsAnopheles gambiaeIC50VariedMammalian/Avian AChEIC5058 - 388,800 nMUp to 19,587
PRC331---Daphnia magna24h LC50172 nM-
Other Novel Cmpds---Daphnia magna24h LC50Similar to Bendiocarb-
Compound 6qLipaphis erysimi% Mortality (24h)98% at 300 mg/LHousefly Brain AChEIC5012 µM-
Commercial Carbamates Bendiocarb, etc.Anopheles gambiaeIC50VariedMammalian/Avian AChEIC509.1 - 2,094 nM0.17 - 5.64
Bendiocarb---Daphnia magna24h LC50611 nM-
Carbofuran-------
Propoxur-------
Other Insecticides OrganophosphatesVarious insectsBroad Spectrum-----
PyrethroidsVarious insectsBroad Spectrum-----
NeonicotinoidsVarious insectsBroad Spectrum-----

Reduced Risk of Neurotoxicity

A significant advantage of the evaluated novel carbamates is their negligible inhibition of Neurotoxic Esterase (NTE).[1] Inhibition of NTE is a known hazard associated with some organophosphates and can lead to organophosphate-induced delayed neuropathy (OPIDN).[1] Experimental data shows that while the commercial this compound bendiocarb can inhibit NTE, the novel compounds tested did not show any significant NTE inhibition.[1][2]

Mechanism of Action: Acetylcholinesterase Inhibition

Like all this compound insecticides, the novel compounds act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[6][7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[9] By inhibiting AChE, carbamates cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[9][10] This mechanism is shared with organophosphate insecticides, although carbamates bind to AChE reversibly, while organophosphates do so irreversibly.[7]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Is broken down by AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to receptor, causes nerve impulse Accumulation ACh Accumulation This compound This compound Insecticide This compound->AChE Inhibits AChE Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death

Caption: Mechanism of action of this compound insecticides via acetylcholinesterase (AChE) inhibition.

Experimental Protocols for Efficacy Testing

The evaluation of insecticide efficacy relies on standardized and well-controlled laboratory studies.[11] A generalized protocol for determining the lethal concentration (LC50) or lethal dose (LD50) of an insecticide is outlined below.

Laboratory Bioassay Protocol
  • Insect Rearing: Maintain a healthy and susceptible insect colony under controlled conditions (e.g., 27 ± 2°C, 80 ± 10% RH).[11]

  • Insecticide Preparation: Prepare serial dilutions of the technical-grade insecticide in a suitable solvent, such as acetone.[9][11]

  • Application Method:

    • Topical Application: Apply a precise volume (e.g., 0.1 µl) of the insecticide solution directly to the insect's thorax.[11]

    • Leaf-Dip Bioassay: Dip host plant leaves into the insecticide solutions for a set duration.[9]

    • Diet Incorporation: Mix the insecticide into the artificial diet of the insects.[9]

  • Exposure: Introduce a specific number of insects (e.g., 20-30 individuals) to the treated substrate or diet.[9] Each concentration and a control (solvent only) should have multiple replicates (typically 3-5).[9]

  • Incubation: Maintain the treated insects under the same controlled conditions as the rearing colony.[9]

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, 72 hours) after exposure. An insect is considered dead if it cannot move in a coordinated manner when prodded.[9][11]

  • Data Analysis: Correct mortality data for any control mortality using Abbott's formula. Use probit analysis or log-logistic regression to determine the LC50 or LD50 value.[9]

Experimental_Workflow A Insect Rearing (Controlled Conditions) D Insect Exposure (Multiple Replicates) A->D B Insecticide Preparation (Serial Dilutions) C Application (Topical, Leaf-Dip, etc.) B->C C->D E Incubation (Controlled Conditions) D->E F Mortality Assessment (24, 48, 72 hrs) E->F G Data Analysis (LC50/LD50 Calculation) F->G

Caption: Generalized experimental workflow for insecticide efficacy testing.

References

A Comparative Analysis of the Environmental Fate and Degradation of Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamate pesticides, a class of acetylcholinesterase inhibitors, have been widely utilized in agriculture for their broad-spectrum insecticidal, herbicidal, and fungicidal activities. However, their potential environmental impact necessitates a thorough understanding of their fate and degradation in various environmental compartments. This guide provides a comparative analysis of the environmental characteristics of five prominent this compound pesticides: carbaryl, carbofuran, aldicarb, methomyl, and propoxur. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist researchers in evaluating the environmental profile of these compounds.

Physicochemical Properties and Environmental Mobility

The environmental mobility and partitioning of this compound pesticides are largely dictated by their physicochemical properties. Key parameters such as water solubility, vapor pressure, and the octanol-water partition coefficient (log Kₒw) influence their distribution in soil, water, and air.

PropertyCarbarylCarbofuranAldicarbMethomylPropoxur
Water Solubility (mg/L at 20-25°C) 120320 - 700[1][2]6000[3]54,700 - 58,0001750 - 2000[4]
Vapor Pressure (mPa at 20-25°C) <5.5 x 10⁻³0.031 - 2.7[2]13[3]0.72[5]0.013 - 1.3[4]
Log Kₒw 2.36[6]1.52 - 2.32[2][7]1.359[8]1.24[5]1.56[4]

Key Observations:

  • Methomyl and Aldicarb exhibit the highest water solubility, suggesting a greater potential for leaching into groundwater.

  • Carbaryl and Carbofuran have lower water solubility and may be more prone to adsorption to soil organic matter.

  • The Log Kₒw values for all five carbamates are relatively low, indicating a low potential for bioaccumulation in organisms.

  • Vapor pressures are generally low, suggesting that volatilization is not a primary dissipation pathway for these compounds under normal environmental conditions.

Environmental Degradation Pathways

The persistence of this compound pesticides in the environment is determined by a combination of abiotic and biotic degradation processes. The primary pathways of degradation are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound pesticides, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH, with degradation being significantly faster under alkaline conditions.[9][10]

General Hydrolysis Reaction:

The ester linkage in the this compound structure is susceptible to cleavage by water, leading to the formation of an alcohol (or phenol), a carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide.

Photolysis

Photolysis, or degradation by sunlight, can be a significant dissipation pathway for carbamates present in surface waters or on plant and soil surfaces. The rate and products of photolysis depend on the specific chemical structure and the presence of photosensitizing agents in the environment.

Microbial Degradation

Biodegradation by soil and water microorganisms is a crucial process for the ultimate breakdown of this compound pesticides. Various bacterial and fungal species have been identified that can utilize carbamates as a source of carbon and nitrogen, mineralizing them to simpler, non-toxic compounds.

Comparative Degradation Half-Lives

The half-life (t₁/₂) of a pesticide is a measure of its persistence in a specific environmental compartment. It represents the time required for 50% of the initial concentration to dissipate.

PesticideSoil Half-Life (days)Water Half-Life (days)
Carbaryl 4 - 72[10]1.8 (pH 8) - 1600 (pH 5)[6][10]
Carbofuran 26 - 110[2]7 (pH 8) - 483 (pH 6)[2]
Aldicarb 7 - 60+[11]1 - 180+[3]
Methomyl 3 - 42[12]30 (pH 9) - Stable (pH 5, 7)[5]
Propoxur 80 - 2100.03 (pH 10.8) - >365 (pH 4)[4][13]

Note: Half-lives are highly variable and depend on environmental conditions such as pH, temperature, soil type, and microbial activity.

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways of the selected this compound pesticides.

Carbaryl_Degradation Carbaryl Carbaryl OneNaphthol 1-Naphthol Carbaryl->OneNaphthol Hydrolysis / Microbial (Carbaryl hydrolase) Methylamine Methylamine + CO2 Carbaryl->Methylamine DHN 1,2-Dihydroxynaphthalene OneNaphthol->DHN Microbial (1-Naphthol-2-hydroxylase) Gentisate Gentisate DHN->Gentisate Microbial (Dioxygenase) Metabolism Intermediary Metabolism Gentisate->Metabolism Microbial (Dioxygenase)

Carbaryl Degradation Pathway

Carbofuran_Degradation Carbofuran Carbofuran CarbofuranPhenol Carbofuran Phenol Carbofuran->CarbofuranPhenol Hydrolysis ThreeHydroxy 3-Hydroxycarbofuran Carbofuran->ThreeHydroxy Microbial Oxidation Methylamine Methylamine + CO2 Carbofuran->Methylamine FurtherDegradation Further Degradation Products CarbofuranPhenol->FurtherDegradation ThreeKeto 3-Ketocarbofuran ThreeHydroxy->ThreeKeto Microbial Oxidation ThreeKeto->FurtherDegradation

Carbofuran Degradation Pathway

Aldicarb_Degradation Aldicarb Aldicarb AldicarbSulfoxide Aldicarb Sulfoxide Aldicarb->AldicarbSulfoxide Oxidation AldicarbOxime Aldicarb Oxime Aldicarb->AldicarbOxime Hydrolysis AldicarbSulfone Aldicarb Sulfone AldicarbSulfoxide->AldicarbSulfone Oxidation Methylamine Methylamine + CO2 AldicarbSulfone->Methylamine Hydrolysis AldicarbOxime->Methylamine

Aldicarb Degradation Pathway

Methomyl_Degradation Methomyl Methomyl MethomylOxime Methomyl Oxime (S-methyl-N-hydroxy- thioacetimidate) Methomyl->MethomylOxime Hydrolysis Methylamine Methylamine + CO2 Methomyl->Methylamine Acetonitrile Acetonitrile MethomylOxime->Acetonitrile Dehydration FurtherDegradation Further Degradation (e.g., Acetic Acid) Acetonitrile->FurtherDegradation

Methomyl Degradation Pathway

Propoxur_Degradation Propoxur Propoxur Isopropoxyphenol 2-Isopropoxyphenol Propoxur->Isopropoxyphenol Hydrolysis Methylamine Methylamine + CO2 Propoxur->Methylamine Hydroxylated Hydroxylated Metabolites Propoxur->Hydroxylated Microbial Oxidation (Ring Hydroxylation) Conjugates Conjugates Isopropoxyphenol->Conjugates Hydroxylated->Conjugates

Propoxur Degradation Pathway

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the methodologies for key degradation studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis as a Function of pH (based on OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add the test substance (radiolabeled or non-labeled) to the buffer solutions at a concentration not exceeding 10⁻² M or half its water solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).

  • Sampling: At appropriate time intervals, collect duplicate samples from each test solution.

  • Analysis: Analyze the samples for the concentration of the parent compound and major hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with an appropriate detector (e.g., UV, MS).

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the concentration of the test substance against time.

Hydrolysis_Workflow start Start prep_buffers Prepare Sterile Buffer Solutions (pH 4, 7, 9) start->prep_buffers add_pesticide Add Test Pesticide prep_buffers->add_pesticide incubate Incubate in Dark at Constant Temperature add_pesticide->incubate sampling Collect Samples at Time Intervals incubate->sampling analysis Analyze Samples (HPLC, GC-MS) sampling->analysis data_analysis Calculate Rate Constant and Half-life analysis->data_analysis end End data_analysis->end

Experimental Workflow for Hydrolysis Study
Phototransformation of Chemicals in Water (based on OECD Guideline 316)

This test evaluates the direct phototransformation of a chemical in water under simulated sunlight.

Methodology:

  • Test Solution Preparation: Prepare a sterile, buffered aqueous solution of the test substance.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

  • Dark Control: Simultaneously, incubate a control solution in the dark to account for any abiotic degradation not due to photolysis.

  • Sampling: Collect samples from both the irradiated and dark control solutions at various time points.

  • Analysis: Quantify the concentration of the parent compound and major photoproducts using analytical techniques like HPLC or LC-MS.

  • Data Analysis: Calculate the phototransformation rate constant and half-life by comparing the degradation in the irradiated and dark control samples.

Photolysis_Workflow start Start prep_solution Prepare Sterile Aqueous Solution of Pesticide start->prep_solution split_samples Divide into Irradiated and Dark Control Samples prep_solution->split_samples irradiate Irradiate with Simulated Sunlight split_samples->irradiate incubate_dark Incubate in Dark split_samples->incubate_dark sampling Collect Samples at Time Intervals irradiate->sampling incubate_dark->sampling analysis Analyze Samples (HPLC, LC-MS) sampling->analysis data_analysis Calculate Phototransformation Rate and Half-life analysis->data_analysis end End data_analysis->end

Experimental Workflow for Photolysis Study
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study determines the rate and route of pesticide degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize representative agricultural soils. Adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity for aerobic studies).

  • Test Substance Application: Treat the soil samples with the ¹⁴C-labeled test substance at a relevant application rate.

  • Incubation:

    • Aerobic: Incubate the soil in a flow-through system or biometer flasks that allow for the continuous supply of air and trapping of evolved ¹⁴CO₂.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: At selected intervals, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents to recover the parent compound and transformation products. Analyze the extracts by techniques such as HPLC with radiometric detection and/or LC-MS. Quantify the evolved ¹⁴CO₂ and the amount of non-extractable (bound) residues.

  • Data Analysis: Determine the degradation kinetics (DT₅₀ and DT₉₀) for the parent compound and major metabolites. Construct a mass balance to account for the distribution of the radiolabel.

Soil_Biodegradation_Workflow start Start prep_soil Prepare and Characterize Soil Samples start->prep_soil apply_pesticide Apply ¹⁴C-labeled Pesticide prep_soil->apply_pesticide incubate Incubate under Aerobic or Anaerobic Conditions apply_pesticide->incubate trap_volatiles Trap Evolved ¹⁴CO₂ incubate->trap_volatiles sampling Sacrifice Replicate Samples at Time Intervals incubate->sampling data_analysis Determine Degradation Kinetics and Mass Balance trap_volatiles->data_analysis extract_analyze Extract and Analyze Soil (HPLC, LC-MS) sampling->extract_analyze quantify_residues Quantify Bound Residues and ¹⁴CO₂ extract_analyze->quantify_residues quantify_residues->data_analysis end End data_analysis->end

Workflow for Soil Biodegradation Study

Conclusion

The environmental fate of this compound pesticides is a complex interplay of their physicochemical properties and various degradation processes. This guide provides a comparative overview of key parameters for five commonly used carbamates. While general trends can be observed, it is crucial to recognize that the environmental behavior of these compounds is highly site-specific. The provided experimental protocols, based on standardized guidelines, offer a framework for generating robust and comparable data to support environmental risk assessments and the development of more environmentally benign alternatives.

References

A Comparative Guide to Carbamate Analysis in Drinking Water: EPA Method 531.1 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of carbamate pesticides in drinking water are crucial for ensuring public health and environmental safety. The United States Environmental Protection Agency (EPA) has established standardized methods for this purpose, with EPA Method 531.1 being a foundational technique. This guide provides a detailed comparison of EPA Method 531.1, its improved successor EPA Method 531.2, and the increasingly prevalent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. We will delve into their respective experimental protocols, performance data, and overall suitability for the analysis of N-methylcarbamoyloximes and N-methylcarbamates.

Method Principles at a Glance

EPA Methods 531.1 and 531.2 are based on High-Performance Liquid Chromatography (HPLC) with post-column derivatization for fluorescence detection.[1][2] The core principle involves separating the target carbamates on a reverse-phase HPLC column. After separation, the eluted analytes are hydrolyzed with a strong base (e.g., sodium hydroxide) at an elevated temperature to form methylamine (B109427).[1][3] This methylamine then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent (like 2-mercaptoethanol) to produce a highly fluorescent derivative, which is then detected by a fluorescence detector.[1][3]

In contrast, LC-MS/MS methods offer a more direct detection approach. Following chromatographic separation, the analytes are introduced into a mass spectrometer. The molecules are ionized, and specific precursor ions for each this compound are selected and fragmented. The resulting product ions are then detected and quantified, providing a high degree of sensitivity and selectivity without the need for a post-column derivatization step.

Performance Data: A Side-by-Side Comparison

The choice of analytical method often hinges on key performance indicators such as the Method Detection Limit (MDL), precision (measured by Relative Standard Deviation, RSD), and accuracy (measured by recovery). The following tables summarize the available performance data for EPA Method 531.1, EPA Method 531.2, and a representative LC-MS/MS method.

Table 1: Method Detection Limits (MDLs) for Selected Carbamates (µg/L)

AnalyteEPA Method 531.1EPA Method 531.2Representative LC-MS/MS Method
Aldicarb0.40.02 - 0.10.004 - 0.02
Aldicarb Sulfone0.60.02 - 0.10.004 - 0.02
Aldicarb Sulfoxide0.50.02 - 0.10.004 - 0.02
Carbaryl0.60.04 - 0.20.005 - 0.025
Carbofuran0.30.02 - 0.10.004 - 0.02
3-Hydroxycarbofuran0.50.04 - 0.20.005 - 0.025
Methomyl0.30.02 - 0.10.004 - 0.02
Oxamyl0.50.03 - 0.10.005 - 0.025
Propoxur0.50.04 - 0.20.005 - 0.025
Methiocarb1.10.05 - 0.20.005 - 0.025

Note: MDLs can vary based on the specific instrument and laboratory conditions.

Table 2: Precision (RSD) and Accuracy (Recovery) Data

MethodAnalyteSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (%)
EPA Method 531.1 Aldicarb10983.1
Carbofuran101012.5
Methomyl10954.2
EPA Method 531.2 Aldicarb5.01023.9
Carbofuran5.0993.0
Methomyl5.01014.0
LC-MS/MS Aldicarb0.595-105<10
Carbofuran0.595-105<10
Methomyl0.595-105<10

Note: This data is compiled from various sources and is intended for comparative purposes. Actual performance may vary.

Experimental Protocols

EPA Method 531.1: A Detailed Workflow

1. Sample Preparation:

  • Collect water samples in amber glass bottles.

  • Preserve samples by adjusting the pH to approximately 3 with a monochloroacetic acid buffer.[1]

  • If residual chlorine is present, dechlorinate with sodium thiosulfate.[1]

  • Store samples at 4°C until analysis.[1]

  • Filter the sample through a 0.45 µm filter prior to injection.

2. HPLC Analysis:

  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used.[2]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: 200-400 µL.[3]

3. Post-Column Derivatization:

  • The column effluent is mixed with a sodium hydroxide (B78521) solution and heated to approximately 95°C to hydrolyze the carbamates to methylamine.

  • The resulting solution is then mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) to form the fluorescent derivative.[1]

4. Detection:

  • The fluorescent derivative is detected using a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of around 465 nm.[2]

EPA Method 531.2: Key Improvements

EPA Method 531.2 introduces several refinements to the original method, aimed at improving performance and safety.[4]

  • Sample Preservation: Monochloroacetic acid is replaced with a less hazardous potassium dihydrogen citrate (B86180) buffer to adjust the sample pH to around 3.8.[5]

  • Post-Column Reaction: The method provides more optimized conditions for the post-column derivatization, including specific concentrations for the hydrolysis and derivatization reagents.[5]

  • Injection Volume: Allows for a larger injection volume (up to 1000 µL) to enhance sensitivity.[5]

LC-MS/MS Method: A Modern Approach

1. Sample Preparation:

  • Sample collection and preservation are often similar to EPA Method 531.2, using a citrate buffer and a dechlorinating agent.

  • Filtration through a 0.22 or 0.45 µm filter is standard.

  • In some cases, a simple "dilute-and-shoot" approach may be used, where the sample is diluted with the initial mobile phase before injection.

2. LC Separation:

  • Column: A reverse-phase C18 or a specialized this compound column is used.

  • Mobile Phase: A gradient of water and an organic solvent (typically methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Generally in the range of 0.2-0.5 mL/min.

3. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each target this compound.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for EPA Method 531.1/531.2 and a typical LC-MS/MS method.

EPA_Method_531_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Derivatization cluster_detection Detection cluster_output Output Sample Drinking Water Sample Preservation Preservation (pH 3-4) Sample->Preservation Filtration Filtration (0.45 µm) Preservation->Filtration Injection HPLC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Hydrolysis Post-Column Hydrolysis (NaOH, Heat) Separation->Hydrolysis Derivatization Derivatization (OPA/MCE) Hydrolysis->Derivatization Detection Fluorescence Detection Derivatization->Detection Data Data Analysis & Quantification Detection->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Drinking Water Sample Preservation Preservation (pH ~4) Sample->Preservation Filtration Filtration (0.22 or 0.45 µm) Preservation->Filtration Injection LC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data Data Analysis & Quantification MS_Analysis->Data

References

A Head-to-Head Comparison of Boc, Cbz, and Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an Nα-amino protecting group is a foundational decision that dictates the entire synthetic strategy. The three most prominent protecting groups in the field are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed choice for your specific synthetic needs.

The primary distinction between these protecting groups lies in their lability—the chemical conditions required for their removal. This key difference underpins the concept of orthogonality, which allows for the selective deprotection of one type of protecting group in the presence of others, a cornerstone of modern solid-phase peptide synthesis (SPPS).[][2]

At a Glance: Key Characteristics and Performance

The choice between Boc, Cbz, and Fmoc hinges on factors such as the desired synthesis strategy (solid-phase vs. solution-phase), the length and complexity of the peptide, and the presence of sensitive amino acid residues.

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)[2]Hydrogenolysis (e.g., H₂/Pd) or strong acids[2]Base-labile (e.g., 20% piperidine (B6355638) in DMF)[2]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisPredominantly Solution-Phase Synthesis[2]Solid-Phase Peptide Synthesis (SPPS)
Orthogonality Semi-orthogonal with Benzyl-based side-chain protectionOrthogonal to Boc and Fmoc groups[3]Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)[]
Key Advantages Robust, well-established chemistry. Effective for long or aggregation-prone sequences.[5]Stable to a wide range of conditions. Promotes crystallization of protected amino acids. Reduced racemization potential in solution-phase.[3]Mild deprotection conditions preserve sensitive functionalities. Amenable to automation. UV monitoring of deprotection is possible.[6]
Common Side Reactions Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Met, Trp).[2]Incomplete deprotection. Potential for side reactions with sulfur-containing amino acids during hydrogenolysis.[2]Diketopiperazine formation at the dipeptide stage. Aspartimide formation with Asp residues.[2]
Illustrative Coupling Efficiency Generally high, but can be affected by aggregation in long sequences.[2]High in solution-phase; not typically used in modern SPPS.[2]Generally very high, often exceeding 99% per coupling step.[2]
Illustrative Overall Yield ~60-70% for standard syntheses.Dependent on purification after each step in solution-phase.[2]~70-80% for standard syntheses.
Illustrative Crude Purity (HPLC) Typically >75%.Highly variable depending on the synthetic step.Typically >85%.

Note: The quantitative data presented is illustrative and compiled from various sources describing standard synthesis protocols. Actual yields and purities can vary significantly based on the specific peptide sequence, reagents, and reaction conditions.

Experimental Workflows and Orthogonality

The orthogonality of Boc, Cbz, and Fmoc protecting groups is fundamental to their strategic use in complex peptide synthesis. The following diagram illustrates the distinct deprotection pathways that enable their selective removal.

G cluster_spps Solid-Phase Peptide Synthesis Cycle cluster_deprotection Orthogonal Deprotection Strategies Resin Resin-Bound Peptide Deprotection Nα-Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Resin Next Cycle Boc_Peptide Boc-Peptide Free_Amine Free Amine Boc_Peptide->Free_Amine TFA (Acid) Fmoc_Peptide Fmoc-Peptide Fmoc_Peptide->Free_Amine Piperidine (Base) Cbz_Peptide Cbz-Peptide Cbz_Peptide->Free_Amine H₂/Pd (Hydrogenolysis)

Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz.

Detailed Experimental Protocols

The following are generalized protocols for the key deprotection steps for each protecting group in the context of solid-phase peptide synthesis. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.

Boc Deprotection Protocol (SPPS)
  • Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (B109758) (DCM) for 15-30 minutes in the reaction vessel.

  • Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

    • Drain the solution and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3 times), isopropanol (B130326) (IPA) (3 times), and DCM (3 times) to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 times for 2 minutes each).

  • Washing: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Fmoc Deprotection Protocol (SPPS)
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes in the reaction vessel.

  • Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

    • Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

Cbz Deprotection Protocol (Solution-Phase)

Note: Cbz is not commonly used for iterative deprotection in SPPS due to the harsh conditions required for removal by methods other than hydrogenolysis. The following is a general protocol for deprotection in solution.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight of the peptide).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the deprotected peptide.

Concluding Remarks

The choice between Boc, Cbz, and Fmoc protecting groups is a critical decision in peptide synthesis. The Fmoc strategy has become the most widely used method in modern SPPS due to its mild, orthogonal deprotection conditions, which are compatible with a wide range of sensitive functionalities and amenable to automation.[6] The Boc strategy , while requiring harsher acidic conditions, remains a robust and valuable tool, particularly for the synthesis of long, complex, or aggregation-prone peptides.[5] The Cbz group , a cornerstone of classical peptide chemistry, maintains its utility in solution-phase synthesis and for specific applications requiring its unique orthogonality to both acid- and base-labile protecting groups.[3] Ultimately, a thorough understanding of the chemistry and potential side reactions associated with each protecting group is paramount for the successful synthesis of the target peptide.

References

Navigating the Metabolic Maze: A Comparative Guide to Carbamate Derivative Stability in Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of various carbamate derivatives when incubated with liver microsomes, a critical in vitro tool for predicting in vivo pharmacokinetics. The data presented herein, supported by detailed experimental protocols, aims to inform lead optimization and candidate selection in drug discovery programs.

The this compound moiety is a prevalent functional group in a wide array of therapeutic agents and agrochemicals. Its metabolic stability, largely governed by the activity of hepatic enzymes, significantly influences a compound's half-life, clearance, and overall bioavailability. In vitro assays using liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are routinely employed to evaluate this stability.

Comparative Metabolic Stability of this compound Derivatives

The following table summarizes the in vitro metabolic stability of several this compound derivatives in human and rat liver microsomes. The key parameters presented are the half-life (t½), which represents the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for a given compound. It is important to note that direct comparison between compounds should be approached with caution, as experimental conditions can vary between studies.

CompoundSpeciesMicrosomal Protein (mg/mL)Compound Conc. (µM)t½ (min)CLint (µL/min/mg protein)Reference(s)
Carisbamate HumanNot SpecifiedNot Specified-0.0006[1]
RatNot SpecifiedNot Specified-0.0009[1]
Physostigmine RatNot SpecifiedNot Specified24 - 2683.73 (in vivo hepatic)[2]
Carbaryl HumanNot SpecifiedNot SpecifiedRapid Metabolism-[3][4]
RatNot SpecifiedNot SpecifiedRapid Metabolism-[4][5]
Felbamate HumanNot SpecifiedNot Specified14 - 23 hours (in vivo)-[6]
Cenobamate HumanNot SpecifiedNot SpecifiedData Not Available-

Note: A hyphen (-) indicates that the data was not available in the cited literature. In vivo data is provided for context where in vitro microsomal data is limited.

Experimental Protocol: In Vitro Metabolic Stability Assay in Liver Microsomes

The following protocol outlines a typical procedure for assessing the metabolic stability of a this compound derivative using liver microsomes.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer and adjust the pH to 7.4.

  • Test Compound Stock Solution (1 mM): Dissolve the this compound derivative in a suitable organic solvent (e.g., DMSO, acetonitrile) to create a high-concentration stock solution.

  • Liver Microsomes: Thaw pooled human or rat liver microsomes on ice immediately before use. Dilute to the desired final concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar and metabolically stable compound in a suitable organic solvent (e.g., acetonitrile) for use in LC-MS/MS analysis.

  • Quenching Solution: Use ice-cold acetonitrile (B52724) containing the internal standard to stop the metabolic reaction.

2. Incubation Procedure:

  • Pre-warm a mixture of the liver microsomes, phosphate buffer, and the test compound (at the final desired concentration, e.g., 1 µM) in a water bath at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold quenching solution.

  • Vortex the samples to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

3. Analytical Method - LC-MS/MS:

  • Analyze the supernatant samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Develop a method that provides adequate separation and sensitive detection of the parent this compound derivative and the internal standard.

  • Quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a liver microsome metabolic stability assay.

G Workflow for Liver Microsome Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis A Prepare Reagents (Buffer, Microsomes, NRS, Test Compound) B Pre-warm Microsomes, Buffer & Test Compound A->B C Initiate Reaction (Add NRS) B->C D Incubate at 37°C (Collect Aliquots at Time Points) C->D E Terminate Reaction (Add Cold Acetonitrile + IS) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Calculation (t½ and CLint) H->I

Workflow for Liver Microsome Metabolic Stability Assay

Signaling Pathways in this compound Metabolism

While a detailed signaling pathway for each this compound is beyond the scope of this guide, the primary metabolic route in liver microsomes involves the Cytochrome P450 (CYP) enzyme system. The general pathway is depicted below.

G General Metabolic Pathway of Carbamates in Liver Microsomes This compound This compound Derivative CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, etc.) This compound->CYP450 Metabolism Metabolites Oxidized Metabolites (Hydroxylation, N-dealkylation, etc.) CYP450->Metabolites Excretion Further Conjugation & Excretion Metabolites->Excretion

General Metabolic Pathway of Carbamates in Liver Microsomes

This guide provides a foundational understanding of assessing the metabolic stability of this compound derivatives. For specific drug development programs, it is crucial to conduct head-to-head comparative studies under standardized conditions to enable robust decision-making.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Carbamate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of carbamate compounds, a class of chemicals commonly used as pesticides and in pharmaceutical development. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle all this compound waste with the appropriate safety precautions. Carbamates are regulated as hazardous waste due to their toxicity.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory.

Waste Segregation and Storage:

  • Collect all this compound waste, including contaminated materials like weighing paper, gloves, and absorbent pads, in a designated, properly labeled, and sealed container.

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Do not mix this compound waste with other incompatible waste streams.

  • Store the sealed waste container in a well-ventilated area, away from heat or ignition sources.

Disposal Procedures: Chemical Inactivation via Alkaline Hydrolysis

Alkaline hydrolysis is a widely recognized and effective method for the chemical degradation of carbamates into less toxic compounds. The this compound ester linkage is cleaved by a base, typically sodium hydroxide (B78521) (NaOH), yielding an alcohol, an amine, and carbonate. The rate of this reaction is significantly influenced by pH and temperature.

Experimental Protocol for Alkaline Hydrolysis:

This protocol provides a general procedure for the degradation of this compound waste in a laboratory setting. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all local, state, and federal regulations.

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) in water. Caution: The dissolution of NaOH is exothermic; add NaOH pellets slowly to cold water with constant stirring.

    • Ensure you have a solution of a suitable acid (e.g., hydrochloric acid or sulfuric acid at a concentration of 1 M) and pH indicator strips or a calibrated pH meter for the final neutralization step.

  • Hydrolysis Reaction:

    • For liquid this compound waste, slowly add the waste to the NaOH solution with continuous stirring. A general recommendation is to use a significant excess of the NaOH solution to ensure the pH remains high throughout the reaction.

    • For solid this compound waste, first, dissolve it in a minimal amount of a suitable organic solvent (e.g., isopropanol (B130326) or ethanol) before slowly adding it to the NaOH solution with stirring.

    • The reaction can be accelerated by gentle heating. If heating, use a water bath and monitor the reaction closely to avoid splashing. A temperature of 50°C can significantly increase the rate of hydrolysis.

    • Allow the reaction to proceed for a sufficient duration to ensure complete degradation. The required time will vary depending on the specific this compound, its concentration, the pH, and the temperature (see Table 1 for guidance on hydrolysis rates). A minimum of several hours to overnight is generally recommended to ensure complete reaction.

  • Neutralization:

    • After the hydrolysis is complete, allow the solution to cool to room temperature.

    • Slowly and carefully add the acid solution to the alkaline waste with continuous stirring. Monitor the pH of the solution frequently using pH paper or a pH meter.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0. Caution: The neutralization reaction is exothermic and may produce fumes.

  • Final Disposal:

    • Once neutralized, the resulting solution may be disposed of down the drain with copious amounts of water, provided it does not contain any other regulated substances and is in compliance with local wastewater regulations. Always confirm this with your institution's EHS office.

    • If the solution contains other hazardous materials or if drain disposal is not permitted, it must be collected in a properly labeled hazardous waste container for pickup by your institution's EHS department.

Quantitative Data on this compound Hydrolysis

The rate of alkaline hydrolysis is critical for determining the necessary reaction time for complete degradation. The following table summarizes the half-life of several common carbamates at different pH values. The half-life is the time required for 50% of the compound to degrade. To ensure complete degradation (e.g., >99.9%), a reaction time of at least 10 half-lives is recommended.

This compoundpHTemperature (°C)Half-life
Carbaryl7.02011.6 days
8.0201.2 days
9.0202.8 hours
Aldicarb8.0256 days
Methomyl8.02530 days
Oxamyl8.025~1 day
Carbofuran8.02529 days

This table provides illustrative data. The actual hydrolysis rate can be affected by the specific matrix of the waste.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CarbamateDisposalWorkflow start This compound Waste Generated collect Collect in Labeled Hazardous Waste Container start->collect assess Assess Feasibility of On-site Chemical Degradation collect->assess hydrolysis Perform Alkaline Hydrolysis assess->hydrolysis Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup assess->ehs_pickup No neutralize Neutralize Solution to pH 6-8 hydrolysis->neutralize check_regs Check Local Regulations for Drain Disposal neutralize->check_regs drain_disposal Dispose Down Drain with Copious Water check_regs->drain_disposal Permitted check_regs->ehs_pickup Not Permitted end Disposal Complete drain_disposal->end ehs_pickup->end

This compound waste disposal decision workflow.

Alternative Disposal Methods

While alkaline hydrolysis is a practical method for many laboratory settings, other technologies are approved by regulatory agencies like the U.S. Environmental Protection Agency (EPA) for the treatment of this compound wastes, particularly for large-scale industrial applications. These include:

  • Combustion (Incineration): High-temperature incineration is an effective method for destroying carbamates.

  • Chemical Oxidation: Using strong oxidizing agents can also break down this compound molecules.

  • Biodegradation: Utilizing microorganisms to metabolize carbamates.

  • Carbon Adsorption: Using activated carbon to remove carbamates from aqueous solutions.

For laboratory-generated waste, these methods are typically managed by your institution's hazardous waste disposal program.

By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound waste, contributing to a safer laboratory and a healthier environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamate
Reactant of Route 2
Carbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。